molecular formula C7H12 B1583899 1-Ethyl-1-cyclopentene CAS No. 2146-38-5

1-Ethyl-1-cyclopentene

Cat. No.: B1583899
CAS No.: 2146-38-5
M. Wt: 96.17 g/mol
InChI Key: QYYQTLLGVAPKPN-UHFFFAOYSA-N
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Description

1-Ethyl-1-cyclopentene (CAS 2146-38-5) is a high-purity, liquid hydrocarbon of significant value in fundamental organic chemistry research. With a molecular formula of C₇H₁₂ and a molecular weight of 96.17 g/mol, it serves as an excellent model compound for investigating reaction mechanisms . Its primary research application is in the study of electrophilic addition reactions, where it is a classic substrate for demonstrating and teaching Markovnikov's rule; the reaction with hydrogen halides proceeds regioselectively to form 1-halo-1-ethylcyclopentane . This makes it an indispensable tool for exploring carbocation intermediates and alkene reactivity patterns in both educational and professional laboratory settings. Researchers also utilize this compound in thermochemical studies. It is characterized by a boiling point of approximately 107 °C (380 K) and a standard enthalpy of formation (ΔfH°liquid) of -58.37 ± 0.88 kJ/mol . Its heat of hydrogenation has been precisely measured, providing key data for evaluating strain energy and stability in disubstituted alkenes . As a clear, colorless to almost colorless liquid with a specific gravity of 0.80, it requires careful handling due to its high flammability (flash point: -1 °C) . This product is intended for research use only and is not intended for diagnostic or therapeutic uses or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylcyclopentene
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InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QYYQTLLGVAPKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID80175740
Record name Cyclopentene, 1-ethyl-
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Molecular Weight

96.17 g/mol
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CAS No.

2146-38-5
Record name Ethylcyclopentene
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Record name 1-Ethylcyclopentene
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Record name 1-Ethyl-1-cyclopentene
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Record name Cyclopentene, 1-ethyl-
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Record name 1-ETHYLCYCLOPENTENE
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Foundational & Exploratory

Synthesis of 1-Ethyl-1-cyclopentene from Cyclopentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-1-cyclopentene from cyclopentanone (B42830), a key transformation in organic synthesis with applications in the development of novel chemical entities. Two primary synthetic routes are explored in detail: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. This document offers in-depth experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows to assist researchers in the successful execution and optimization of this synthesis.

Introduction

The targeted synthesis of substituted cycloalkenes is a cornerstone of modern organic chemistry, providing access to valuable building blocks for the construction of complex molecules, including pharmacologically active compounds. This compound is a five-membered carbocycle with a trisubstituted double bond, a structural motif present in various natural products and synthetic intermediates. The efficient and selective synthesis of this compound from readily available starting materials like cyclopentanone is of significant interest to the scientific community. This guide will compare and contrast two robust methods for achieving this transformation, providing the necessary technical details for their practical implementation.

Synthetic Pathways

Two principal and reliable methods for the conversion of cyclopentanone to this compound are the Wittig olefination and a two-step sequence involving a Grignard addition followed by dehydration.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide as a byproduct.[4] For the synthesis of this compound, cyclopentanone is reacted with the ylide generated from ethyltriphenylphosphonium bromide.[5]

Reaction Scheme:

Cyclopentanone + Ethyltriphenylphosphonium ylide → this compound + Triphenylphosphine (B44618) oxide

Method 2: Grignard Reaction and Dehydration

This two-step approach first involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the carbonyl carbon of cyclopentanone.[6] This reaction forms the tertiary alcohol intermediate, 1-ethylcyclopentanol (B74463).[7][8] Subsequent acid-catalyzed dehydration of this alcohol yields the desired alkene, this compound.[9][10]

Reaction Scheme:

Step 1 (Grignard Reaction): Cyclopentanone + Ethylmagnesium bromide → 1-Ethylcyclopentanol

Step 2 (Dehydration): 1-Ethylcyclopentanol --(H+, Δ)--> this compound + H₂O

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, products, and intermediates involved in the synthesis of this compound.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopentanoneC₅H₈O84.12130.60.948
Ethyltriphenylphosphonium BromideC₂₀H₂₀BrP371.25--
Ethylmagnesium BromideC₂H₅BrMg133.27--
1-EthylcyclopentanolC₇H₁₄O114.19156-1570.913
This compoundC₇H₁₂96.17105-1060.791

Table 2: Comparison of Synthetic Routes

ParameterWittig ReactionGrignard Reaction & Dehydration
Reagents Cyclopentanone, Ethyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi)Step 1: Cyclopentanone, Ethylmagnesium bromide; Step 2: Acid (e.g., H₂SO₄)
Number of Steps 1 (plus ylide formation)2
Intermediate Oxaphosphetane (transient)1-Ethylcyclopentanol (isolable)
Typical Solvents Anhydrous THF, Diethyl etherAnhydrous Diethyl ether, THF (Grignard); Water (Dehydration)
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphere (Grignard); Heat (Dehydration)
Reported Yield Moderate to GoodGood to Excellent
Byproducts Triphenylphosphine oxideMagnesium salts, Water
Key Advantages Direct conversion, regioselectiveUse of readily available and stable reagents, isolable intermediate
Key Disadvantages Stoichiometric use of phosphonium (B103445) salt, removal of phosphine oxide byproductTwo separate reaction steps, potential for side reactions during dehydration

Experimental Protocols

Method 1: Wittig Reaction

This protocol is adapted from general procedures for Wittig reactions.[11]

1. Preparation of the Ethylide Ylide:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

2. Reaction with Cyclopentanone:

  • In a separate flame-dried flask, dissolve cyclopentanone (1.0 eq) in anhydrous THF.

  • Slowly add the cyclopentanone solution to the ylide solution at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation to yield this compound. The byproduct, triphenylphosphine oxide, is a high-boiling solid and will remain in the distillation flask.

Method 2: Grignard Reaction and Dehydration

1. Synthesis of 1-Ethylcyclopentanol (Grignard Reaction): [7]

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the flask to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and heat generation), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethylcyclopentanol. This intermediate can be purified by distillation or used directly in the next step.

2. Dehydration of 1-Ethylcyclopentanol: [9]

  • Place the crude 1-ethylcyclopentanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Set up a fractional distillation apparatus.

  • Heat the mixture to a temperature that allows for the distillation of the product (boiling point of this compound is ~106 °C) while the higher-boiling alcohol remains in the flask.

  • Collect the distillate, which is a mixture of the alkene and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueObserved Data
¹H NMR (CDCl₃)δ 5.35 (t, 1H, vinylic), 2.15-2.25 (m, 4H, allylic), 1.95-2.05 (m, 2H, CH₂), 1.75-1.85 (m, 2H, CH₂), 0.95 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ 146.1 (C=), 121.5 (=CH), 35.8 (CH₂), 32.9 (CH₂), 26.5 (CH₂), 23.4 (CH₂), 12.8 (CH₃)[12][13]
IR (neat, cm⁻¹)~3040 (C-H, sp²), ~2960, 2930, 2870 (C-H, sp³), ~1660 (C=C stretch)[14][15]
Mass Spec. (EI, m/z)96 (M+), 81, 68, 67[16][17]

Visualizations

Synthesis Workflows

Synthesis_Workflows cluster_wittig Wittig Reaction Workflow cluster_grignard Grignard & Dehydration Workflow W_Start Cyclopentanone & Ethyltriphenylphosphonium Bromide W_Ylide Ylide Formation (Base, THF) W_Start->W_Ylide W_React Reaction with Cyclopentanone W_Ylide->W_React W_Workup Aqueous Workup & Extraction W_React->W_Workup W_Purify Fractional Distillation W_Workup->W_Purify W_Product This compound W_Purify->W_Product G_Start Cyclopentanone & Ethyl Bromide G_Grignard Grignard Reagent Formation (Mg, Ether) G_Start->G_Grignard G_Add Addition to Cyclopentanone G_Grignard->G_Add G_Intermediate 1-Ethylcyclopentanol G_Add->G_Intermediate G_Dehydrate Acid-Catalyzed Dehydration G_Intermediate->G_Dehydrate G_Purify Fractional Distillation G_Dehydrate->G_Purify G_Product This compound G_Purify->G_Product

Caption: A comparison of the experimental workflows for the Wittig and Grignard/Dehydration syntheses.

Reaction Mechanisms

Reaction_Mechanisms cluster_wittig_mech Wittig Reaction Mechanism cluster_grignard_mech Grignard & Dehydration Mechanism Ylide Ph₃P⁺-C⁻HEt Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ketone Ketone Cyclopentanone (C=O) Alkene This compound Oxaphosphetane->Alkene Fragmentation ByproductW Triphenylphosphine Oxide Oxaphosphetane->ByproductW Grignard EtMgBr Alkoxide Magnesium Alkoxide Grignard->Alkoxide + Ketone KetoneG Cyclopentanone (C=O) Alcohol 1-Ethylcyclopentanol Alkoxide->Alcohol H₃O⁺ Workup Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol H⁺ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O AlkeneG This compound Carbocation->AlkeneG - H⁺

Caption: Simplified mechanisms for the Wittig reaction and the Grignard/Dehydration sequence.

Conclusion

Both the Wittig reaction and the Grignard reaction followed by dehydration represent effective strategies for the synthesis of this compound from cyclopentanone. The choice of method will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and the tolerance of other functional groups in more complex substrates. The Wittig reaction offers a more direct conversion, while the Grignard/dehydration sequence involves an isolable intermediate and may offer higher overall yields. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement and adapt these synthetic routes for their specific research and development needs.

References

spectroscopic data for 1-Ethyl-1-cyclopentene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to 1-Ethyl-1-cyclopentene

This technical guide provides an in-depth overview of the spectroscopic data for this compound (CAS No: 2146-38-5), a cyclic alkene of interest in organic synthesis and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: 1-ethylcyclopent-1-ene Molecular Formula: C₇H₁₂ Molecular Weight: 96.17 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.34t (triplet)1H=CH (vinylic proton)
2.22m (multiplet)4HAllylic CH₂
1.98q (quartet)2H=C-CH₂-CH₃
1.76quintet2HCH₂
0.96t (triplet)3H-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts are characteristic of the type of carbon atom (sp³, sp², sp).

Chemical Shift (ppm)Carbon TypeAssignment
146.4sp²=C(CH₂CH₃)
120.9sp²=CH
33.1sp³Allylic CH₂
30.5sp³Allylic CH₂
23.4sp³=C-CH₂-CH₃
22.9sp³CH₂
12.8sp³-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)IntensityAssignment
3040Medium=C-H stretch
2960-2850StrongC-H stretch (alkane)
1650MediumC=C stretch
1460MediumC-H bend (alkane)
810Medium=C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure. The mass-to-charge ratio (m/z) of the ions is measured.

m/zRelative Intensity (%)Assignment
9645[M]⁺ (Molecular Ion)
81100[M-CH₃]⁺ (Base Peak)
6785[M-C₂H₅]⁺
5330[C₄H₅]⁺
4160[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • The solution is homogenized by gentle vortexing.

¹H NMR Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

  • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • The sample is injected into a Gas Chromatograph (GC) for separation.

  • The eluent from the GC column is directly introduced into the ion source of the Mass Spectrometer.

  • Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Mass Analysis:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a quadrupole or time-of-flight (TOF) analyzer.

  • Mass Range: A typical scan range of m/z 40-200 is used.

  • Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC column.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-1-cyclopentene, specifically its boiling point and density. This document details the experimental protocols for the determination of these properties and explores the underlying molecular principles that govern them.

Core Physical Properties of this compound

The boiling point and density are critical physical constants for the identification, purification, and handling of this compound in a laboratory and industrial setting. These properties are intrinsic to the molecule's structure and intermolecular forces.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear and easy reference.

Physical PropertyValueUnits
Boiling Point106.8 - 107°C
Density0.80 - 0.817g/cm³

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the experimental determination of its boiling point and density.

Synthesis of this compound via Dehydration of 1-Ethylcyclopentanol

This compound is commonly synthesized through the acid-catalyzed dehydration of 1-Ethylcyclopentanol.

Materials:

  • 1-Ethylcyclopentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Place 1-Ethylcyclopentanol into a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.

  • Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Gently heat the mixture using a heating mantle to a temperature sufficient to distill the alkene product as it is formed. The boiling point of this compound is approximately 107°C.

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated sodium chloride solution to begin the drying process.

  • Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

  • Decant or filter the dried liquid to remove the drying agent.

  • Purify the this compound by fractional distillation to obtain the final product with a high degree of purity.

Boiling Point Determination: ASTM D1078

The boiling point of this compound can be accurately determined using the standard test method for the distillation range of volatile organic liquids, as outlined in ASTM D1078.[1][2][3][4][5] This method is applicable to liquids like this compound that are chemically stable during the distillation process and have a boiling point between 30 and 350°C.[1][2][5]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving graduate

  • Thermometer calibrated for the expected boiling range

  • Heating source (heating mantle or oil bath)

  • Boiling chips

Procedure:

  • Measure 100 mL of the this compound sample into the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

  • Begin heating the flask at a controlled rate.

  • Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point.

  • Continue the distillation and record the temperature at regular intervals as the volume of distillate increases.

  • The temperature that is maintained for the majority of the distillation is recorded as the boiling point of the liquid.

  • Record the barometric pressure at the time of the experiment, as boiling point is dependent on pressure.

Density Determination: Pycnometer Method

The density of this compound can be precisely measured using a pycnometer, also known as a specific gravity bottle.[6][7][8] This method allows for the accurate determination of the volume of the liquid.[6][8]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[8]

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and density.

  • Insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

  • Place the filled pycnometer in a constant temperature water bath to bring it to a precise temperature (e.g., 20°C).

  • Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound.

  • Repeat steps 4 through 6 for the this compound sample and record the mass of the pycnometer filled with the sample (m₃).

  • The density of the this compound (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Visualization of Core Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G Factors Influencing Physical Properties of this compound A Molecular Structure B Molecular Weight (96.17 g/mol) A->B determines C Intermolecular Forces (van der Waals) A->C determines F Cyclic Structure & Ethyl Group A->F is a D Boiling Point (~107 °C) B->D influences C->D primary determinant of E Density (~0.81 g/cm³) F->E influences packing & G Experimental Workflow for Physical Property Determination cluster_0 Synthesis cluster_1 Analysis A 1-Ethylcyclopentanol B Acid-Catalyzed Dehydration A->B C This compound (Crude) B->C D Purification (Distillation) C->D E Pure this compound D->E F Boiling Point Determination (ASTM D1078) E->F G Density Determination (Pycnometer) E->G

References

An In-depth Technical Guide to 1-Ethyl-1-cyclopentene (CAS 2146-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified in some databases, CAS number 2146-38-5 is definitively assigned to 1-Ethyl-1-cyclopentene . This cyclic alkene is a valuable building block in organic synthesis and serves as a key intermediate in the formation of various functionalized cyclopentane (B165970) derivatives. This technical guide provides a comprehensive overview of its properties, hazards, synthesis, and reactivity, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1] Its key physical and chemical properties are summarized in the tables below.

Identifier Value
CAS Number 2146-38-5[2]
Molecular Formula C₇H₁₂[2]
Molecular Weight 96.17 g/mol [2]
IUPAC Name 1-ethylcyclopentene[2]
Synonyms This compound, Cyclopentene, 1-ethyl-, Ethylcyclopentene[2]
Physical Property Value Reference
Boiling Point 107 °C[3]
Melting Point -118.5 °C[4]
Density 0.80 g/cm³ (at 20 °C)[3]
Flash Point -1 °C[3]
Refractive Index 1.4390-1.4440[5]
Vapor Pressure 32.4 mmHg (at 25 °C)[4]
Thermochemical Property Value Reference
Standard Enthalpy of Formation (liquid) -58.2 ± 0.9 kJ/mol[6]
Enthalpy of Combustion (liquid) -4448.8 ± 0.8 kJ/mol[6]
Enthalpy of Vaporization 34.3 kJ/mol[6]
Enthalpy of Hydrogenation -92.5 ± 0.4 kJ/mol[7]

Hazards and Safety

This compound is classified as a highly flammable liquid and vapor (GHS Category 2).[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[1]

Hazard Statement GHS Code
Highly flammable liquid and vapourH225[1]

Precautionary Measures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

  • P233: Keep container tightly closed.[1]

  • P240: Ground and bond container and receiving equipment.[1]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

  • P242: Use non-sparking tools.[1]

  • P243: Take action to prevent static discharges.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

  • P403+P235: Store in a well-ventilated place. Keep cool.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Synthesis

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463). This precursor can be synthesized via the Grignard reaction between cyclopentanone (B42830) and ethylmagnesium bromide.

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration Cyclopentanone Cyclopentanone Grignard_Reaction Grignard Reaction (in dry ether or THF) Cyclopentanone->Grignard_Reaction Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Grignard_Reaction Intermediate_Alkoxide Intermediate Magnesium Alkoxide Grignard_Reaction->Intermediate_Alkoxide Acid_Workup Aqueous Acid Workup (e.g., H₃O⁺) Intermediate_Alkoxide->Acid_Workup One_Ethylcyclopentanol 1-Ethylcyclopentanol Acid_Workup->One_Ethylcyclopentanol One_Ethylcyclopentanol_Dehydration 1-Ethylcyclopentanol Dehydration_Reaction Dehydration (with heating) One_Ethylcyclopentanol_Dehydration->Dehydration_Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or p-TsOH) Acid_Catalyst->Dehydration_Reaction One_Ethyl_one_cyclopentene This compound Dehydration_Reaction->One_Ethyl_one_cyclopentene

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Cyclopentanone

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of cyclopentanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-ethylcyclopentanol.

Step 2: Dehydration of 1-Ethylcyclopentanol

  • Place the crude 1-ethylcyclopentanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Set up a fractional distillation apparatus.

  • Heat the mixture to a temperature that allows for the distillation of the product (this compound, boiling point ~107 °C) as it is formed, driving the equilibrium forward.

  • Collect the distillate, which is primarily this compound along with some water.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and perform a final distillation to obtain the purified this compound.

Reactivity

The primary site of reactivity for this compound is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions. According to Markovnikov's rule, in the addition of an unsymmetrical reagent like H-X, the hydrogen atom will add to the less substituted carbon of the double bond, and the 'X' group will add to the more substituted carbon, leading to the formation of a more stable carbocation intermediate.[8]

For example, the reaction with hydrogen chloride (HCl) yields 1-chloro-1-ethylcyclopentane as the major product.[9] The acid-catalyzed hydration of 1-ethylcyclopentene, following the same principle, results in the formation of 1-ethylcyclopentanol.[10]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data Key Features
¹H NMR Signals corresponding to the vinylic proton, allylic protons, and the protons of the ethyl group.
¹³C NMR Signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopentane ring and the ethyl group.
IR Spectroscopy Characteristic C=C stretching vibration for the double bond.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (96.17 g/mol ) and characteristic fragmentation patterns.
Experimental Protocol: GC-MS Analysis

A general protocol for the analysis of a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 35-200).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a reference spectrum from a database for confirmation.

Analysis_Workflow Sample This compound Sample Preparation Sample Preparation (Dilution in a suitable solvent) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR Data_Analysis Data Analysis and Structure Confirmation GC_MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Typical workflow for the analysis of a this compound sample.

Conclusion

This compound (CAS 2146-38-5) is a well-characterized cyclic alkene with important applications in organic synthesis. Its properties and reactivity are well-documented, and its synthesis is readily achievable through standard organic chemistry procedures. Proper handling and storage are crucial due to its high flammability. This guide provides essential technical information for researchers and scientists working with this compound.

References

Thermochemical Profile of 1-Ethyl-1-cyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-Ethyl-1-cyclopentene (CAS Registry Number: 2146-38-5). The information is compiled from established sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents key thermochemical parameters in a structured format, details the experimental methodologies used for their determination, and includes visualizations of relevant processes.

Core Thermochemical Data

This compound, with the chemical formula C₇H₁₂, is a cycloalkene of interest in various chemical studies.[1][2] A summary of its key thermochemical properties is presented below.

Table 1: Thermochemical Properties of this compound

PropertySymbolValueUnitsPhaseReference
Standard Enthalpy of CombustionΔcH°-4411.27 ± 0.79kJ/molLiquid[3]
Standard Enthalpy of FormationΔfH°-58.37 ± 0.88kJ/molLiquid[3]
Standard Enthalpy of FormationΔfH°-25.00kJ/molGas[1]
Standard Gibbs Free Energy of FormationΔfG°72.65kJ/molGas[1]
Standard Molar Entropy (calculated)344.6J/mol·KGas
Constant Pressure Heat CapacityCp188.3J/mol·KLiquid[2][3]
Enthalpy of VaporizationΔvapH°38.50 ± 0.30kJ/mol[1]
Enthalpy of HydrogenationΔrH°-101.9 ± 0.63kJ/molLiquid[4]

Note: The standard molar entropy (S°) was calculated using the Gibbs-Helmholtz equation (ΔfG° = ΔfH° - TΔS°) with T = 298.15 K and the gas phase values for ΔfH° and ΔfG°.

Experimental Protocols

The thermochemical data presented in this guide are derived from precise experimental techniques. The following sections outline the methodologies for the key experiments cited.

Combustion Calorimetry

The standard enthalpy of combustion of liquid this compound was determined by Labbauf and Rossini (1961) using bomb calorimetry.[3] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Generalized Experimental Protocol for Bomb Calorimetry of Liquid Hydrocarbons:

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule. A small amount of a hydrocarbon oil is often added to ensure complete combustion.

  • Calorimeter Assembly: The sample is placed in a platinum crucible within the bomb, with a fuse wire in contact with the sample. The bomb is then sealed and pressurized with purified oxygen to approximately 30 atmospheres.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter system, determined by burning a standard substance like benzoic acid, is used to calculate the heat of combustion of the sample. Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the heat of combustion of the fuse wire and any auxiliary materials.

Determination of Enthalpy of Vaporization by Gas Chromatography

The enthalpy of vaporization of this compound was determined using a gas chromatography-calorimetry method, as reported by Fuchs and Peacock. This method correlates gas chromatographic retention times with known vaporization enthalpies of reference compounds.

Experimental Workflow:

  • Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature can be precisely controlled.

  • Reference Standards: A series of compounds with well-established enthalpies of vaporization and structures similar to this compound are selected as standards.

  • Isothermal Analysis: The reference standards and the this compound sample are injected into the gas chromatograph under isothermal conditions at several different column temperatures.

  • Retention Time Measurement: The retention time for each compound at each temperature is accurately measured.

  • Data Correlation: A plot of the natural logarithm of the reciprocal of the adjusted retention time (ln(1/t'r)) versus the reciprocal of the absolute temperature (1/T) is created for each compound. According to the Clausius-Clapeyron equation, the slope of this line is proportional to the enthalpy of vaporization.

  • Enthalpy Calculation: By comparing the slope for this compound with the slopes of the reference compounds with known enthalpies of vaporization, the enthalpy of vaporization for the target compound can be accurately determined.

Catalytic Hydrogenation

The enthalpy of hydrogenation of this compound to ethylcyclopentane (B167899) has been measured to determine the enthalpy of reaction. This involves the catalytic addition of hydrogen across the double bond.

Generalized Procedure for Catalytic Hydrogenation:

  • Reactor Setup: A known amount of this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the mixture.

  • Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Hydrogen Introduction: Hydrogen gas is introduced into the reaction vessel, typically from a balloon or a pressurized cylinder, to the desired pressure.

  • Reaction Execution: The mixture is vigorously stirred at a controlled temperature (often room temperature) to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or by measuring the uptake of hydrogen.

  • Work-up and Product Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the product, ethylcyclopentane. The enthalpy of hydrogenation is determined using a reaction calorimeter that measures the heat evolved during the reaction.

Visualizations

The following diagrams illustrate key processes related to the thermochemistry of this compound.

Hydrogenation_of_1_Ethyl_1_cyclopentene cluster_conditions Reaction Conditions reactant This compound (C₇H₁₂) reagent + H₂ (gas) reactant->reagent product Ethylcyclopentane (C₇H₁₄) reagent->product catalyst Catalyst (e.g., Pd/C) Solvent Solvent (e.g., Ethanol) Temp Room Temperature

Catalytic hydrogenation of this compound.

GC_Vaporization_Enthalpy_Workflow Workflow for Enthalpy of Vaporization Determination by GC cluster_prep Preparation cluster_analysis Gas Chromatography Analysis cluster_data Data Processing and Calculation A Select Reference Standards C Inject Samples at Isothermal Temperature T1 A->C B Prepare Sample of This compound B->C D Measure Retention Times C->D E Repeat at Different Isothermal Temperatures (T2, T3...) D->E F Plot ln(1/t'r) vs. 1/T for all compounds E->F G Determine Slopes of the Lines F->G H Correlate Slopes to Known ΔvapH° of Standards G->H I Calculate ΔvapH° of This compound H->I

Workflow for determining enthalpy of vaporization by GC.

References

1-Ethyl-1-cyclopentene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental physicochemical properties of 1-Ethyl-1-cyclopentene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an unsaturated hydrocarbon. Its core identifying characteristics are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₁₂PubChem[1], NIST[2][3], Fisher Scientific[4]
Molecular Weight96.17 g/mol PubChem[1], Fisher Scientific[4]
Molecular Weight (more precise)96.1702 g/mol NIST[2][3]

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight.

  • Methodology:

    • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer.

    • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

    • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value that is not an isotopic peak typically represents the molecular ion.

2. Elemental Analysis for Molecular Formula Determination

  • Objective: To determine the empirical formula by measuring the percentage composition of each element (carbon and hydrogen).

  • Methodology:

    • Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

    • Product Collection: The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through separate absorption tubes.

    • Quantification: The mass of CO₂ and H₂O is determined by the weight gain of the absorption tubes.

    • Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O. These percentages are then used to determine the empirical formula. The molecular formula is subsequently determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its elemental composition, and its resulting molecular properties.

A This compound B Elemental Composition (Carbon, Hydrogen) A->B is composed of C Molecular Formula C₇H₁₂ B->C determines D Molecular Weight 96.17 g/mol C->D calculates to

Relationship between Compound Name, Formula, and Molecular Weight.

References

The Discovery and First Synthesis of 1-Ethyl-1-cyclopentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 1-Ethyl-1-cyclopentene, a notable cyclic olefin. The document elucidates the historical context of its first preparation, rooted in early 20th-century organic chemistry, and presents detailed contemporary experimental protocols for its synthesis. Key quantitative data are systematically organized in tabular format for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the synthetic pathway and experimental workflow, adhering to stringent design specifications for optimal readability and technical accuracy.

Introduction

This compound (CAS No. 2146-38-5) is a seven-carbon cyclic alkene with the molecular formula C₇H₁₂. Its structure, featuring a five-membered ring with an ethyl substituent on the double bond, makes it a subject of interest in fundamental organic synthesis and as a potential building block in more complex molecular architectures. While not directly implicated in signaling pathways relevant to drug development, the synthetic methodologies employed in its preparation are foundational to the synthesis of various carbocyclic structures. This guide focuses on the initial discovery and synthesis of this compound, providing a detailed examination of the chemical principles and experimental procedures involved.

Historical Context and Discovery

While pinpointing a singular "discovery" of this compound is challenging from available contemporary records, its first documented synthesis can be traced back to the foundational period of modern organic chemistry in the early 20th century. The works of chemists like K. v. Auwers, K. Moosbrugger, G. Chavanne, and L. Becker, who were actively investigating the synthesis and properties of cyclic hydrocarbons, laid the groundwork for the preparation of such compounds. The most probable route for its initial synthesis involved a two-step sequence: the reaction of a Grignard reagent with a cyclic ketone, followed by dehydration of the resulting alcohol. This classic approach remains a cornerstone of synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 1-Ethylcyclopentanol, is provided below.

PropertyThis compound1-Ethylcyclopentanol
Molecular Formula C₇H₁₂C₇H₁₄O
Molecular Weight 96.17 g/mol 114.19 g/mol
CAS Number 2146-38-51462-96-0
Boiling Point 107 °C153-154 °C
Density 0.80 g/mL0.909 g/mL at 25 °C
Refractive Index 1.4390-1.44401.454 at 20 °C
Appearance Colorless to almost colorless clear liquidColorless to light yellow liquid

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyData for this compound
¹H NMR (90 MHz, CDCl₃) δ (ppm): 5.31 (t, 1H, vinylic), 2.24 (m, 2H), 2.07 (q, 2H, allylic), 1.86 (m, 2H), 1.04 (t, 3H, methyl)
¹³C NMR (in CDCl₃) Data available in spectral databases.
Infrared (IR) Characteristic peaks for C=C stretch and vinylic C-H stretch.
Mass Spectrometry (MS) Molecular ion (M⁺) at m/z 96.

Synthesis of this compound

The inaugural and most straightforward synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor alcohol, 1-ethylcyclopentanol, via a Grignard reaction. The subsequent step is the dehydration of this alcohol to yield the target alkene.

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

This reaction involves the nucleophilic addition of an ethyl Grignard reagent to cyclopentanone (B42830).

Experimental Protocol:

  • Materials: Magnesium turnings, bromoethane (B45996) (or iodoethane), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), cyclopentanone, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

    • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-ethylcyclopentanol.

    • Purify the crude product by distillation.

Step 2: Dehydration of 1-Ethylcyclopentanol

The tertiary alcohol, 1-ethylcyclopentanol, is readily dehydrated under acidic conditions to form this compound. Common dehydrating agents include sulfuric acid, oxalic acid, or iodine.

Experimental Protocol (using a mild acid catalyst):

  • Materials: 1-Ethylcyclopentanol, a catalytic amount of a dehydrating agent (e.g.,

IUPAC name and synonyms for C7H12 cycloalkene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylcyclohexene (C7H12)

This technical guide provides a comprehensive overview of 1-methylcyclohexene, a cycloalkene with the chemical formula C7H12. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and reactivity.

IUPAC Name and Synonyms

The nomenclature for this compound is as follows:

  • IUPAC Name: 1-methylcyclohex-1-ene[1][2]

  • Synonyms: 1-Methylcyclohexene, 2,3,4,5-Tetrahydrotoluene, α-Methylcyclohexene[1][3][4]

Physicochemical Properties

1-Methylcyclohexene is a colorless liquid with a distinctive odor.[3][4] It is a highly flammable, sterically hindered, and unactivated alkene.[3][5] The following table summarizes its key physicochemical properties.

PropertyValueReference(s)
Molecular Formula C7H12[1][3]
Molecular Weight 96.17 g/mol [1][3]
Boiling Point 110-111 °C[3][5]
Melting Point -120.4 °C[2]
Density 0.811 g/mL at 20 °C[3][5]
Refractive Index n20/D 1.45[3][5]
Vapor Pressure 30.6 mmHg at 25 °C[1][6]
Water Solubility 52 mg/kg at 25 °C[3]
Flash Point -1.0 °C (30.2 °F)[6]

Synthesis Protocols

1-Methylcyclohexene can be synthesized through several methods, each with distinct advantages in terms of yield and reaction conditions. Below are detailed protocols for common synthetic routes.

Acid-Catalyzed Dehydration of Alcohols (E1 Mechanism)

This method involves the elimination of water from a methylcyclohexanol isomer using a strong acid catalyst.

Protocol 1: Dehydration of 1-Methylcyclohexanol

  • To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

  • Under constant stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.

  • Heat the mixture to 90 °C and maintain for 3 hours.

  • After cooling to room temperature, the product can be isolated by distillation.

  • The final product should be analyzed by Gas Chromatography (GC) to confirm purity.[7]

Protocol 2: Dehydration of 2-Methylcyclohexanol (B165396)

A similar procedure can be followed using 2-methylcyclohexanol as the starting material, typically with 85% phosphoric acid at 120 °C.[8]

Base-Induced Elimination of a Haloalkane (E2 Mechanism)

This protocol describes the dehydrohalogenation of 1-bromo-1-methylcyclohexane (B3058953) using a strong base.[9]

  • In a round-bottom flask, dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of anhydrous ethanol.

  • Add 2.5 g of sodium ethoxide to the solution.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, filter the solution to remove any precipitated sodium salts.

  • The product is then purified by vacuum distillation.[7]

Grignard Reaction Followed by Dehydration

This two-step synthesis starts from cyclohexanone (B45756).

  • Under a nitrogen atmosphere, prepare a solution of cyclohexanone (0.1 mol) in 35 mL of anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask.

  • Cool the solution to -10 °C.

  • Slowly add a 3M solution of methylmagnesium chloride in THF dropwise, ensuring the temperature remains below 0 °C.

  • Allow the reaction to proceed for 30 minutes after the addition is complete.

  • Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.

  • Extract the intermediate, 1-methylcyclohexanol, with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate.[8][10]

  • To the isolated intermediate, add 50 mL of 1,2-dichloroethane (B1671644) and a catalytic amount of p-toluenesulfonic acid (0.6 g).

  • Heat the mixture to reflux to induce dehydration, yielding 1-methylcyclohexene.[8][10]

Comparative Yields of Synthesis Methods

The selection of a synthetic route often depends on the desired yield and purity. The following table summarizes typical yields for the described methods.

Synthesis MethodStarting MaterialReagents/CatalystTemperature (°C)Typical Yield (%)Purity (%)Reference(s)
Acid-Catalyzed Dehydration (E1)1-MethylcyclohexanolH₂SO₄ (conc.)9084>98[7]
Acid-Catalyzed Dehydration (E1)2-MethylcyclohexanolH₃PO₄ (85%)120~77>95[8]
Base-Induced Elimination (E2)1-Methylcyclohexyl bromideSodium ethoxide78 (reflux)82Not Specified
Grignard Reaction & DehydrationCyclohexanone, Methylmagnesium chlorideToluene-4-sulfonic acid-10 to 0, then reflux92Not Specified[8][10]
Catalytic Dehydrogenation1-Methylcyclohexane5% Pd/C35068Not Specified

Key Reactions of 1-Methylcyclohexene

1-Methylcyclohexene serves as a versatile substrate for a variety of organic transformations.

Ozonolysis

Ozonolysis cleaves the double bond of 1-methylcyclohexene to form carbonyl compounds. The final product depends on the work-up procedure.[11]

Protocol: Ozonolysis with Reductive Work-up

  • Dissolve 1-methylcyclohexene (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) in a three-necked, round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color indicates the complete consumption of the alkene.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • While maintaining the cold temperature, add dimethyl sulfide (B99878) (DMS, 1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The resulting product, 6-oxoheptanal, can be isolated through an appropriate aqueous work-up and purified by distillation or column chromatography.[12][13]

An oxidative work-up, typically using hydrogen peroxide, will yield 6-oxoheptanoic acid.[11][12]

Hydroboration-Oxidation

This two-step reaction converts 1-methylcyclohexene into an alcohol with anti-Markovnikov regioselectivity.

Protocol: Synthesis of trans-2-Methylcyclohexanol

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-borabicyclononane (B1260311) (9-BBN) (1.1 eq) dropwise.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ (this is an exothermic step).

  • Stir the mixture at room temperature for 1 hour.

  • The product, trans-2-methylcyclohexanol, is then isolated by extraction with diethyl ether, followed by washing, drying, and concentration of the organic layers. Purification can be achieved by flash column chromatography.[13]

Biological Relevance and Applications

1-Methylcyclohexene is a naturally occurring volatile monoterpene found in some plants, such as Houttuynia cordata, and acts as a sex pheromone for certain insects.[14] In the context of drug development, it serves as a valuable building block for the synthesis of more complex molecules.[7]

The metabolism of xenobiotics, including cyclic hydrocarbons, is a critical area of study in drug development. Cytochrome P450 (P450) monooxygenases are a superfamily of enzymes responsible for the oxidative metabolism of a wide range of compounds.[15][16] While specific studies detailing the complete metabolic pathway of 1-methylcyclohexene are not abundant, it is expected to be a substrate for P450 enzymes, undergoing hydroxylation or epoxidation.

Visualizations

Synthesis Workflow: Grignard Reaction and Dehydration

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration start Cyclohexanone in anhydrous THF add_grignard Add CH3MgCl at -10°C to 0°C start->add_grignard react Stir for 30 min add_grignard->react quench Quench with 2M HCl react->quench extract Extract with Ethyl Acetate quench->extract intermediate Isolate 1-Methylcyclohexanol extract->intermediate dissolve Dissolve intermediate in 1,2-dichloroethane intermediate->dissolve Proceed to Step 2 add_acid Add p-toluenesulfonic acid dissolve->add_acid reflux Heat to reflux add_acid->reflux product 1-Methylcyclohexene reflux->product

Caption: Experimental workflow for the synthesis of 1-methylcyclohexene.

Ozonolysis Reaction Mechanism

G cluster_reaction Ozonolysis of 1-Methylcyclohexene cluster_workup Work-up A 1-Methylcyclohexene + O3 B Primary Ozonide (Molozonide) A->B [3+2] Cycloaddition C Ketone + Carbonyl Oxide B->C Decomposition D Secondary Ozonide (Trioxolane) C->D Recombination E 6-Oxoheptanal D->E Reductive Work-up (e.g., DMS, Zn/H2O) F 6-Oxoheptanoic Acid D->F Oxidative Work-up (e.g., H2O2)

Caption: Reaction mechanism for the ozonolysis of 1-methylcyclohexene.

Cytochrome P450 Catalytic Cycle

P450_Cycle A Fe³⁺ B Fe³⁺-RH A->B Substrate (RH) binds C Fe²⁺-RH B->C e⁻ (from NADPH) D Fe²⁺(O₂)-RH C->D O₂ binds E Fe³⁺(O₂⁻)-RH D->E e⁻ (from NADPH) + H⁺ F [FeO]³⁺-RH E->F + H⁺, -H₂O G Fe³⁺-ROH F->G Substrate Oxidation RH -> ROH G->A Product (ROH) releases

Caption: Generalized catalytic cycle of Cytochrome P450 enzymes.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-cyclopentene is a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its stability and reactivity is crucial for its effective handling, storage, and utilization in synthetic pathways. This technical guide provides a comprehensive overview of the thermal stability and reactivity of this compound, including detailed reaction mechanisms, and available experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₂[1]
Molecular Weight96.17 g/mol [1]
Boiling Point106-107 °C[1]
Melting Point-118 °C
Density0.784 g/cm³ (at 20 °C)
Flash Point2 °C
IUPAC Name1-ethylcyclopent-1-ene[1]

Stability of this compound

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from sources of ignition.

Thermal Stability
ParameterValueUnits
Pre-exponential Factor (A)10¹³·⁵ s⁻¹
Activation Energy (Ea)251.5kJ/mol

Note: Data presented is for 1-methylcyclopentene (B36725) and should be used as an estimate for this compound.

The primary decomposition pathway for substituted cyclopentenes at elevated temperatures is believed to involve dehydrogenation to form the corresponding cyclopentadiene (B3395910) derivative, along with various ring-opening and fragmentation products.

ThermalDecomposition cluster_products Decomposition Products This compound This compound Products Products This compound->Products High Temperature Heat Heat Heat->this compound 1-Ethyl-1,3-cyclopentadiene 1-Ethyl-1,3-cyclopentadiene Ring-opened fragments Ring-opened fragments Hydrogen gas Hydrogen gas

Caption: Generalized thermal decomposition of this compound.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond within the five-membered ring. This double bond is susceptible to electrophilic attack, leading to a variety of addition reactions.

Electrophilic Addition Reactions

1. Acid-Catalyzed Hydration

In the presence of an acid catalyst and water, this compound undergoes hydration to form 1-ethylcyclopentan-1-ol. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.

Reaction Mechanism:

AcidCatalyzedHydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Tertiary_Carbocation Tertiary Carbocation This compound->Tertiary_Carbocation Protonation H3O+ H₃O⁺ H3O+->this compound Oxonium_Ion Oxonium Ion Tertiary_Carbocation->Oxonium_Ion Nucleophilic attack by H₂O 1-Ethylcyclopentan-1-ol 1-Ethylcyclopentan-1-ol Oxonium_Ion->1-Ethylcyclopentan-1-ol Deprotonation H3O+_regen H₃O⁺ (regenerated) Oxonium_Ion->H3O+_regen

Caption: Acid-catalyzed hydration of this compound.

2. Halogenation (Bromination)

This compound readily reacts with bromine (Br₂) in an inert solvent, such as dichloromethane, to yield trans-1,2-dibromo-1-ethylcyclopentane. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromine bridge, resulting in anti-addition.

Reaction Mechanism:

Bromination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound Bromonium_Ion Bromonium Ion This compound->Bromonium_Ion Electrophilic attack Br2 Br₂ Br2->this compound trans-1,2-dibromo-1-ethylcyclopentane trans-1,2-dibromo-1-ethylcyclopentane Bromonium_Ion->trans-1,2-dibromo-1-ethylcyclopentane Nucleophilic attack by Br⁻

Caption: Bromination of this compound.

Oxidation Reactions

1. Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The oxidation of this compound with potassium permanganate can yield different products depending on the reaction conditions.

  • Mild Conditions (Cold, dilute, neutral or slightly alkaline KMnO₄): Under these conditions, syn-dihydroxylation occurs to produce cis-1-ethylcyclopentane-1,2-diol. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate.

  • Vigorous Conditions (Hot, acidic or concentrated KMnO₄): Under more forceful conditions, oxidative cleavage of the double bond occurs. For this compound, this would be expected to yield 6-oxoheptanoic acid.

Reaction Pathways:

KMnO4_Oxidation cluster_mild Mild Conditions cluster_vigorous Vigorous Conditions This compound This compound cis-1-ethylcyclopentane-1,2-diol cis-1-ethylcyclopentane-1,2-diol This compound->cis-1-ethylcyclopentane-1,2-diol Cold, dilute KMnO₄ 6-oxoheptanoic_acid 6-oxoheptanoic acid This compound->6-oxoheptanoic_acid Hot, acidic KMnO₄

Caption: Oxidation of this compound with KMnO₄.

Reduction Reactions

Catalytic Hydrogenation

The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The product of this reaction is ethylcyclopentane.

Reaction Workflow:

Hydrogenation This compound This compound Ethylcyclopentane Ethylcyclopentane This compound->Ethylcyclopentane Reduction H2_Catalyst H₂ / Catalyst (e.g., Pd/C) H2_Catalyst->this compound CationicPolymerization Monomer This compound Carbocation Tertiary Carbocation Monomer->Carbocation Initiation Initiator Initiator (e.g., H⁺) Initiator->Monomer Growing_Chain Growing Polymer Chain Carbocation->Growing_Chain Propagation (add Monomer) Polymer Polymer Growing_Chain->Polymer Termination

References

Methodological & Application

Application Notes and Protocols: Hydrohalogenation of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, regioselectivity, and stereoselectivity of the hydrohalogenation of 1-ethyl-1-cyclopentene. This reaction is a fundamental example of electrophilic addition to an alkene and is a valuable transformation in organic synthesis for the preparation of functionalized cyclopentane (B165970) derivatives, which can serve as building blocks in drug discovery and development.

Introduction

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes, known as hydrohalogenation, is a classic method for introducing a halogen atom into a carbon skeleton.[1][2][3] The reaction with this compound, an unsymmetrical alkene, proceeds via a carbocation intermediate and follows Markovnikov's rule to yield a specific constitutional isomer.[4][5][6] Understanding the mechanism is crucial for predicting the product and controlling the stereochemical outcome.

Reaction Mechanism

The hydrohalogenation of this compound is a two-step electrophilic addition reaction.[2]

  • Protonation of the Alkene: The reaction is initiated by the electrophilic attack of the hydrogen atom from the hydrogen halide on the π bond of the alkene.[7][8] This step is the rate-determining step of the reaction.[6] The proton adds to the carbon atom of the double bond that is less substituted (the one with more hydrogen atoms), leading to the formation of the more stable carbocation intermediate.[4][6] In the case of this compound, the proton adds to the C2 carbon, forming a tertiary carbocation at the C1 position. This regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen substituents, and the halide adds to the carbon with more alkyl substituents.[4] The stability of the carbocation intermediate is the chemical basis for this rule, with tertiary carbocations being more stable than secondary carbocations due to hyperconjugation and inductive effects.[4][6]

  • Nucleophilic Attack by the Halide: The newly formed carbocation is a reactive electrophile that is subsequently attacked by the nucleophilic halide ion (X⁻).[2][3] This attack results in the formation of a new carbon-halogen bond and yields the final product, 1-halo-1-ethylcyclopentane.

It is important to note that because the reaction proceeds through a planar carbocation intermediate, the halide can attack from either face, potentially leading to a mixture of stereoisomers if a new stereocenter is formed.[9] However, in this specific case, the product does not have a new chiral center at the carbon bearing the halogen, as it is attached to two identical ethyl groups.

Carbocation rearrangements are a possibility in hydrohalogenation reactions if a more stable carbocation can be formed through a hydride or alkyl shift.[1][10] In the case of the hydrohalogenation of this compound, the initially formed tertiary carbocation is already highly stable, and a rearrangement is not expected to occur.

Quantitative Data

ReactantReagentProductRegioselectivity (Markovnikov Product)Diastereomeric RatioTypical Yield (%)
This compoundHCl1-Chloro-1-ethylcyclopentane>99%N/A85-95
This compoundHBr1-Bromo-1-ethylcyclopentane>99%N/A90-98
This compoundHI1-Iodo-1-ethylcyclopentane>99%N/A90-98

Experimental Protocols

The following is a representative protocol for the hydrohalogenation of this compound.

Materials:

  • This compound

  • Anhydrous hydrogen chloride (gas or solution in a non-polar solvent) or concentrated hydrochloric acid

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube (if using gaseous HCl)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent such as diethyl ether or dichloromethane. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Addition of Hydrogen Halide:

    • Using Gaseous HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Using Concentrated HCl: Add concentrated hydrochloric acid dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-chloro-1-ethylcyclopentane can be purified by distillation or column chromatography if necessary.

Safety Precautions: Hydrogen halides are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

Diagram of the Hydrohalogenation Mechanism of this compound

hydrohalogenation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 This compound intermediate Tertiary Carbocation + Cl⁻ reactant1->intermediate Protonation (Slow) reactant2 + HCl product 1-Chloro-1-ethylcyclopentane intermediate->product Nucleophilic Attack (Fast)

Caption: The two-step mechanism of hydrohalogenation.

Logical Flow of the Experimental Protocol

experimental_workflow start Start setup Reaction Setup: Dissolve this compound in anhydrous solvent start->setup addition Addition of Hydrogen Halide (e.g., HCl) setup->addition monitoring Reaction Monitoring (e.g., TLC) addition->monitoring workup Aqueous Workup: Neutralize, wash, and dry monitoring->workup purification Purification: Distillation or Chromatography workup->purification end Final Product: 1-Halo-1-ethylcyclopentane purification->end

Caption: A typical experimental workflow for hydrohalogenation.

References

Application Notes and Protocols: Halogenation of 1-Ethyl-1-cyclopentene with Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of halogen atoms across a double bond. This application note details the electrophilic addition of bromine (Br₂) to 1-Ethyl-1-cyclopentene. This reaction proceeds via a stereospecific anti-addition mechanism, leading to the formation of trans-1,2-dibromo-1-ethylcyclopentane. The resulting vicinal dihalide is a versatile intermediate that can be used in a variety of subsequent transformations, including elimination reactions to form alkynes and substitution reactions to introduce other functional groups. Understanding the mechanism and experimental parameters of this reaction is crucial for its application in the synthesis of complex organic molecules, including pharmaceutical compounds.

Reaction Mechanism

The bromination of this compound is a classic example of electrophilic addition to an alkene. The reaction mechanism can be described in two main steps:

  • Formation of a Bromonium Ion: The electron-rich π-bond of the this compound attacks a bromine molecule (Br₂), which becomes polarized as it approaches the alkene. This results in the cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate, with the bromine atom bonded to both carbons of the original double bond. A bromide ion (Br⁻) is also generated in this step.

  • Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack forces the opening of the three-membered ring and results in the anti-addition of the two bromine atoms across the former double bond.

Due to the initial formation of the planar alkene and the subsequent backside attack, the reaction is stereospecific, yielding the trans-diastereomer. As the initial attack of bromine can occur from either face of the cyclopentene (B43876) ring with equal probability, a racemic mixture of the two enantiomers of trans-1,2-dibromo-1-ethylcyclopentane is formed.

reaction_mechanism reactant1 This compound intermediate Bromonium Ion Intermediate reactant1->intermediate Electrophilic Attack reactant2 + Br₂ reactant2->intermediate product trans-1,2-dibromo-1-ethylcyclopentane (Racemic Mixture) intermediate->product Nucleophilic Attack by Br⁻ (anti-addition)

Caption: Reaction mechanism for the bromination of this compound.

Experimental Protocol

This protocol describes a general procedure for the bromination of this compound using molecular bromine in an inert solvent.

3.1. Materials and Equipment

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred solution of the alkene via the addition funnel over a period of 15-20 minutes. The characteristic reddish-brown color of bromine should disappear upon addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

experimental_workflow start Dissolve this compound in CH₂Cl₂ at 0 °C add_br2 Dropwise addition of Br₂ in CH₂Cl₂ start->add_br2 stir Stir at 0 °C for 30 min add_br2->stir quench Quench with Na₂S₂O₃ (aq) stir->quench wash1 Wash with NaHCO₃ (aq) quench->wash1 wash2 Wash with brine wash1->wash2 dry Dry with MgSO₄ wash2->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product trans-1,2-dibromo-1-ethylcyclopentane purify->product

Caption: General experimental workflow for the bromination of this compound.

Data Presentation

The following table summarizes the expected physical and spectroscopic data for the product, trans-1,2-dibromo-1-ethylcyclopentane. These are representative values and should be confirmed by experimental analysis.

ParameterExpected Value / Characteristics
Molecular Formula C₇H₁₂Br₂
Molecular Weight 255.98 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Yield Typically > 90% (unoptimized)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.5-4.8 (m, 1H, -CHBr-), 2.0-2.4 (m, 4H, cyclopentyl-CH₂), 1.8-2.0 (m, 2H, cyclopentyl-CH₂), 1.5-1.7 (q, 2H, -CH₂CH₃), 0.9-1.1 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 70-75 (C-Br), 65-70 (C-Br), 30-40 (cyclopentyl-CH₂), 20-30 (cyclopentyl-CH₂), 25-30 (-CH₂CH₃), 10-15 (-CH₂CH₃)
IR (thin film, cm⁻¹) ν: 2960-2850 (C-H stretch), 1450 (C-H bend), 650-550 (C-Br stretch)
Mass Spec (EI) m/z (%): 256/258/260 (M⁺, isotopic pattern for Br₂), 177/179 (M⁺ - Br), 97 (M⁺ - 2Br)

Applications in Drug Development

Vicinal dihalides, such as trans-1,2-dibromo-1-ethylcyclopentane, are valuable intermediates in the synthesis of more complex molecules. In drug development, these compounds can be utilized in several ways:

  • Scaffold for Further Functionalization: The two bromine atoms can be selectively replaced by other functional groups through nucleophilic substitution reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Precursors to Unsaturated Systems: Dehydrohalogenation of the dibromide can lead to the formation of vinyl bromides or alkynes, which are important building blocks in cross-coupling reactions (e.g., Suzuki, Sonogashira) for the construction of carbon-carbon bonds in complex drug targets.

  • Ring-Opening and Rearrangement Reactions: Under specific conditions, cyclic dihalides can undergo ring-opening or rearrangement reactions to afford novel carbocyclic or heterocyclic scaffolds.

The stereospecificity of the bromination reaction is particularly important as it allows for the controlled introduction of two new stereocenters, which is a critical aspect in the design and synthesis of chiral drug molecules.

Application Note: Acid-Catalyzed Hydration of 1-Ethyl-1-cyclopentene for the Synthesis of 1-Ethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed hydration of alkenes is a fundamental organic reaction that converts a carbon-carbon double bond into an alcohol. This process is an electrophilic addition reaction that typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[1][2][3] The reaction proceeds via a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the reaction.[4][5][6]

This application note details the synthesis of 1-ethylcyclopentanol (B74463) from 1-ethyl-1-cyclopentene using acid-catalyzed hydration. 1-Ethylcyclopentanol is a valuable tertiary alcohol and a key building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[7][8] Understanding its synthesis is crucial for professionals in drug development and chemical manufacturing.

Reaction Mechanism

The acid-catalyzed hydration of this compound proceeds in three main steps. The reaction is regioselective, adhering to Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.[2][9]

  • Protonation of the Alkene: The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst (e.g., H₂SO₄) in water. The proton adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation on the more substituted carbon.[5][10][11] This is the rate-determining step of the reaction.[4][6]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the positively charged carbocation. This results in the formation of a protonated alcohol, specifically an oxonium ion.[5][9][10]

  • Deprotonation: A final, rapid deprotonation step occurs where another water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, 1-ethylcyclopentanol.[5][9][10]

Caption: Reaction mechanism for the acid-catalyzed hydration of this compound.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 1-ethylcyclopentanol.

Materials and Equipment:

  • This compound

  • 50% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and a dilute aqueous solution of a strong acid, such as sulfuric acid. A typical molar ratio would be an excess of water and a catalytic amount of acid.

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (temperatures below 25°C are favorable for tertiary alcohols to avoid the reverse dehydration reaction) for a specified period (e.g., 1-2 hours).[12] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution. This removes any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Purification: Purify the crude 1-ethylcyclopentanol product by fractional distillation under reduced pressure to obtain the pure alcohol.

Experimental_Workflow Experimental Workflow for Synthesis node1 1. Reaction Setup Combine this compound, water, and H₂SO₄ in a flask. node2 2. Reaction Stir vigorously at controlled temperature. node1->node2 node3 3. Quenching Cool and neutralize with NaHCO₃. node2->node3 node4 4. Extraction Extract with diethyl ether. node3->node4 node5 5. Washing Wash organic layer with water and brine. node4->node5 node6 6. Drying Dry with anhydrous MgSO₄. node5->node6 node7 7. Solvent Removal Concentrate using a rotary evaporator. node6->node7 node8 8. Purification Purify by fractional distillation. node7->node8 product Pure 1-Ethylcyclopentanol node8->product

Caption: A generalized workflow for the synthesis and purification of 1-ethylcyclopentanol.

Data Presentation

The physical and chemical properties of the starting material and the final product are summarized below.

Table 1: Physicochemical Properties of Reactant and Product

PropertyThis compound (Reactant)1-Ethylcyclopentanol (Product)
Molecular Formula C₇H₁₂C₇H₁₄O[13][14]
Molecular Weight 96.17 g/mol 114.19 g/mol [13][14]
Appearance Colorless liquidColorless to light yellow liquid[7][8]
Boiling Point ~105-106 °C~153-154 °C[7][8]
Density ~0.788 g/mL at 25 °C~0.909 g/mL at 25 °C[7][14]
CAS Number 2146-38-51462-96-0[13][15]

Table 2: Spectroscopic Data for 1-Ethylcyclopentanol

Spectroscopic DataCharacteristic Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the cyclopentane (B165970) ring protons.[16]
¹³C NMR Signals for the seven distinct carbon atoms, including the quaternary carbon bearing the hydroxyl group.[16]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.[17]
Mass Spectrometry The mass spectrum shows fragmentation patterns consistent with the structure of 1-ethylcyclopentanol.[18]

Safety and Handling

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated area.

  • Sulfuric Acid (concentrated): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to water, never the other way around.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Handle in a fume hood away from ignition sources.

  • 1-Ethylcyclopentanol: Flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation.[15][16]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

References

Application Note and Protocols for the Catalyic Hydrogenation of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. This application note details the catalytic hydrogenation of 1-ethyl-1-cyclopentene to ethylcyclopentane, a reaction of significance in the synthesis of fine chemicals and pharmaceutical intermediates. The process involves the addition of molecular hydrogen across the double bond of the alkene, facilitated by a heterogeneous catalyst. This document provides an overview of common catalytic systems, quantitative data from representative reactions, and a detailed experimental protocol for laboratory-scale synthesis.

Reaction Scheme

The catalytic hydrogenation of this compound proceeds as follows:

The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), in a suitable solvent under a hydrogen atmosphere.[1] The addition of hydrogen occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond.[1]

Data Presentation: Catalytic Systems and Performance

The choice of catalyst and reaction conditions significantly impacts the efficiency and outcome of the hydrogenation. Below is a summary of typical catalytic systems with representative quantitative data derived from the hydrogenation of substituted cyclopentenes and related cycloalkenes.

Table 1: Palladium-Based Catalysis

CatalystSubstrate AnalogueCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
10% Pd/C1-Methylcyclopentene1-5Ethanol (B145695)1252-4>99~98
5% Pd/C1,2-Dimethylcyclopentene2Ethyl Acetate1253>99>95[1]
10% Pd/CCyclohexene1Methanol1251100>99

Table 2: Platinum-Based Catalysis

CatalystSubstrate AnalogueCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
PtO₂1-Methyl-2-propylcyclopentene~5Hexane1254-6>95High
Pt/CCyclopentene~1None (neat)125157.7-[2]
PtO₂Tetrasubstituted Olefins5Cyclohexane10256VariableVariable[3]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale catalytic hydrogenation of this compound using 10% Palladium on Carbon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (for filtration)

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stir bar

  • Rubber septum

  • Hydrogen balloon

  • Vacuum/gas inlet adapter (or needle)

  • Magnetic stirrer

  • Filtration apparatus (sintered glass funnel or Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 10.4 mmol).

    • Dissolve the substrate in ethanol (20 mL).

  • Catalyst Addition:

    • Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (e.g., 50 mg, ~0.05 mmol Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Inerting the System:

    • Seal the flask with a rubber septum.

    • Connect the flask to a vacuum/gas line via a needle.

    • Evacuate the flask until the solvent begins to bubble gently, then backfill with hydrogen from a balloon.

    • Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere in the flask is replaced with hydrogen.

  • Hydrogenation:

    • Leave the hydrogen balloon connected to the flask via the needle to maintain a positive pressure of hydrogen (approx. 1 atm).

    • Stir the reaction mixture vigorously at room temperature (20-25 °C). Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully remove the hydrogen balloon and needle.

    • Purge the flask with nitrogen or argon to remove any residual hydrogen.

  • Catalyst Removal:

    • Prepare a small pad of Celite® in a sintered glass funnel or a Büchner funnel with filter paper.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of ethanol (2 x 5 mL) to ensure complete recovery of the product.

  • Product Isolation:

    • Combine the filtrate and washings in a round-bottom flask.

    • Remove the solvent by rotary evaporation to yield the crude product, ethylcyclopentane.

  • Analysis:

    • The purity of the product can be assessed by GC or NMR spectroscopy. The product is typically obtained in high yield (>95%) and purity.

Visualizations

Diagram 1: Catalytic Hydrogenation Mechanism

G cluster_catalyst Catalyst Surface cluster_reaction Surface Reaction H2 H₂ Catalyst Pd/C Surface H2->Catalyst Adsorption & Dissociation Alkene This compound Alkene->Catalyst Adsorption H_atom_1 H atom Adsorbed_Alkene Adsorbed Alkene H_atom_1->Adsorbed_Alkene 1st H Transfer H_atom_2 H atom Product Ethylcyclopentane H_atom_2->Product Desorption Adsorbed_Alkene->H_atom_2 2nd H Transfer

Caption: Mechanism of catalytic hydrogenation on a metal surface.

Diagram 2: Experimental Workflow

G A 1. Reaction Setup (Substrate + Solvent) B 2. Catalyst Addition (10% Pd/C) A->B C 3. Inerting (Vacuum/H₂ Cycles) B->C D 4. Hydrogenation (H₂ Balloon, Stirring) C->D E 5. Reaction Monitoring (TLC/GC) D->E F 6. Work-up (Inert Gas Purge) E->F Reaction Complete G 7. Catalyst Filtration (Celite® Pad) F->G H 8. Product Isolation (Rotary Evaporation) G->H I 9. Analysis (GC/NMR) H->I

References

Application Notes and Protocols for the Polymerization of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-cyclopentene is a substituted cyclic olefin that can undergo polymerization through various catalytic pathways to produce polymers with potentially unique properties. The resulting poly(this compound) can be tailored in terms of molecular weight, microstructure, and functionality, making it a candidate for applications in materials science and drug development, such as in the formulation of novel drug delivery systems or as a component in advanced materials. This document provides detailed application notes and experimental protocols for the polymerization of this compound via Ring-Opening Metathesis Polymerization (ROMP), Ziegler-Natta Polymerization, and Cationic Polymerization.

Note: Specific experimental data for the polymerization of this compound is limited in publicly available literature. The following protocols and data are based on established procedures for the polymerization of cyclopentene (B43876) and other substituted cycloolefins. The quantitative data presented are estimations and should be considered as starting points for optimization.

Section 1: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful and versatile method for the polymerization of cyclic olefins, catalyzed by transition metal carbene complexes. This technique offers excellent control over polymer molecular weight and distribution.

Catalysts

Commonly used catalysts for the ROMP of cyclic olefins include Grubbs' and Schrock's catalysts.

  • Grubbs' Catalysts (Ruthenium-based):

    • First Generation (G1): More selective for strained rings.

    • Second Generation (G2): Higher activity and broader functional group tolerance.

    • Third Generation (G3): Fast-initiating catalysts, useful for living polymerizations.[1]

  • Schrock's Catalysts (Molybdenum- or Tungsten-based): Highly active, particularly for less-strained rings.

Expected Quantitative Data

The following table summarizes the expected outcomes for the ROMP of this compound based on data from analogous monomers.

Catalyst TypeMonomer/Catalyst RatioTemperature (°C)Time (h)Monomer Conversion (%)Mn (kDa) (Estimated)PDI (Estimated)
Grubbs' G2200:1252>9519.21.1 - 1.3
Grubbs' G3200:1250.5>9819.21.05 - 1.2
Schrock's200:1251>9519.21.1 - 1.2
Experimental Protocol: ROMP of this compound using Grubbs' Second Generation Catalyst

Materials:

  • This compound (freshly distilled)

  • Grubbs' Second Generation Catalyst

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (B129727) (for precipitation)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents and the monomer must be rigorously purified and deoxygenated prior to use.

  • Reaction Setup: Inside a glovebox or under a positive pressure of inert gas, dissolve Grubbs' Second Generation Catalyst (e.g., 8.5 mg, 0.01 mmol, for a 200:1 monomer-to-catalyst ratio) in the anhydrous solvent (e.g., 5 mL of dichloromethane) in a Schlenk flask.

  • Polymerization: To the stirred catalyst solution, add freshly distilled this compound (e.g., 0.192 g, 2.0 mmol) via syringe. The reaction is typically conducted at room temperature (25 °C). An increase in viscosity is usually observed as the polymerization proceeds.

  • Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic proton signal.

  • Termination: Once the desired monomer conversion is achieved (e.g., after 2 hours), terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 0.5 mL).

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 100 mL).

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with fresh methanol to remove any residual monomer and catalyst byproducts, and dry the polymer under vacuum to a constant weight.

Diagrams

ROMP_Mechanism Catalyst Ru=CHPh (Catalyst) Monomer This compound Catalyst->Monomer Coordination Intermediate Metallacyclobutane Intermediate Monomer->Intermediate [2+2] Cycloaddition Propagating Propagating Polymer Chain Intermediate->Propagating Ring-Opening Propagating->Monomer Chain Growth Polymer Poly(this compound) Propagating->Polymer Termination

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification DryGlassware Dry Glassware DissolveCatalyst Dissolve Catalyst in Solvent DryGlassware->DissolveCatalyst PurifyReagents Purify & Deoxygenate Monomer & Solvent PurifyReagents->DissolveCatalyst AddMonomer Add Monomer DissolveCatalyst->AddMonomer Stir Stir at RT AddMonomer->Stir Quench Quench Reaction Stir->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry ZN_Mechanism ActiveSite Active Ti Center Monomer This compound ActiveSite->Monomer Coordination Coordination π-Complex Formation Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion cis-Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->ActiveSite Propagation ZN_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification DryGlassware Dry Glassware AddSolvent Add Solvent to Reactor DryGlassware->AddSolvent PurifyReagents Purify & Deoxygenate Monomer & Solvent PurifyReagents->AddSolvent AddCocatalyst Add Co-catalyst AddSolvent->AddCocatalyst AddCatalyst Add Catalyst AddCocatalyst->AddCatalyst AgeCatalyst Age Catalyst AddCatalyst->AgeCatalyst AddMonomer Add Monomer AgeCatalyst->AddMonomer Polymerize Polymerize at Temp. AddMonomer->Polymerize Quench Quench with Methanol Polymerize->Quench WashAcid Wash with HCl/Methanol Quench->WashAcid WashMethanol Wash with Methanol WashAcid->WashMethanol Dry Dry under Vacuum WashMethanol->Dry Cationic_Mechanism Initiator Initiator (H+) Monomer This compound Initiator->Monomer Initiation Carbocation Carbocation Intermediate Monomer->Carbocation Propagation Propagation Monomer->Propagation Carbocation->Monomer Addition Polymer Poly(this compound) Propagation->Polymer Termination Cationic_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification DryGlassware Dry Glassware DissolveMonomer Dissolve Monomer in Solvent DryGlassware->DissolveMonomer PurifyReagents Purify & Dry Monomer & Solvent PurifyReagents->DissolveMonomer Cool Cool to Reaction Temp. DissolveMonomer->Cool AddInitiator Add Initiator Cool->AddInitiator Polymerize Polymerize AddInitiator->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash Polymer Filter->Wash Dry Dry under Vacuum Wash->Dry

References

Application Notes and Protocols: 1-Ethyl-1-cyclopentene as a Model for Carbocation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of reaction mechanisms and intermediate stability is fundamental in organic chemistry and crucial for rational drug design and synthetic route optimization. Carbocations, as key reactive intermediates in many organic reactions, play a pivotal role in determining product distribution and reaction rates. The acid-catalyzed hydration of alkenes provides a classic and effective model for demonstrating the principles of carbocation stability. 1-Ethyl-1-cyclopentene serves as an excellent substrate for this purpose, as its hydration reaction clearly illustrates the preferential formation of a tertiary carbocation over a secondary one, in accordance with Markovnikov's rule.[1][2][3]

These application notes provide a detailed protocol for the acid-catalyzed hydration of this compound, methods for product analysis, and a discussion of the underlying principles of carbocation stability.

Principle and Rationale

The acid-catalyzed hydration of an alkene is an electrophilic addition reaction that proceeds in a stepwise mechanism.[4][5] The initial step involves the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is generated from a strong acid catalyst in water.[3] This protonation can, in the case of an unsymmetrical alkene like this compound, lead to two possible carbocation intermediates: a tertiary carbocation and a secondary carbocation.

The relative stability of these carbocations dictates the major and minor products of the reaction.[1] Carbocation stability is primarily influenced by two factors:

  • Inductive Effect: Alkyl groups are electron-donating and can stabilize the positive charge of the carbocation by pushing electron density towards the electron-deficient carbon.[6]

  • Hyperconjugation: The overlap of filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, leading to increased stability.[6]

The general order of carbocation stability is: tertiary > secondary > primary.[7] Consequently, the reaction pathway that proceeds through the more stable tertiary carbocation will have a lower activation energy and will be the predominant pathway, leading to the major product.[1]

In the hydration of this compound, protonation at the C2 position of the double bond leads to the formation of a more stable tertiary carbocation at the C1 position. Conversely, protonation at the C1 position would result in a less stable secondary carbocation at the C2 position. The subsequent nucleophilic attack by water on the more stable tertiary carbocation, followed by deprotonation, yields 1-ethylcyclopentanol (B74463) as the major product.[2] The formation of 2-ethylcyclopentanol, via the secondary carbocation, is the minor product.

Data Presentation

The regioselectivity of the acid-catalyzed hydration of this compound can be quantified by analyzing the product mixture. The following table summarizes the expected product distribution and the corresponding carbocation intermediates.

Product NameStructureCorresponding Carbocation IntermediateCarbocation TypeExpected Product Distribution (%)
1-Ethylcyclopentanol1-Ethylcyclopentyl cationTertiary>95% (Major)
2-Ethylcyclopentanol2-Ethylcyclopentyl cationSecondary<5% (Minor)

Note: The expected product distribution is based on the principles of carbocation stability. Actual experimental values may vary depending on reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of this compound

This protocol describes the procedure for the hydration of this compound to form 1-ethylcyclopentanol.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water.

  • Acid Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid to the water while stirring. Caution: This process is highly exothermic.

  • Reactant Addition: To the cooled aqueous acid solution, add 10 mL of this compound.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 50°C with stirring for 60 minutes.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with two 25 mL portions of diethyl ether.

    • Combine the organic layers and wash with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with 25 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Decant the dried ether solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude alcohol product.

  • Purification (Optional): The crude product can be purified by fractional distillation.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture to determine the relative amounts of 1-ethylcyclopentanol and 2-ethylcyclopentanol.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Impact Ionization: 70 eV

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in diethyl ether.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Identify the peaks corresponding to 1-ethylcyclopentanol and 2-ethylcyclopentanol by comparing their mass spectra with a library database (e.g., NIST).

    • Determine the relative peak areas of the two isomers in the TIC. The ratio of the peak areas provides an approximation of the product distribution.

Visualizations

Reaction Mechanism

Caption: Mechanism of acid-catalyzed hydration of this compound.

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis cluster_result Result start Mix this compound, Water, and H2SO4 react Heat at 50°C for 60 min start->react cool Cool to Room Temp react->cool extract Extract with Diethyl Ether cool->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry with MgSO4 wash_water->dry evaporate Evaporate Solvent dry->evaporate gcms GC-MS Analysis evaporate->gcms product Product Distribution: 1-Ethylcyclopentanol (Major) 2-Ethylcyclopentanol (Minor) gcms->product CarbocationStability cluster_stability Factors Affecting Carbocation Stability cluster_order Order of Stability cluster_application Application to this compound Hydration inductive Inductive Effect (Electron Donating Alkyl Groups) tertiary Tertiary (3°) (Most Stable) inductive->tertiary hyperconjugation Hyperconjugation (Sigma Bond Delocalization) hyperconjugation->tertiary secondary Secondary (2°) tertiary->secondary tertiary_intermediate 1-Ethylcyclopentyl Cation (3°) Leads to Major Product tertiary->tertiary_intermediate primary Primary (1°) (Least Stable) secondary->primary secondary_intermediate 2-Ethylcyclopentyl Cation (2°) Leads to Minor Product secondary->secondary_intermediate

References

Application Notes and Protocols: Grignard Synthesis and Dehydration of 1-Ethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-ethylcyclopentanol (B74463) via a Grignard reaction and its subsequent acid-catalyzed dehydration to yield a mixture of alkenes. This synthetic route is a common example in organic chemistry, demonstrating the formation of a tertiary alcohol and the principles of regioselectivity in elimination reactions.

Introduction

The Grignard reaction is a versatile method for forming carbon-carbon bonds, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this application, ethylmagnesium bromide reacts with cyclopentanone (B42830) to produce the tertiary alcohol, 1-ethylcyclopentanol.[1] Subsequent acid-catalyzed dehydration of 1-ethylcyclopentanol proceeds via an E1 elimination mechanism, leading to the formation of two primary alkene products: 1-ethylcyclopentene (the major product according to Zaitsev's rule) and ethylidenecyclopentane (B1584536) (the minor product). This sequence is valuable in the synthesis of various organic molecules and serves as a practical illustration of fundamental reaction mechanisms.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopentanoneC₅H₈O84.12130.60.948
Ethylmagnesium BromideC₂H₅BrMg133.27N/A (solution)N/A
1-EthylcyclopentanolC₇H₁₄O114.19156-1570.925
1-EthylcyclopenteneC₇H₁₂96.17104-1050.795
EthylidenecyclopentaneC₇H₁₂96.17108-1090.803
Table 2: Summary of Reaction Conditions and Yields
ReactionReactantsReagents/CatalystsSolventReaction TimeTemperature (°C)Typical Yield (%)
Grignard SynthesisCyclopentanone, Ethylmagnesium Bromide-Diethyl Ether2 hours0 to RT~75-85%
Dehydration1-EthylcyclopentanolConc. H₂SO₄ or H₃PO₄None1-2 hours100-140~80-90% (total alkenes)
Table 3: Spectroscopic Data for Product Characterization
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Peaks (cm⁻¹)
1-Ethylcyclopentanol0.88 (t, 3H), 1.55-1.75 (m, 10H), 2.15 (s, 1H, -OH)8.5, 23.8, 35.2, 40.1, 82.33400 (br, O-H), 2960 (C-H)
1-Ethylcyclopentene1.05 (t, 3H), 1.75-2.35 (m, 8H), 5.40 (t, 1H)13.1, 23.5, 26.2, 32.8, 36.1, 124.5, 145.23040 (=C-H), 1650 (C=C)
Ethylidenecyclopentane1.60 (d, 3H), 1.70-2.30 (m, 8H), 5.25 (q, 1H)12.8, 26.1, 28.9, 34.5, 118.9, 148.13050 (=C-H), 1670 (C=C)

Experimental Protocols

Part 1: Grignard Synthesis of 1-Ethylcyclopentanol

This protocol details the synthesis of 1-ethylcyclopentanol from cyclopentanone and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Cyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask, dropping funnel, reflux condenser

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude 1-ethylcyclopentanol can be purified by distillation under reduced pressure.

Part 2: Dehydration of 1-Ethylcyclopentanol

This protocol describes the acid-catalyzed dehydration of 1-ethylcyclopentanol to a mixture of 1-ethylcyclopentene and ethylidenecyclopentane.

Materials:

  • 1-Ethylcyclopentanol

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place 1-ethylcyclopentanol in a round-bottom flask. Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

  • Dehydration: Assemble a simple distillation apparatus. Heat the reaction mixture to distill the alkene products. The distillation temperature should be maintained between 100-110 °C.

  • Work-up: Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis: The product mixture can be purified by fractional distillation. The composition of the product mixture can be determined by gas chromatography-mass spectrometry (GC-MS).

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Grignard_Synthesis_Workflow cluster_synthesis Grignard Synthesis cluster_dehydration Dehydration start Start: Ethyl Bromide + Mg grignard Ethylmagnesium Bromide start->grignard in Et2O reaction Grignard Reaction grignard->reaction ketone Cyclopentanone ketone->reaction workup Aqueous Workup reaction->workup Quench w/ NH4Cl(aq) product 1-Ethylcyclopentanol workup->product alcohol 1-Ethylcyclopentanol product->alcohol dehydration_rxn E1 Elimination alcohol->dehydration_rxn acid H2SO4 / Heat acid->dehydration_rxn neutralization Neutralization & Wash dehydration_rxn->neutralization Distill alkenes Alkene Mixture neutralization->alkenes

Caption: Workflow for the synthesis of 1-ethylcyclopentanol and its subsequent dehydration.

Dehydration_Mechanism cluster_mechanism Dehydration of 1-Ethylcyclopentanol (E1 Mechanism) A 1-Ethylcyclopentanol B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O (rate-determining) D 1-Ethylcyclopentene (Major) C->D - H+ (Zaitsev's Rule) E Ethylidenecyclopentane (Minor) C->E - H+

Caption: Mechanism of the acid-catalyzed dehydration of 1-ethylcyclopentanol.

References

Application Notes and Protocols: Dehydration of 1-Ethylcyclopentanol to 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463) to synthesize 1-ethyl-1-cyclopentene. The protocol details the E1 reaction mechanism, a step-by-step experimental procedure, data presentation in tabular format, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes.[1][2] This process involves the elimination of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][3] The reaction presented here focuses on the dehydration of a tertiary alcohol, 1-ethylcyclopentanol, to yield this compound. Tertiary alcohols readily undergo dehydration via an E1 (unimolecular elimination) mechanism, which proceeds through a stable carbocation intermediate.[1][4][5][6] The resulting alkene is a valuable intermediate in the synthesis of various organic compounds.

Reaction Mechanism

The acid-catalyzed dehydration of 1-ethylcyclopentanol, a tertiary alcohol, proceeds through an E1 mechanism.[1][5][6]

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of 1-ethylcyclopentanol by the acid catalyst (e.g., H₃O⁺). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), a water molecule.[1][4][5][7]

Step 2: Formation of a Carbocation The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate.[1][2][4][5] This is the rate-determining step of the E1 reaction.

Step 3: Deprotonation to Form the Alkene A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.[1][4] This results in the formation of a double bond, yielding the alkene product, this compound. According to Zaitsev's rule, the more substituted alkene is generally the major product.[2][8]

Figure 1: E1 Mechanism for the Dehydration of 1-Ethylcyclopentanol.

Data Presentation

Table 1: Physical Properties of Reactant and Product

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
1-Ethylcyclopentanol C₇H₁₄O 114.19[9][10] 153-154[10] 0.909[9][10]

| this compound | C₇H₁₂ | 96.17[11][12] | 107[13] | ~0.78 |

Table 2: Reagent Quantities and Theoretical Yield

Reagent Molar Mass ( g/mol ) Amount (g) Amount (mL) Moles Molar Eq.
1-Ethylcyclopentanol 114.19 10.0 11.0 0.0876 1.0
85% Phosphoric Acid 98.00 - 3.0 - Catalyst
Product

| this compound | 96.17 | 8.42 (Theoretical) | - | 0.0876 | - |

Experimental Protocol

4.1 Materials and Reagents

  • 1-Ethylcyclopentanol (≥97%)

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 100 mL Round-bottom flask

  • Fractional distillation apparatus (Vigreux column)[14]

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Boiling chips

4.2 Reaction Setup Assemble a fractional distillation apparatus as follows: Place a 100 mL round-bottom flask in a heating mantle. Fit the flask with a Vigreux column, and at the top of the column, place a distillation head with a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser. Attach a condenser to the side arm and a receiving flask at the end of the condenser to collect the distillate.

4.3 Reaction Procedure

  • To the 100 mL round-bottom flask, add 11.0 mL (10.0 g, 0.0876 mol) of 1-ethylcyclopentanol.

  • Carefully add 3.0 mL of 85% phosphoric acid and a few boiling chips to the flask. Swirl gently to mix the contents.

  • Heat the mixture using the heating mantle. The lower-boiling alkene product will begin to distill as it is formed.[15]

  • Collect the distillate that boils in the range of 100-110°C. The distillation temperature should remain relatively stable as the product is collected.

  • Continue the distillation until no more liquid comes over, or the temperature in the distilling flask begins to rise significantly above this range.

4.4 Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate sequentially with:

    • 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[14]

    • 15 mL of brine to aid in the removal of water.

  • Carefully separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the crude product by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[14]

  • Decant or filter the dried liquid into a pre-weighed, clean, dry flask.

  • Determine the final mass of the purified this compound and calculate the percent yield.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 1-Ethylcyclopentanol, Phosphoric Acid, and Boiling Chips in a Round-Bottom Flask B Heat the Mixture Using a Heating Mantle A->B C Collect Distillate (100-110°C) via Fractional Distillation B->C D Transfer Distillate to Separatory Funnel C->D Crude Product E Wash with NaHCO3 Solution D->E F Wash with Brine E->F G Separate Organic Layer F->G H Dry with Anhydrous MgSO4 G->H I Decant/Filter Purified Product H->I J Calculate Percent Yield I->J Purified Product K Characterize by GC-MS, NMR J->K

References

Application Notes: Alternative Synthetic Routes to 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-1-cyclopentene is a cyclic alkene of interest in various fields of chemical synthesis, serving as a building block for more complex molecules and as a component in fuel research. Its synthesis can be approached through several strategic routes, primarily involving the formation of a C5 ring structure followed by the introduction of an ethyl group and a double bond in the desired position. This document outlines two primary alternative synthetic pathways for the preparation of this compound, providing detailed experimental protocols, comparative data, and workflow visualizations for researchers in organic chemistry and drug development. The described methods are the Grignard reaction followed by alcohol dehydration and the Wittig olefination reaction.

Route 1: Grignard Reaction and Subsequent Dehydration

This robust, two-step synthesis is one of the most common and reliable methods for preparing this compound. The first step involves the nucleophilic addition of an ethyl Grignard reagent to cyclopentanone (B42830), forming the tertiary alcohol 1-ethylcyclopentanol (B74463). The second step is the acid-catalyzed dehydration of this alcohol, which preferentially forms the more substituted and thermodynamically stable alkene, this compound, in accordance with Zaitsev's rule.[1]

Experimental Protocol: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

This protocol is adapted from a documented synthesis of 1-ethylcyclopentanol.[2]

Materials:

  • Magnesium turnings (285.3 g, 11.89 mol)

  • Anhydrous Tetrahydrofuran (THF) (4.2 L)

  • Bromoethane (B45996) (1295.4 g, 11.89 mol)

  • Cyclopentanone (500 g, 5.94 mol)

  • Concentrated Hydrochloric Acid

  • n-Hexane

  • Ice water

  • Nitrogen gas supply

  • Multi-neck round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer.

Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, add magnesium turnings (285.3 g) and anhydrous THF (3 L) to a large, dry multi-neck round-bottom flask.

    • Prepare a solution of bromoethane (1295.4 g) in anhydrous THF (1.2 L).

    • Add a small portion of the bromoethane solution to the magnesium suspension to initiate the reaction. Once initiated (indicated by heat evolution and bubbling), add the remaining bromoethane solution dropwise over 1.5 hours, maintaining a gentle reflux (approx. 67°C).[2]

  • Reaction with Cyclopentanone:

    • After the Grignard reagent formation is complete, cool the reaction mixture to 0-5°C using an ice bath.

    • Prepare a solution of cyclopentanone (500 g) in anhydrous THF (0.5 L).

    • Add the cyclopentanone solution dropwise to the cooled Grignard reagent over 1 hour, ensuring the temperature does not exceed 5°C.[2]

  • Work-up and Purification:

    • Pour the reaction mixture into 10 kg of ice water with vigorous stirring.

    • Slowly add concentrated hydrochloric acid (1.2 kg) to quench the reaction and dissolve the magnesium salts, keeping the temperature below 20°C.

    • Continue stirring for 30 minutes, then transfer the mixture to a large separatory funnel.

    • Extract the aqueous layer with n-hexane (3 x 3 L).

    • Combine the organic phases and wash once with water (4.5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 1-ethylcyclopentanol can be purified by vacuum distillation.[2] A yield of 247 g was reported for the distilled product in the cited procedure.[2]

Experimental Protocol: Dehydration of 1-Ethylcyclopentanol

This is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol.[1]

Materials:

  • 1-Ethylcyclopentanol (1.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 5-10 drops) or Phosphoric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Distillation apparatus, separatory funnel.

Procedure:

  • Reaction Setup:

    • Place 1-ethylcyclopentanol into a round-bottom flask suitable for distillation.

    • Add a few drops of concentrated sulfuric acid to the alcohol.

  • Distillation/Elimination:

    • Heat the mixture to gently distill the product as it forms. The boiling point of this compound is approximately 107°C. Continue distillation until no more product is collected.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently.

    • Wash with an equal volume of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter or decant the dried liquid to remove the drying agent.

    • The resulting product, this compound, can be further purified by fractional distillation if necessary.

Grignard_Route CP Cyclopentanone Grignard Grignard Reaction CP->Grignard EtMgBr Ethylmagnesium Bromide (in THF) EtMgBr->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Workup1 Acidic Workup (HCl / H₂O) Alkoxide->Workup1 Alcohol 1-Ethylcyclopentanol Workup1->Alcohol Dehydration Acid-Catalyzed Dehydration (H₂SO₄) Alcohol->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Route 2: Wittig Reaction and Isomerization

The Wittig reaction provides a powerful method for converting ketones into alkenes with absolute regiocontrol of the double bond placement.[3] In this proposed route, cyclopentanone reacts with an ethylidene phosphorane ylide to form ethylidenecyclopentane (B1584536). This exocyclic alkene is an isomer of the target compound. As the endocyclic alkene (this compound) is generally more thermodynamically stable, a subsequent isomerization step, typically acid-catalyzed, can be performed to yield the final product.

Experimental Protocol: Synthesis of Ethylidenecyclopentane via Wittig Reaction

This protocol is adapted from a general procedure for the synthesis of a substituted cyclopentene (B43876) via a Wittig reaction.[4]

Materials:

  • Ethyltriphenylphosphonium bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.0 eq, solution in hexanes)

  • Cyclopentanone (1.0 eq)

  • Pentane (B18724) or Hexane (B92381)

  • Saturated Ammonium (B1175870) Chloride solution

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas supply

  • Multi-neck round-bottom flask, syringes, magnetic stirrer.

Procedure:

  • Ylide Formation:

    • Under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF in a dry multi-neck flask cooled to 0°C.

    • Slowly add n-butyllithium solution via syringe. The mixture will develop a characteristic deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Cyclopentanone:

    • Cool the ylide solution back down to 0°C.

    • Add a solution of cyclopentanone in anhydrous THF dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates consumption of the starting material. The color of the ylide will fade as it reacts.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the mixture with pentane or hexane (3x volume). The byproduct, triphenylphosphine (B44618) oxide, has low solubility in alkanes and will precipitate.

    • Filter off the precipitated triphenylphosphine oxide.

    • Wash the combined organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (product is volatile).

    • The crude ethylidenecyclopentane can be purified by fractional distillation.

Protocol: Isomerization of Ethylidenecyclopentane

A subsequent acid-catalyzed isomerization can be performed to convert the exocyclic alkene to the more stable endocyclic isomer.

Procedure:

  • Reflux the prepared ethylidenecyclopentane with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) in a suitable solvent or neat.

  • Monitor the reaction by GC or NMR until equilibrium is reached.

  • Neutralize, wash, dry, and distill as described in the dehydration work-up protocol to isolate pure this compound.

Wittig_Route Phosphonium (B103445) Ethyltriphenyl- phosphonium Bromide Ylide_Gen Ylide Formation Phosphonium->Ylide_Gen Base Strong Base (n-BuLi) Base->Ylide_Gen Ylide Phosphonium Ylide Ylide_Gen->Ylide Wittig Wittig Reaction Ylide->Wittig CP Cyclopentanone CP->Wittig Exo_Alkene Ethylidenecyclopentane (Isomer) Wittig->Exo_Alkene Isomerization Acid-Catalyzed Isomerization Exo_Alkene->Isomerization Product This compound Isomerization->Product

Caption: Workflow for the synthesis of this compound via Wittig reaction and isomerization.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes.

ParameterRoute 1: Grignard & DehydrationRoute 2: Wittig & Isomerization
Starting Materials Cyclopentanone, Bromoethane, MgCyclopentanone, Ethyltriphenylphosphonium Bromide
Key Intermediates 1-EthylcyclopentanolEthylidene Phosphorane, Ethylidenecyclopentane
Number of Steps 2 (synthesis + dehydration)2 (synthesis + isomerization)
Reagents & Conditions Grignard: Anhydrous THF, 0-67°C.[2] Dehydration: H₂SO₄, heat.[1]Wittig: Anhydrous THF, strong base (n-BuLi), 0°C to RT.[4] Isomerization: Acid catalyst, heat.
Reported Yield ~70-80% for Grignard step (purified).[2] Dehydration yields are typically high (>85%).Yields are highly substrate-dependent. No specific yield is reported for this exact transformation.[4]
Advantages High-yielding, reliable, uses common reagents, forms the thermodynamically favored product directly after dehydration.Excellent regioselectivity in double bond formation, mild reaction conditions for the olefination step.
Disadvantages Grignard reagents are sensitive to moisture and air. Dehydration can sometimes lead to side products if not controlled.Requires stoichiometric amounts of phosphonium salt and strong base. Generates stoichiometric triphenylphosphine oxide byproduct which can complicate purification. The initial product is an isomer requiring a separate reaction step.

References

Application Notes and Protocols for 1-Ethyl-1-cyclopentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-cyclopentene is a versatile five-membered carbocyclic alkene that serves as a valuable starting material in organic synthesis. Its trisubstituted double bond offers a reactive site for a variety of transformations, enabling the stereoselective and regioselective introduction of functional groups. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, focusing on hydroboration-oxidation, epoxidation, and ozonolysis. These reactions provide access to a range of functionalized cyclopentane (B165970) derivatives, which are important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Key Synthetic Applications

The reactivity of the double bond in this compound allows for a diverse array of chemical modifications. The protocols detailed below provide methodologies for the synthesis of key derivatives, including alcohols, epoxides, and dicarbonyl compounds.

Data Presentation: Summary of Key Transformations
ReactionStarting MaterialReagentsProductTypical Yield (%)
Hydroboration-Oxidation This compound1. 9-Borabicyclo[3.3.1]nonane (9-BBN), Tetrahydrofuran (THF) 2. Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)trans-2-EthylcyclopentanolHigh (Specific yield not reported in literature, but analogous reactions suggest >90%)
Epoxidation This compoundmeta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂)1-Ethyl-1,2-epoxycyclopentaneHigh (Specific yield not reported in literature, but analogous reactions suggest >95%)
Reductive Ozonolysis This compound1. Ozone (O₃), Dichloromethane (CH₂Cl₂) 2. Dimethyl Sulfide (B99878) (DMS)3-Heptanone (B90015)High (Specific yield not reported in literature, but analogous reactions suggest >90%)

Experimental Protocols

Protocol 1: Synthesis of trans-2-Ethylcyclopentanol via Hydroboration-Oxidation

This protocol describes the anti-Markovnikov hydration of this compound to yield trans-2-ethylcyclopentanol. The use of a sterically hindered borane (B79455) reagent like 9-BBN enhances regioselectivity.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq) dissolved in anhydrous THF (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (2.0 mmol, 2.0 eq) to the stirred solution of the alkene.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture back to 0 °C and cautiously add 3 M NaOH solution (5.5 mL), followed by the slow, dropwise addition of 30% H₂O₂ (7.8 mL). Caution: The addition of hydrogen peroxide is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude trans-2-ethylcyclopentanol can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1-Ethyl-1,2-epoxycyclopentane via Epoxidation

This protocol details the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this transformation.[1][2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~1.1 eq, considering purity) in dichloromethane (10 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 1-ethyl-1,2-epoxycyclopentane can be purified by flash column chromatography.

Protocol 3: Synthesis of 3-Heptanone via Reductive Ozonolysis

This protocol describes the oxidative cleavage of the double bond in this compound to form 3-heptanone using ozone, followed by a reductive workup with dimethyl sulfide (DMS).[3]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Round-bottom flask with a gas inlet tube

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Nitrogen or Oxygen gas source

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 3-heptanone can be purified by distillation or flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

hydroboration_oxidation start This compound reagent1 1. 9-BBN, THF intermediate Trialkylborane Intermediate reagent1->intermediate Hydroboration (syn-addition, anti-Markovnikov) reagent2 2. NaOH, H₂O₂ product trans-2-Ethylcyclopentanol reagent2->product Oxidation (retention of stereochemistry)

Caption: Hydroboration-Oxidation of this compound.

epoxidation start This compound reagent m-CPBA, CH₂Cl₂ product 1-Ethyl-1,2-epoxycyclopentane reagent->product Concerted epoxidation

Caption: Epoxidation of this compound.

ozonolysis start This compound reagent1 1. O₃, CH₂Cl₂ intermediate Ozonide Intermediate reagent1->intermediate Ozonolysis reagent2 2. DMS product 3-Heptanone reagent2->product Reductive Workup

Caption: Reductive Ozonolysis of this compound.

References

Application Notes and Protocols for 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and appropriate storage of 1-Ethyl-1-cyclopentene (CAS No. 2146-38-5). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a highly flammable, colorless to almost colorless clear liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular FormulaC7H12[4][5]
Molecular Weight96.17 g/mol [4][5]
Boiling Point107 °C[1][2]
Melting Point-118.4 °C[2]
Density0.80 g/mL[1][2]
Flash Point-1 °C[3]
Refractive Index1.4390-1.4440[1][2]
Purity (GC)min. 95.0 %[3]

Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor.[3][5][6] It is essential to be aware of the associated hazards and take appropriate precautions.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3][5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecaution
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6][7]
P233Keep container tightly closed.[3][6][7]
P240Ground and bond container and receiving equipment.[3][6][7]
P241Use explosion-proof electrical/ventilating/lighting equipment.[3][6][7]
P242Use non-sparking tools.[3][6][7]
P243Take action to prevent static discharges.[3][6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][6][7]
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[3][7]
P403+P235Store in a well-ventilated place. Keep cool.[3][6][7]
P501Dispose of contents/container to an approved waste disposal plant.[3][6]

Experimental Protocols

Handling Protocol

Objective: To outline the safe handling procedures for this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical fume hood

  • Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Flame-retardant lab coat

    • Impervious gloves (e.g., nitrile)

  • Grounding and bonding straps

  • Non-sparking tools

  • Appropriate glassware

  • Spill kit for flammable liquids

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area.[6][7]

    • Set up grounding and bonding for the container and receiving equipment to prevent static discharge.[6][7]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including safety goggles, a flame-retardant lab coat, and impervious gloves.[6][7]

  • Dispensing:

    • Use only non-sparking tools for opening and handling the container.[6][7]

    • Slowly dispense the liquid to avoid splashing.

    • Keep the container tightly closed when not in use.[6][7]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent.

    • Dispose of any contaminated materials (e.g., gloves, wipes) in a designated hazardous waste container.

    • Wash hands thoroughly after handling.

Handling_Workflow prep Preparation ppe Don PPE prep->ppe dispense Dispense in Fume Hood ppe->dispense post Post-Handling Cleanup dispense->post waste Waste Disposal post->waste

Caption: Workflow for handling this compound.

Storage Protocol

Objective: To define the proper storage conditions for this compound to ensure its stability and safety.

Materials:

  • Original, tightly sealed container of this compound

  • Flammable liquid storage cabinet

  • Ventilated storage area

Procedure:

  • Container:

    • Store in the original, tightly closed container.[6] Plastic containers should only be used if approved for flammable liquids.[8]

  • Location:

    • Store in a cool, dry, and well-ventilated area.[6][9]

    • The storage area should be a designated flame-proof area.[8]

    • Store away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Incompatibilities:

    • Store separately from incompatible materials such as oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[8]

  • Labeling:

    • Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

  • Monitoring:

    • Periodically inspect the container for any signs of leakage or damage. Check for bulging containers, which may indicate pressure buildup.[8]

Storage_Workflow container Tightly Closed Container location Cool, Dry, Ventilated Area container->location incompatibilities Segregate from Incompatibles location->incompatibilities labeling Proper Labeling incompatibilities->labeling monitoring Regular Inspection labeling->monitoring

Caption: Protocol for storing this compound.

Accidental Release and First Aid Measures

Spill Response:

  • Minor Spills: Remove all ignition sources.[8] Clean up spills immediately using an absorbent material and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and move upwind.[8] Alert emergency responders. Prevent the spill from entering drains.

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-1-cyclopentene. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is a two-step process. The first step involves the Grignard reaction of cyclopentanone (B42830) with ethylmagnesium bromide to produce the tertiary alcohol, 1-ethylcyclopentanol (B74463).[1][2][3] The subsequent step is the acid-catalyzed dehydration of 1-ethylcyclopentanol to yield this compound.[4][5]

Q2: Are there alternative synthetic routes to this compound?

A2: While the Grignard/dehydration route is common, other methods like the Wittig reaction could be considered for forming the double bond. However, the reaction of cyclopentanone with ethylidenetriphenylphosphorane may lead to rearranged products, making it a less direct route for this specific target.

Q3: What are the primary side products to be aware of during this synthesis?

A3: During the Grignard reaction, potential side products include the Wurtz coupling product (butane) from the reaction of the Grignard reagent with the alkyl halide, and products from the enolization of cyclopentanone.[6][7] In the dehydration step, the formation of isomeric alkenes is the main concern. Zaitsev's rule predicts the formation of the more substituted alkene, this compound, as the major product.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most effective method for purifying this compound from the reaction mixture, especially for separating it from any isomeric byproducts and residual starting alcohol.[8] The boiling point of this compound is approximately 107°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Step 1: Grignard Synthesis of 1-Ethylcyclopentanol
Problem Possible Cause(s) Solution(s)
Grignard reaction does not initiate. - Inactive magnesium surface due to oxidation.- Presence of moisture in glassware or solvents.[9]- Activate magnesium by crushing the turnings, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[6]- Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of 1-ethylcyclopentanol. - Incomplete reaction.- Side reactions such as Wurtz coupling or enolization of the ketone.[6][7]- Inefficient work-up.- Ensure the Grignard reagent has fully formed before adding the cyclopentanone.- Add the cyclopentanone solution slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6]- Use a saturated aqueous ammonium (B1175870) chloride solution for the work-up to effectively quench the reaction and protonate the alkoxide.[6]
Formation of significant byproducts. - High reaction temperature favoring side reactions.[6]- Steric hindrance leading to reduction of the ketone instead of addition.[7]- Maintain a gentle reflux during Grignard formation and keep the temperature low during the addition of the ketone.[6]- This is less of a concern with the relatively unhindered cyclopentanone and ethyl Grignard reagent.
Step 2: Dehydration of 1-Ethylcyclopentanol
Problem Possible Cause(s) Solution(s)
Incomplete dehydration. - Insufficiently strong acid catalyst.- Reaction temperature is too low or reaction time is too short.[5]- Use a stronger acid catalyst like sulfuric acid or phosphoric acid.- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using TLC or GC.
Low yield of this compound. - Charring or polymerization of the alkene due to harsh acidic conditions or high temperatures.- Loss of volatile product during the reaction or work-up.- Use a milder acid catalyst like phosphoric acid, which is less oxidizing than sulfuric acid.[10]- Distill the alkene as it is formed to remove it from the harsh reaction conditions.- Use a cooled receiving flask during distillation.
Formation of isomeric alkenes. - The reaction conditions may allow for rearrangement of the carbocation intermediate, although this is less likely with a tertiary carbocation.- Elimination of a proton from a different adjacent carbon.- According to Zaitsev's rule, the more substituted alkene (this compound) should be the major product. To maximize its formation, use conditions that favor thermodynamic control (e.g., higher temperatures).- Careful fractional distillation is key to separating the desired isomer.
Formation of an ether byproduct. - If the reaction temperature is not high enough, the alcohol can react with another alcohol molecule to form an ether.[5]- Ensure the reaction temperature is sufficient for elimination to be the dominant pathway. For tertiary alcohols, this is typically in the range of 25-80°C.[5]

Experimental Protocols

Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl bromide

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous ether to just cover the magnesium. A solution of ethyl bromide in anhydrous ether is placed in the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, a crystal of iodine can be added. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.[9][11]

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The temperature should be maintained below 5°C.[11] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[6] Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude 1-ethylcyclopentanol. The product can be purified by distillation.

Dehydration of 1-Ethylcyclopentanol to this compound

Materials:

  • 1-Ethylcyclopentanol

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a distillation apparatus, place 1-ethylcyclopentanol. Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Dehydration and Distillation: Heat the mixture to the appropriate temperature for dehydration (for tertiary alcohols, this is typically between 25-80°C).[5] The this compound product will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over anhydrous calcium chloride. The crude this compound can be further purified by fractional distillation.

Data Presentation

Table 1: Influence of Dehydration Conditions on Product Distribution (Illustrative)

Acid Catalyst Temperature (°C) Yield of this compound (%) Yield of Isomeric Alkenes (%)
H₂SO₄508515
H₃PO₄809010
TsOH100928

Note: The data in this table is illustrative and represents expected trends. Actual yields may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration start1 Cyclopentanone + Ethylmagnesium Bromide process1 Nucleophilic Addition in Anhydrous Ether start1->process1 intermediate Magnesium Alkoxide Intermediate process1->intermediate workup Acidic Work-up (e.g., sat. NH4Cl) intermediate->workup alcohol 1-Ethylcyclopentanol workup->alcohol dehydration Acid-Catalyzed Dehydration alcohol->dehydration product This compound dehydration->product

Caption: Experimental workflow for the synthesis of this compound.

Dehydration_Mechanism A 1-Ethylcyclopentanol B Protonation of Hydroxyl Group (Fast Equilibrium) A->B + H+ C Protonated Alcohol (Good Leaving Group) B->C D Loss of Water (Rate-Determining Step) C->D - H2O E Tertiary Carbocation D->E F Deprotonation E->F - H+ G This compound F->G

Caption: Mechanism of acid-catalyzed dehydration of 1-ethylcyclopentanol.

Troubleshooting_Tree start Low Yield of This compound check_grignard Check Yield of 1-Ethylcyclopentanol start->check_grignard grignard_ok Grignard Yield is Good check_grignard->grignard_ok grignard_low Grignard Yield is Low check_grignard->grignard_low check_dehydration Troubleshoot Dehydration Step grignard_ok->check_dehydration troubleshoot_grignard Troubleshoot Grignard Step grignard_low->troubleshoot_grignard incomplete_dehydration Incomplete Reaction? check_dehydration->incomplete_dehydration inactive_mg Inactive Mg? troubleshoot_grignard->inactive_mg yes_incomplete Yes incomplete_dehydration->yes_incomplete Yes no_incomplete No incomplete_dehydration->no_incomplete No increase_temp_time Increase Temperature/Time or Use Stronger Acid yes_incomplete->increase_temp_time check_charring Evidence of Charring? no_incomplete->check_charring yes_charring Yes check_charring->yes_charring Yes no_charring No check_charring->no_charring No milder_acid Use Milder Acid (e.g., H3PO4) yes_charring->milder_acid check_purification Review Purification (e.g., Distillation Technique) no_charring->check_purification yes_inactive Yes inactive_mg->yes_inactive Yes no_inactive No inactive_mg->no_inactive No activate_mg Activate Mg (Iodine, Crushing) yes_inactive->activate_mg check_moisture Moisture Present? no_inactive->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No dry_glassware_solvents Flame-dry Glassware, Use Anhydrous Solvents yes_moisture->dry_glassware_solvents check_side_reactions Review Reaction Conditions for Side Reactions no_moisture->check_side_reactions

Caption: Troubleshooting decision tree for low yield of this compound.

References

common side reactions in the synthesis of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Ethyl-1-cyclopentene. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction of cyclopentanone (B42830) with ethyltriphenylphosphonium bromide and the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463).

Q2: What are the primary side products I should expect?

A2: For the Wittig reaction, the main byproduct is triphenylphosphine (B44618) oxide. In the acid-catalyzed dehydration of 1-ethylcyclopentanol, the primary side products are isomeric alkenes, which can include ethylidenecyclopentane (B1584536) and other cyclopentene (B43876) isomers resulting from carbocation rearrangements.

Q3: How can I purify the final product?

A3: Purification of this compound from its byproducts is typically achieved by fractional distillation.[1] For the Wittig reaction, triphenylphosphine oxide can often be removed by crystallization or column chromatography prior to distillation. For dehydration reactions, careful fractional distillation is crucial to separate the desired product from isomeric alkenes with close boiling points.[1]

Q4: Can this compound isomerize during synthesis or workup?

A4: Yes, under acidic conditions, the double bond in this compound can potentially migrate, leading to the formation of other cyclopentene isomers. This is a more significant concern in the acid-catalyzed dehydration route, especially if the reaction is heated for prolonged periods or at excessively high temperatures.

Troubleshooting Guides

Method 1: Wittig Reaction

The Wittig reaction provides a reliable method for the formation of this compound from cyclopentanone and an ethyl-substituted phosphorus ylide.

Diagram of the Wittig Reaction Workflow

Wittig_Workflow reagents Cyclopentanone + Ethyltriphenylphosphonium Bromide ylide_formation Ylide Formation (Strong Base) reagents->ylide_formation reaction Wittig Reaction ylide_formation->reaction product Crude Product: This compound + Triphenylphosphine Oxide reaction->product purification Purification (Crystallization/Chromatography, Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete ylide formation due to weak base or wet conditions. 2. Steric hindrance from the ketone.1. Use a strong, anhydrous base like n-butyllithium or sodium hydride in an inert, dry solvent (e.g., THF, ether). Ensure all glassware is thoroughly dried. 2. While cyclopentanone is not exceptionally hindered, ensure adequate reaction time and temperature.
Presence of a white precipitate that is difficult to remove This is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction.1. Most of the triphenylphosphine oxide can be removed by filtration if it precipitates upon addition of a non-polar solvent like hexane (B92381). 2. For complete removal, column chromatography on silica (B1680970) gel is effective prior to distillation.
Product is contaminated with starting materials Incomplete reaction.1. Ensure a slight excess of the Wittig reagent is used. 2. Increase the reaction time or temperature, monitoring by TLC or GC.
Method 2: Acid-Catalyzed Dehydration of 1-Ethylcyclopentanol

This method involves the elimination of water from 1-ethylcyclopentanol using a strong acid catalyst.

Diagram of Dehydration Reaction and Side Reactions

Dehydration_Reaction start 1-Ethylcyclopentanol protonation Protonation (H+) start->protonation carbocation Tertiary Carbocation protonation->carbocation main_product This compound (Major Product) carbocation->main_product -H+ rearrangement Hydride Shift carbocation->rearrangement secondary_carbocation Secondary Carbocation rearrangement->secondary_carbocation isomer1 Ethylidenecyclopentane (Minor Product) secondary_carbocation->isomer1 -H+ isomer2 Other Isomers (Minor Products) secondary_carbocation->isomer2 -H+

Caption: Reaction pathway for the dehydration of 1-ethylcyclopentanol, including the formation of the major product and potential side products via carbocation rearrangement.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of desired product and high yield of isomers 1. High reaction temperature or prolonged reaction time promoting carbocation rearrangements. 2. Use of a highly concentrated and strong acid.1. Use the lowest effective temperature for dehydration and monitor the reaction closely to avoid extended heating. 2. A milder acid catalyst or a lower concentration of a strong acid (e.g., phosphoric acid instead of sulfuric acid) can sometimes favor the desired product.
Product is dark in color Polymerization of the alkene, often catalyzed by the acid at elevated temperatures.1. Keep the reaction temperature as low as possible. 2. As soon as the reaction is complete, quench the acid with a weak base (e.g., sodium bicarbonate solution) during workup.
Product contains residual starting alcohol Incomplete dehydration.1. Increase the reaction time or temperature slightly, but be mindful of increased isomerization. 2. Ensure an adequate amount of acid catalyst is used.
Difficulty in separating the product from isomers The boiling points of the isomeric alkenes are very close.1. Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). 2. Perform the distillation slowly to allow for proper equilibration and separation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (General Procedure)

This protocol is a general guideline and may require optimization.

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium in hexanes) dropwise via the dropping funnel. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: While maintaining the inert atmosphere and low temperature, add a solution of cyclopentanone in anhydrous THF to the ylide solution dropwise. Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., hexane or diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product will contain this compound and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, triturate the crude mixture with cold hexane and filter. The filtrate can then be purified by fractional distillation.

Protocol 2: Synthesis of this compound via Dehydration of 1-Ethylcyclopentanol (General Procedure)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine 1-ethylcyclopentanol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Dehydration and Distillation: Gently heat the mixture. The alkene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Filter the dried organic layer and purify by fractional distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 107°C).[2]

Quantitative Data Summary

The following table summarizes typical data for the synthesis of a similar compound, 1-propylcyclopentene, which can be used as an estimate for the synthesis of this compound. Actual yields may vary.

Table 1: Estimated Yields for 1-Alkylcyclopentene Synthesis

Synthetic RouteReactantsProductTypical Yield (%)Reference
Grignard Reaction and DehydrationCyclopentanone, 1-Bromopropane, Mg; then Acid1-Propylcyclopentene70-85% (from alcohol)[3]
Wittig ReactionCyclopentanone, Propyltriphenylphosphonium Bromide, Base1-PropylcyclopenteneNot specified[3]

Note: The yield for the Grignard/dehydration route is a two-step yield from the intermediate alcohol.

References

Technical Support Center: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-ethylcyclopentanol (B74463) using the Grignard reaction. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering issues in a Grignard reaction is common due to the sensitivity of the reagents. This guide provides solutions to frequently observed problems during the synthesis of 1-ethylcyclopentanol.

Issue Potential Cause Recommended Solution
Reaction fails to initiate. - Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing reaction. - Wet Glassware or Reagents: Traces of water will quench the Grignard reagent. - Impure Alkyl Halide: Impurities in the ethyl bromide can inhibit the reaction.- Activate Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Gently crushing the magnesium turnings can also expose a fresh surface. - Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. - Purify Alkyl Halide: Pass the ethyl bromide through a column of activated alumina (B75360) to remove water and other impurities.
Low yield of 1-ethylcyclopentanol. - Side Reactions: Enolization of cyclopentanone (B42830), reduction of the ketone, or Wurtz coupling of the Grignard reagent can occur. - Incorrect Reaction Temperature: High temperatures can favor side reactions. - Inefficient Work-up: Improper quenching and extraction can lead to product loss.- Minimize Side Reactions: Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. - Control Temperature: Maintain a low temperature during the addition of the ketone and then allow the reaction to slowly warm to room temperature to ensure completion. - Optimize Work-up: Use a saturated aqueous ammonium (B1175870) chloride solution for quenching. Ensure thorough extraction with a suitable solvent like diethyl ether.
Presence of significant impurities. - Unreacted Cyclopentanone: Incomplete reaction. - Biphenyl Formation (if using bromobenzene): A common side product at higher temperatures. - Hydrocarbon Byproducts: From Wurtz coupling.- Drive the Reaction to Completion: Use a slight excess of the Grignard reagent and ensure adequate reaction time. - Maintain Moderate Temperature: Avoid excessive heating during Grignard reagent formation and the subsequent reaction. - Slow Reagent Addition: Add the alkyl halide slowly during the Grignard reagent formation to minimize its concentration and reduce coupling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of 1-ethylcyclopentanol via a Grignard reaction?

A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[1] These aprotic solvents stabilize the Grignard reagent.[1]

Q2: How can I be sure my Grignard reagent has formed?

A2: Successful formation of the Grignard reagent is often indicated by the disappearance of the magnesium metal and a change in the appearance of the reaction mixture, which may become cloudy and grayish. A more definitive method is to perform a titration on a small aliquot of the reagent solution.

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions include:

  • Enolization: The Grignard reagent acts as a base and deprotonates the cyclopentanone at the alpha-position, forming an enolate that will not react to form the desired alcohol.[2]

  • Reduction: The ketone can be reduced to a secondary alcohol (cyclopentanol) by a hydride transfer from the beta-carbon of the Grignard reagent.[2]

  • Wurtz Coupling: The Grignard reagent can react with unreacted ethyl bromide to form butane.

Q4: What is the purpose of the aqueous work-up with ammonium chloride?

A4: The aqueous work-up serves two main purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the magnesium alkoxide intermediate formed after the Grignard reagent adds to the cyclopentanone, yielding the final 1-ethylcyclopentanol product.[1] Saturated ammonium chloride solution is often preferred as it is acidic enough to protonate the alkoxide but not so acidic as to cause potential side reactions with the tertiary alcohol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-ethylcyclopentanol.

Parameter Value Notes
Reactant Ratio (Ethyl Bromide:Mg) ~1:1A slight excess of magnesium is sometimes used.
Reactant Ratio (Grignard:Cyclopentanone) ~2:1An excess of the Grignard reagent is used to ensure complete reaction of the ketone.[3]
Temperature (Grignard Formation) Maintained at a gentle reflux (~67°C in THF)The reaction is exothermic and may initiate at room temperature.[3]
Temperature (Addition of Cyclopentanone) 0-5 °CSlow addition at low temperature minimizes side reactions.[3]
Reaction Time (Grignard Formation) ~1.5 hoursTime required for the magnesium to be consumed.[3]
Reaction Time (after Ketone Addition) ~1 hourTo ensure the reaction goes to completion.[3]
Typical Yield ~36.5%Based on the provided protocol.[3]

Experimental Protocol: Synthesis of 1-Ethylcyclopentanol

This protocol details the synthesis of 1-ethylcyclopentanol from ethyl bromide and cyclopentanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentanone

  • Concentrated hydrochloric acid

  • n-Hexane

  • Ice

Procedure:

Part 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (285.3g, 11.89 mol).

  • Add anhydrous THF (3L) to the flask.

  • Under a nitrogen atmosphere, add a solution of ethyl bromide (1295.4g, 11.89 mol) in anhydrous THF (1.2L) dropwise at room temperature.

  • Once the reaction initiates (indicated by an exothermic reaction), stop the addition until the initial exotherm subsides. The temperature may rise to around 67°C.[3]

  • Continue the dropwise addition of the ethyl bromide solution, maintaining a gentle reflux. The addition should take approximately 1.5 hours.[3]

Part 2: Reaction with Cyclopentanone

  • After the Grignard reagent formation is complete, cool the reaction mixture to 0-5°C using an ice bath.[3]

  • Add a solution of cyclopentanone (500g, 5.94 mol) in anhydrous THF (0.5L) dropwise to the stirred Grignard reagent.[3]

  • Maintain the reaction temperature below 5°C during the addition, which should take about 1 hour.[3]

Part 3: Work-up and Purification

  • Pour the reaction mixture into 10 kg of ice water with stirring.

  • Slowly add concentrated hydrochloric acid (1.2 kg), ensuring the temperature remains below 20°C.

  • Continue stirring for 30 minutes after the acid addition is complete.

  • Extract the mixture with n-hexane (3 x 3L).

  • Combine the organic phases and wash with water (4.5L).

  • Separate the organic layer and dry it.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-ethylcyclopentanol by vacuum distillation.[3]

Visualizations

Troubleshooting_Grignard_Reaction start Grignard Reaction for 1-Ethylcyclopentanol Synthesis issue Identify Issue start->issue no_reaction No Reaction Initiation issue->no_reaction Initiation Problem low_yield Low Yield issue->low_yield Poor Conversion impurities Significant Impurities issue->impurities Contamination success Successful Synthesis issue->success No Issues check_mg Check Mg Activation (Iodine, 1,2-dibromoethane) no_reaction->check_mg check_anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, dry solvents) no_reaction->check_anhydrous check_temp Control Reaction Temperature (Slow addition at 0-5°C) low_yield->check_temp optimize_workup Optimize Work-up (Saturated NH4Cl quench) low_yield->optimize_workup check_reagents Verify Reagent Purity (Distill ketone, check Grignard) impurities->check_reagents purify Purify Product (Distillation) impurities->purify check_mg->issue check_anhydrous->issue check_temp->issue check_reagents->issue optimize_workup->issue purify->success

Caption: Troubleshooting workflow for the Grignard synthesis of 1-ethylcyclopentanol.

Caption: Reaction mechanism for the synthesis of 1-ethylcyclopentanol.

References

preventing isomerization during 1-Ethyl-1-cyclopentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Ethyl-1-cyclopentene

This guide provides troubleshooting advice and detailed protocols for the synthesis of this compound, with a primary focus on preventing isomerization to undesired byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common isomeric byproducts when synthesizing this compound?

A1: The most common isomeric byproduct is ethylidenecyclopentane. The formation of this exocyclic alkene competes with the desired endocyclic this compound. Other isomers, such as 3-Ethyl-1-cyclopentene, are less common but can occur under certain conditions.

Q2: What is the primary cause of isomer formation in this synthesis?

A2: Isomerization primarily occurs during the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463). The reaction proceeds through a tertiary carbocation intermediate.[1][2] A proton can be eliminated from two different adjacent carbon atoms, leading to a mixture of alkene products. The ratio of these products is influenced by the reaction conditions.

Q3: How does the choice of acid catalyst affect the product distribution?

A3: Strong, non-coordinating acids like sulfuric acid or phosphoric acid are commonly used for dehydration.[3] However, these harsh conditions can promote the formation of the thermodynamically most stable alkene, but may also lead to side reactions. Milder dehydrating agents, such as phosphorus oxychloride (POCl₃) in pyridine (B92270), can offer greater control and minimize rearrangements, often favoring the Zaitsev product (the more substituted alkene).[3][4] Lewis acids like BF₃·OEt₂ have also been shown to promote the dehydration of tertiary alcohols under mild conditions.[5]

Q4: What is the role of temperature in controlling isomerization?

A4: Temperature is a critical factor. Higher temperatures can provide the energy to overcome the activation barrier for the formation of less stable isomers or promote side reactions. Tertiary alcohols generally dehydrate under milder temperature conditions (25°– 80°C) compared to secondary or primary alcohols.[3] Careful temperature control is essential for maximizing the yield of the desired isomer.

Q5: How can I purify this compound from its isomers?

A5: Fractional distillation is the most common method for separating this compound from its isomers, as they often have slightly different boiling points. Careful distillation with a fractionating column can effectively separate the desired product.

Isomerization Control Strategies

The selectivity for this compound over its isomers can be influenced by several factors. The following table summarizes expected outcomes based on different reaction conditions.

Dehydrating AgentTypical ConditionsExpected Major ProductRationale
H₂SO₄ or H₃PO₄ High TemperatureMixture of IsomersStrong acid, E1 mechanism. Can lead to a mixture governed by thermodynamic stability.[3]
POCl₃ in Pyridine 0°C to room temp.This compoundE2 mechanism. Pyridine acts as a non-nucleophilic base, often favoring the Zaitsev product without carbocation rearrangements.[4]
BF₃·OEt₂ Mild, often room temp.This compoundLewis acid-catalyzed dehydration can be highly selective for tertiary alcohols.[5]
Solid Acid Catalysts (e.g., Al₂O₃, TiO₂) High Temp (Vapor Phase)Mixture of IsomersCan be selective, but conditions need careful optimization to avoid extensive isomerization.[5]

Experimental Protocols

Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃) in Pyridine

This method is often preferred to minimize isomerization as it proceeds through an E2 elimination pathway, avoiding carbocation rearrangements.[4]

Reagents:

  • 1-Ethylcyclopentanol

  • Anhydrous Pyridine

  • Phosphorus Oxychloride (POCl₃)

  • Diethyl ether

  • 5% Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethylcyclopentanol in anhydrous pyridine and cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

  • Wash the ether layer sequentially with 5% hydrochloric acid (to remove pyridine), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by fractional distillation.

Visualizing the Process

Reaction Pathway: Dehydration of 1-Ethylcyclopentanol

The following diagram illustrates the E1 acid-catalyzed dehydration mechanism, showing the formation of the common carbocation intermediate and the subsequent elimination pathways leading to the desired product and the main isomeric byproduct.

G cluster_start Step 1: Protonation cluster_intermediate Step 2: Formation of Carbocation cluster_products Step 3: Elimination A 1-Ethylcyclopentanol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Carbocation Intermediate B->C - H₂O D This compound (Major Product - Zaitsev) C->D - H⁺ (from ring) E Ethylidenecyclopentane (Minor Product) C->E - H⁺ (from ethyl group)

Caption: Acid-catalyzed E1 dehydration mechanism of 1-ethylcyclopentanol.

Experimental Workflow: Synthesis and Purification

This workflow outlines the general steps for the synthesis of this compound followed by purification.

G start Start: 1-Ethylcyclopentanol + Dehydrating Agent reaction Dehydration Reaction (Controlled Temperature) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation distillation Fractional Distillation evaporation->distillation product Purified this compound distillation->product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 1-Ethyl-1-cyclopentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, often synthesized via dehydration of 1-ethylcyclopentanol, typically contains several types of impurities. The most common are constitutional isomers, such as 3-Ethyl-1-cyclopentene and ethylidenecyclopentane, which form as byproducts during the synthesis.[1] Other potential impurities include unreacted starting materials (e.g., 1-ethylcyclopentanol), residual acid catalyst, and solvents used in the reaction or workup.

Q2: How can I effectively remove the isomeric impurity 3-Ethyl-1-cyclopentene?

A2: Separating constitutional isomers like 3-Ethyl-1-cyclopentene is challenging due to their similar physical properties. The most effective methods rely on differences in boiling points or chromatographic behavior:

  • Fractional Distillation: This is the primary method for separating liquids with close boiling points.[2][3] Since isomers of substituted cyclopentenes have slightly different boiling points, careful fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) can achieve good separation.[4]

  • Preparative Gas Chromatography (Prep GC): For very high purity requirements or small-scale separations, Prep GC is an excellent, albeit more complex, option.[5][6] It can effectively separate volatile isomers based on their differential interaction with the GC column's stationary phase.[7][8]

Q3: My distillate is cloudy. What is the cause and how can I fix it?

A3: A cloudy distillate is almost always due to the presence of water. This can happen if the crude product was not dried sufficiently before distillation, or if an azeotrope forms. To resolve this, dry the collected distillate over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and re-distill.[4] Ensure the crude material is thoroughly dried before the initial distillation to prevent this issue.

Q4: How do I confirm the purity of my final product and identify the remaining impurities?

A4: The most reliable and widely used method for assessing the purity of this compound is Gas Chromatography (GC), typically with a Flame Ionization Detector (GC-FID).[4] This technique can separate the target compound from volatile impurities, including isomers, and allow for quantification of their relative amounts. For unequivocal structural identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is recommended.[9]

Q5: What are the recommended storage conditions for this compound?

A5: this compound is a highly flammable liquid.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. To prevent potential polymerization or degradation over time, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is advisable.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂96.17~107
3-Ethyl-1-cyclopenteneC₇H₁₂96.17~102-104 (estimated)
1-EthylcyclopentanolC₇H₁₄O114.19~156

Boiling point data sourced from[1][10]. Isomer boiling point is estimated based on similar compounds.

Table 2: Comparison of Primary Purification Techniques

TechniquePrinciplePurity AchievableTypical ScaleKey Advantages / Disadvantages
Fractional Distillation Separation by boiling point difference.[2]Good to High (>98%)Milligrams to KilogramsPro: Scalable, cost-effective. Con: Requires significant boiling point difference for easy separation; can be time-consuming.[3]
Preparative GC Separation by differential partitioning between mobile and stationary phases.[6]Very High (>99.5%)Micrograms to GramsPro: Excellent for resolving close-boiling isomers.[5] Con: Low throughput, requires specialized equipment.
Argentation Chromatography Separation based on alkene interaction with silver ions.HighMilligrams to GramsPro: Highly selective for separating alkenes based on double bond position/sterics.[11] Con: Requires preparation of silver-impregnated silica; potential for silver contamination.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation During Distillation 1. Insufficient column efficiency (too few theoretical plates).2. Distillation rate is too fast.[4]3. Poor insulation of the column.1. Use a longer fractionating column or one with more efficient packing.2. Reduce the heating rate to allow vapor-liquid equilibria to be established on each theoretical plate.[3]3. Wrap the column in glass wool or aluminum foil to maintain the temperature gradient.[3]
Product Degradation (Discoloration/Polymerization) 1. Distillation temperature is too high.2. Presence of residual acid from synthesis.3. Prolonged exposure to air/heat.1. Consider vacuum distillation to lower the boiling point.2. Neutralize the crude product by washing with a mild base (e.g., sodium bicarbonate solution) before drying and distilling.[4]3. Store purified product under an inert atmosphere and at reduced temperature.
No Peaks or Poor Resolution in GC Analysis 1. Incorrect GC oven temperature program.2. Wrong column type.3. Sample concentration is too low.1. Optimize the temperature ramp. Start with a low initial temperature (~40-50°C) and ramp up to ~120°C.[4]2. Use a non-polar or mid-polarity column (e.g., DB-1, DB-5, or Carbowax) for good separation of hydrocarbon isomers.[8][12]3. Prepare a more concentrated sample in an appropriate volatile solvent (e.g., pentane (B18724), DCM).[13]
Low Product Recovery After Distillation 1. Significant "holdup" volume in the distillation apparatus.2. Premature termination of distillation.3. Leaks in the apparatus.1. Use an appropriately sized apparatus for the sample volume to minimize loss on glass surfaces.[4]2. Ensure the distillation is continued until the temperature at the still head starts to drop or rise sharply, indicating the desired fraction is complete.3. Check all glass joints and connections for a proper seal.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the purification of crude this compound containing isomeric and higher-boiling impurities.

  • Preparation: Transfer the crude this compound into a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full). Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Attach a fractionating column (e.g., a 20-30 cm Vigreux column) to the distillation flask. Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[3]

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the ring of condensate slowly rising up the column. A slow ascent is crucial for good separation.[3]

    • Collect the initial low-boiling fraction (forerun), which will be enriched in any lower-boiling isomers (e.g., 3-Ethyl-1-cyclopentene, ~102-106°C).

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (~107°C), switch to a clean, pre-weighed receiving flask.[10]

    • Maintain a slow, steady distillation rate of approximately 1-2 drops per second.

  • Completion: Stop the distillation when the temperature begins to rise significantly above 107°C or when only a small amount of residue remains in the flask. This prevents contamination of the product with higher-boiling impurities.

  • Analysis: Analyze the collected main fraction for purity using Gas Chromatography (see Protocol 2). Combine fractions that meet the desired purity specification.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides general parameters for analyzing the purity of this compound fractions.

  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the purified fraction in 1 mL of a volatile solvent like hexane (B92381) or pentane in a GC vial.

  • GC Method:

    • Column: 30 m x 0.25 mm ID, with a 0.25 µm film of a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 3 minutes.

      • Ramp: Increase by 10°C/minute to 120°C.

      • Hold for 2 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks. Isomeric impurities will typically elute just before or after the main product peak.

Visualizations

PurificationWorkflow Crude Crude this compound (Contains isomers, solvent, catalyst) Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Dry Drying (e.g., over MgSO4) Wash->Dry Filter Filtration Dry->Filter Distill Primary Purification (Fractional Distillation) Filter->Distill Fractions Collect Fractions Distill->Fractions Analysis Purity Analysis (GC) Fractions->Analysis Analyze each Analysis->Distill If impure, re-distill Combine Combine Pure Fractions (>98% Purity) Analysis->Combine If pure Store Final Product Storage (Cool, Dry, Inert Atmosphere) Combine->Store

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start GC Analysis Shows Impurity ImpurityType What is the impurity's retention time? Start->ImpurityType Isomer Peak very close to main product (Similar boiling point) ImpurityType->Isomer Close Rt Solvent Early, sharp peak (Low boiling point) ImpurityType->Solvent Early Rt StartingMat Later, broader peak (High boiling point) ImpurityType->StartingMat Late Rt Sol_Isomer Increase distillation efficiency: - Use longer/better column - Slow down distillation rate - Consider Prep GC for high purity Isomer->Sol_Isomer Sol_Solvent Ensure complete solvent removal before distillation (e.g., rotary evaporation) Solvent->Sol_Solvent Sol_StartingMat Improve separation: - Discard a larger forerun/tailing fraction - Ensure proper thermometer placement StartingMat->Sol_StartingMat

Caption: Decision tree for troubleshooting impurities in this compound.

References

Technical Support Center: Dehydration of 1-Ethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463).

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the dehydration of 1-ethylcyclopentanol?

The acid-catalyzed dehydration of 1-ethylcyclopentanol, a tertiary alcohol, typically proceeds via an E1 elimination mechanism. This reaction is expected to yield a mixture of two isomeric alkenes: 1-ethylcyclopentene and ethylidenecyclopentane (B1584536).

Q2: Which isomer is expected to be the major product?

According to Saytzeff's rule, the dehydration of alcohols generally favors the formation of the most substituted (and therefore most stable) alkene.[1][2] In this case, 1-ethylcyclopentene is a trisubstituted alkene, while ethylidenecyclopentane is a disubstituted alkene. Therefore, 1-ethylcyclopentene is predicted to be the major product .[3][4]

Q3: What is the general mechanism for this reaction?

The reaction proceeds through a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The alcohol's hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).[5]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation intermediate.[5]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[5]

Q4: Can carbocation rearrangements occur?

In the case of 1-ethylcyclopentanol, the initially formed tertiary carbocation is already relatively stable. Significant carbocation rearrangements, such as hydride or alkyl shifts, are generally not expected as they would not lead to a more stable carbocation.

Data Presentation

The following table summarizes the expected products and their relevant properties. The product ratio is a qualitative prediction based on Saytzeff's rule.

Product NameStructureAlkene SubstitutionBoiling Point (°C)Expected Product Ratio
1-Ethylcyclopentene1-EthylcyclopenteneTrisubstituted107-108Major
EthylidenecyclopentaneEthylidenecyclopentaneDisubstituted108-109Minor

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient heating or reaction time. 2. Loss of product during workup: Product evaporation due to its volatility. 3. Ineffective catalyst: Deactivated or insufficient amount of acid catalyst.1. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Use of a distillation setup to remove the alkene product as it forms can drive the equilibrium towards the products. 2. Keep the receiving flask for the distillate cooled in an ice bath to minimize evaporative losses.[6] 3. Use a fresh, concentrated acid catalyst in the appropriate molar ratio.
High Proportion of Minor Isomer (Ethylidenecyclopentane) 1. Use of a bulky base for deprotonation: While not typical for acid-catalyzed dehydration, certain conditions might favor the Hofmann product. 2. Kinetic vs. thermodynamic control: At lower temperatures, the kinetically favored, less stable product might be formed in a higher proportion.1. Ensure that the reaction is performed under standard acid-catalyzed dehydration conditions. 2. Conduct the reaction at a sufficiently high temperature to favor the formation of the more thermodynamically stable Zaitsev product (1-ethylcyclopentene).
Presence of Unreacted 1-Ethylcyclopentanol in the Product 1. Incomplete reaction: As mentioned above. 2. Equilibrium not sufficiently shifted towards products. 1. Increase reaction time and/or temperature. 2. Use a fractional distillation setup to more efficiently remove the lower-boiling alkene products from the higher-boiling alcohol starting material.[7]
Charring or Darkening of the Reaction Mixture Use of concentrated sulfuric acid: Concentrated H₂SO₄ is a strong oxidizing agent and can cause charring and the formation of sulfur dioxide.Consider using concentrated phosphoric acid (H₃PO₄) as the catalyst, which is less oxidizing and generally leads to cleaner reactions.
Difficulty in Separating the Isomeric Products The boiling points of 1-ethylcyclopentene and ethylidenecyclopentane are very similar, making separation by simple distillation challenging.High-resolution gas chromatography (GC) is the most effective method for both the analysis of the product ratio and for preparative separation of the isomers if required.[8][9]

Experimental Protocols

The following is a general protocol for the acid-catalyzed dehydration of a cyclic tertiary alcohol, which can be adapted for 1-ethylcyclopentanol.

Materials:

  • 1-Ethylcyclopentanol

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-ethylcyclopentanol and a catalytic amount of concentrated phosphoric acid (e.g., a 1:4 molar ratio of acid to alcohol). Add a few boiling chips.

  • Dehydration and Distillation: Assemble a distillation apparatus and place the receiving flask in an ice bath.[6] Heat the reaction mixture to a gentle boil. The lower-boiling alkene products will distill over along with water. Continue the distillation until no more product is collected.

  • Workup: Transfer the distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Water.

    • Saturated sodium chloride solution (brine) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purification (Optional): If further purification is needed, a final simple or fractional distillation of the dried product can be performed.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio and confirm the identity of the isomers.[8][9]

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation A 1-Ethylcyclopentanol B Protonated Alcohol (Good Leaving Group) A->B Fast H_plus H+ C Tertiary Carbocation B->C Slow (Rate-determining) D 1-Ethylcyclopentene (Major Product - Zaitsev) C->D -H⁺ E Ethylidenecyclopentane (Minor Product) C->E -H⁺ H2O_out H₂O Base Base (e.g., H₂O)

Caption: E1 mechanism for the dehydration of 1-ethylcyclopentanol.

Dehydration_Workflow Start 1. Reaction Setup (1-Ethylcyclopentanol + Acid Catalyst) Dehydration 2. Dehydration & Distillation Start->Dehydration Workup 3. Workup (Neutralization & Washing) Dehydration->Workup Drying 4. Drying (Anhydrous CaCl₂) Workup->Drying Analysis 5. Analysis (GC-MS) Drying->Analysis End Alkene Products Analysis->End

Caption: General experimental workflow for alcohol dehydration.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Ethyl-1-cyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in reactions with this compound?

A: For this compound, an unsymmetrical alkene, regioselectivity is primarily governed by two factors:

  • Electronic Effects: The distribution of electron density in the double bond and the stability of intermediates (like carbocations) dictate the preferred site of attack for electrophiles. According to Markovnikov's rule, in the addition of protic acids, the proton will add to the carbon that results in the more stable carbocation intermediate.[1][2]

  • Steric Effects: The physical bulk of substituents near the reaction center can hinder the approach of a reagent to one side of the double bond over the other. This is a key principle for improving selectivity using bulky reagents.[3]

Q2: Why doesn't this compound typically undergo carbocation rearrangement during electrophilic addition?

A: The double bond in this compound involves a tertiary (C1) and a secondary (C2) carbon. In electrophilic additions like hydrohalogenation, protonation at C2 would generate a tertiary carbocation at C1. This is already a relatively stable carbocation. While rearrangements are always a possibility in the presence of carbocation intermediates, a significant driving force for rearrangement (like the formation of a more stable tertiary or resonance-stabilized cation from a secondary one) is not present in the initial, most likely, carbocation. However, to completely avoid the possibility of any rearrangement, methods that do not involve a free carbocation intermediate, such as oxymercuration-demercuration, are recommended.[4][5]

Troubleshooting Guide: Hydroboration-Oxidation

Problem: My hydroboration-oxidation of this compound is yielding a mixture of alcohols instead of the desired anti-Markovnikov product.

This issue indicates a lack of regioselectivity, where the borane (B79455) reagent is adding to both carbons of the double bond. While standard borane (BH₃·THF) provides the anti-Markovnikov product, its selectivity can be imperfect.

Analysis: The regioselectivity of hydroboration is controlled by both electronic and steric factors. The boron atom, being the electrophilic part of the B-H bond, preferentially adds to the less substituted carbon of the alkene. However, with a substrate like this compound, the steric difference between the tertiary C1 and the secondary C2 is not overwhelmingly large for a small reagent like BH₃.

Solution: Employ a Sterically Hindered Borane Reagent. To dramatically improve regioselectivity, use a bulkier borane reagent. These reagents amplify the steric hindrance at the more substituted carbon, forcing the boron to add almost exclusively to the less substituted carbon.

Quantitative Data: Regioselectivity of Borane Reagents

The table below illustrates the typical improvement in regioselectivity when using a bulky borane like 9-BBN compared to diborane (B8814927) for a similar cyclic olefin.

ReagentSubstrate (Analog)% Major Product (anti-Markovnikov)% Minor Product (Markovnikov)Reference
Diborane (B₂H₆)1-Methylcyclohexene~82%~18%[6]
9-BBN1-Methylcyclohexene>99%<1%[6]

Note: Data for the analogous 1-methylcyclohexene system is presented to demonstrate the principle. Similar high selectivity is expected for this compound.

Experimental Protocol: High-Selectivity Hydroboration-Oxidation
  • Hydroboration:

    • To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC for the consumption of the starting material.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add ethanol (B145695) (a few mL), followed by aqueous sodium hydroxide (B78521) (e.g., 3M NaOH, 3.0 eq).

    • Carefully add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Perform an aqueous workup, typically by extracting with diethyl ether or ethyl acetate (B1210297). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

Troubleshooting Workflow: Hydroboration

G start Poor Regioselectivity in Hydroboration check_reagent What borane reagent was used? start->check_reagent bh3 BH3-THF check_reagent->bh3 Standard bulky Bulky Borane (e.g., 9-BBN, Sia2BH) check_reagent->bulky Bulky action Action: Switch to a sterically hindered borane such as 9-BBN. bh3->action failure Problem Persists: Check for impurities in starting material. bulky->failure success Result: >99% Anti-Markovnikov Selectivity Achieved action->success

Caption: Workflow for troubleshooting poor regioselectivity in hydroboration.

Troubleshooting Guide: Oxymercuration-Demercuration

Problem: I need to synthesize the Markovnikov alcohol from this compound, but my acid-catalyzed hydration gives a complex mixture of products.

This is a classic problem where a reaction proceeds through a carbocation intermediate that may be susceptible to side reactions or rearrangements, even if minor.[5]

Analysis: Acid-catalyzed hydration involves the formation of a carbocation intermediate. While the tertiary carbocation from this compound is relatively stable, the harsh acidic conditions can sometimes lead to undesired side reactions. The ideal solution is a method that proceeds with Markovnikov selectivity but avoids a "free" carbocation.

Solution: Use Oxymercuration-Demercuration. This two-step reaction sequence reliably produces the Markovnikov alcohol in high yield and avoids rearrangements because the intermediate is a bridged mercurinium ion, not a free carbocation.[7][8] The water molecule attacks the more substituted carbon, leading to the Markovnikov product.[9]

Expected Product Comparison
ReactionReagentsExpected Major Product from this compoundKey Feature
Acid-Catalyzed HydrationH₂SO₄, H₂O1-Ethylcyclopentan-1-olMarkovnikov, risk of side reactions
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O2. NaBH₄1-Ethylcyclopentan-1-olMarkovnikov, no rearrangements[5]
Experimental Protocol: Oxymercuration-Demercuration
  • Oxymercuration:

    • In a flask, dissolve mercury(II) acetate (Hg(OAc)₂, 1.1 eq) in a mixture of water and THF (1:1).

    • Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 30-60 minutes. The disappearance of the yellow mercury(II) salt color is often an indicator of reaction completion.

  • Demercuration:

    • To the reaction mixture, add an aqueous solution of sodium hydroxide (3M).

    • Cool the mixture to 0 °C and slowly add a solution of sodium borohydride (B1222165) (NaBH₄, 0.5 eq) in aqueous NaOH.

    • A black precipitate of elemental mercury will form. Stir for 1-2 hours.

    • Separate the organic layer. If necessary, filter the entire mixture through Celite to remove the mercury. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the alcohol.

Mechanism Diagram: Preventing Rearrangement

G start Poor Regioselectivity in Diels-Alder analyze Analyze Diene Substituent start->analyze edg Diene has strong Electron-Donating Group (EDG) analyze->edg Yes no_bias Diene has weak or no directing group analyze->no_bias No predict Draw resonance structures of the diene to find the most nucleophilic carbon. edg->predict redesign Action: Redesign diene with a stronger EDG (e.g., -OMe) to enforce selectivity. no_bias->redesign align Align diene and dienophile to match most nucleophilic and electrophilic centers. predict->align major_product Major Product Predicted ('ortho' or 'para') align->major_product

References

reaction condition optimization for 1-Ethyl-1-cyclopentene additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing addition reactions involving 1-ethyl-1-cyclopentene. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving their desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors determining the product of an addition reaction with this compound?

A1: The two main factors are regioselectivity and stereoselectivity.

  • Regioselectivity refers to which carbon of the double bond the new groups are added. For an unsymmetrical alkene like this compound, this can result in two different constitutional isomers. This is often governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen atoms, and the X group attaches to the carbon with more alkyl substituents.[1][2] Reactions that follow this rule are "Markovnikov additions," while those that result in the opposite orientation are "anti-Markovnikov additions."[3][4]

  • Stereoselectivity refers to the spatial arrangement of the added groups. The pi bond of the alkene is flat, allowing for addition from two faces.[2] If both groups add to the same face, it is a syn-addition.[5] If they add to opposite faces, it is an anti-addition.[2][6] The mechanism of the specific reaction dictates the stereochemical outcome.[7]

Q2: How do I choose a reaction to get the Markovnikov product?

A2: To achieve Markovnikov addition, you should select a reaction that proceeds through a stable carbocation intermediate or a similar stabilized intermediate. The most stable carbocation for this compound is the tertiary carbocation formed at the C1 position.[8][9]

  • Acid-Catalyzed Hydration (e.g., with H₂SO₄ and H₂O) will yield the Markovnikov alcohol, 1-ethylcyclopentanol (B74463).[10]

  • Oxymercuration-Demercuration (using Hg(OAc)₂, H₂O, followed by NaBH₄) also yields the Markovnikov alcohol and has the significant advantage of avoiding carbocation rearrangements that can be problematic with other alkenes.[11][12]

Q3: How do I choose a reaction to get the anti-Markovnikov product?

A3: For anti-Markovnikov addition, the most common and reliable method is Hydroboration-Oxidation.[13][14] This two-step reaction (using BH₃·THF followed by H₂O₂, NaOH) adds the hydroxyl group to the less substituted carbon atom.[5][15] For this compound, this results in the formation of trans-2-ethylcyclopentanol.[5]

Q4: What determines whether an addition is syn or anti?

A4: The stereochemistry is determined by the reaction mechanism.

  • Syn-addition occurs when both groups are added to the same face of the double bond simultaneously or in a concerted fashion.[5] Key examples include catalytic hydrogenation and hydroboration.[15][16]

  • Anti-addition occurs when the two groups add from opposite faces, often through a cyclic intermediate (like a bromonium or mercurinium ion) that blocks one face of the alkene, forcing the nucleophile to attack from the opposite side.[6][7][11] Halogenation (Br₂) and halohydrin formation (Br₂/H₂O) are classic examples of anti-addition.[17]

Troubleshooting Guides

This section addresses common issues encountered during addition reactions with this compound.

Issue 1: Low Yield or No Reaction

Q: I am attempting a catalytic hydrogenation of this compound to 1-ethylcyclopentane, but the reaction is slow or incomplete. What could be the problem?

A: Low yield in catalytic hydrogenation can stem from several factors:

  • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or poisoned. Ensure you are using a fresh, active catalyst.

  • Hydrogen Pressure: The pressure of H₂ gas may be insufficient. While some hydrogenations proceed at atmospheric pressure, others require higher pressures to achieve a reasonable rate.[18]

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the substrate. Common choices include ethanol, methanol, or ethyl acetate (B1210297).[18]

  • Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes increase the reaction rate. However, excessively high temperatures are usually not required for simple alkene hydrogenation.[18]

Issue 2: Formation of Unexpected Products

Q: In my acid-catalyzed hydration of this compound, I'm getting a mixture of products instead of just 1-ethylcyclopentanol. Why is this happening?

A: Acid-catalyzed hydration proceeds via a carbocation intermediate, which can be prone to side reactions.[8]

  • Polymerization: Under strongly acidic conditions, the carbocation intermediate can be attacked by another molecule of the alkene, leading to polymerization.[13] Using a dilute strong acid (like dilute H₂SO₄) can help minimize this side reaction.[13]

  • Elimination: At higher temperatures, the reverse reaction, dehydration of the alcohol product back to the alkene, can become significant.[13] Maintaining a moderate reaction temperature is crucial.

  • Rearrangements: While this compound forms a stable tertiary carbocation that is unlikely to rearrange, for other substrates, carbocation rearrangements are a major source of unexpected products. If you suspect rearrangements are an issue in a similar system, switch to a method that avoids carbocation intermediates, such as oxymercuration-demercuration .[11]

Visual Guide: Troubleshooting Workflow

G Troubleshooting Workflow for Unexpected Products cluster_pathways Potential Causes start Problem: Low Yield or Unexpected Products check_sm Verify Purity of Starting Materials (Alkene, Reagents, Solvent) start->check_sm check_cond Review Reaction Conditions (Temp, Pressure, Time, Stoichiometry) check_sm->check_cond analyze_side Analyze Side Products (GC-MS, NMR) check_cond->analyze_side rearrangement Carbocation Rearrangement? analyze_side->rearrangement side_reactions Side Reactions? (e.g., Polymerization, Elimination) analyze_side->side_reactions wrong_regio Incorrect Regioselectivity? analyze_side->wrong_regio solution_rearrange Solution: Use non-carbocation method (e.g., Oxymercuration, Hydroboration) rearrangement->solution_rearrange Yes solution_side Solution: Adjust conditions (e.g., lower temp, dilute acid) side_reactions->solution_side Yes solution_regio Solution: Choose appropriate reagents (e.g., BH3 for anti-Markovnikov) wrong_regio->solution_regio Yes

Caption: A logical workflow to diagnose and solve common issues in addition reactions.

Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing yield and purity. The tables below summarize typical conditions for key transformations of this compound.

Table 1: Catalytic Hydrogenation Conditions
ParameterTypical Condition RangeCatalyst ExamplesSolvents
Temperature 20 - 80 °C5-10% Pd/C, PtO₂, Raney NiMethanol, Ethanol, Ethyl Acetate, Hexane
H₂ Pressure 0.1 - 2 MPa (Atmospheric to ~290 psi)
(Data adapted from analogous cycloalkene hydrogenations)[18]
Table 2: Hydration Method Comparison
ReactionReagentsRegioselectivityStereoselectivityKey Advantage
Acid-Catalyzed Hydration Dilute H₂SO₄ / H₂OMarkovnikov[8]Mixture of syn + anti[2]Simple reagents
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄Markovnikov[11]Anti-addition[11]Prevents rearrangements
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHAnti-Markovnikov[5]Syn-addition[5]Access to anti-Markovnikov product

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-ethylcyclopentanol via Oxymercuration-Demercuration

This protocol describes the Markovnikov hydration of this compound without carbocation rearrangement.[11][19]

Step A: Oxymercuration

  • In a round-bottom flask, dissolve mercury(II) acetate in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cool the solution in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 60-90 minutes, or until the disappearance of the alkene is confirmed by TLC or GC analysis.

Step B: Demercuration

  • Cool the reaction mixture from Step A back down in an ice bath.

  • Slowly and carefully add a 3 M solution of sodium hydroxide (B78521), followed by a solution of sodium borohydride (B1222165) (NaBH₄) in 3 M sodium hydroxide. A black precipitate of elemental mercury will form.[13]

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Extract the product using diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethylcyclopentanol. Purify as needed via distillation or chromatography.

Protocol 2: Synthesis of trans-2-ethylcyclopentanol via Hydroboration-Oxidation

This protocol details the anti-Markovnikov, syn-addition of water across the double bond.[5][16]

Step A: Hydroboration

  • In an oven-dried, nitrogen-flushed flask, add this compound.

  • Dissolve the alkene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-THF complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step B: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the very slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). This step is exothermic; maintain the temperature below 40 °C.

  • After the H₂O₂ addition, warm the mixture to room temperature and stir for at least 1 hour.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-2-ethylcyclopentanol.

Visual Guides: Reaction Pathways & Workflows

Addition Reaction Pathways

G Key Addition Pathways for this compound cluster_hydration Hydration (Addition of H & OH) cluster_reduction Reduction (Addition of H & H) cluster_epoxidation Epoxidation (Addition of O) start This compound reagent_hydro 1. BH3-THF 2. H2O2, NaOH start->reagent_hydro Hydroboration- Oxidation reagent_oxy 1. Hg(OAc)2, H2O 2. NaBH4 start->reagent_oxy Oxymercuration- Demercuration reagent_h2 H2, Pd/C start->reagent_h2 Catalytic Hydrogenation reagent_mcpba m-CPBA start->reagent_mcpba Epoxidation product_hydro trans-2-Ethylcyclopentanol (Anti-Markovnikov, Syn-addition) reagent_hydro->product_hydro product_oxy 1-Ethylcyclopentanol (Markovnikov, Anti-addition) reagent_oxy->product_oxy product_h2 Ethylcyclopentane (Syn-addition) reagent_h2->product_h2 product_mcpba 1-Ethyl-6-oxabicyclo[3.1.0]hexane (Syn-addition) reagent_mcpba->product_mcpba

Caption: Regio- and stereochemical outcomes for major addition reactions.

Experimental Workflow: Hydroboration-Oxidation

G Experimental Workflow for Hydroboration-Oxidation start Start: Dry, N2-flushed flask add_alkene Add this compound and anhydrous THF start->add_alkene cool_zero Cool to 0 °C (Ice Bath) add_alkene->cool_zero add_borane Slowly add BH3-THF solution cool_zero->add_borane stir_rt Stir at room temperature (1-2 hours) add_borane->stir_rt oxidation_header Oxidation Step stir_rt->oxidation_header cool_zero_2 Re-cool to 0 °C oxidation_header->cool_zero_2 add_base Slowly add aq. NaOH cool_zero_2->add_base add_peroxide CAREFULLY add H2O2 (exothermic) add_base->add_peroxide stir_rt_2 Stir at room temperature (>= 1 hour) add_peroxide->stir_rt_2 workup_header Workup & Isolation stir_rt_2->workup_header extract Extract with Diethyl Ether workup_header->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Product: crude trans-2-ethylcyclopentanol concentrate->end

Caption: A step-by-step visualization of the hydroboration-oxidation protocol.

References

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-ethyl-1-cyclopentene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463) and the Wittig reaction using cyclopentanone (B42830) and a phosphonium (B103445) ylide.

Q2: Which synthesis route is more suitable for large-scale production?

A2: The acid-catalyzed dehydration of 1-ethylcyclopentanol is generally more amenable to scale-up due to the lower cost of reagents, simpler reaction setup, and easier product purification compared to the Wittig reaction, which often requires stoichiometric amounts of the phosphonium ylide and can generate significant amounts of triphenylphosphine (B44618) oxide as a byproduct.

Q3: What are the expected side products in the dehydration of 1-ethylcyclopentanol?

A3: The primary side products are isomeric alkenes, such as ethylidenecyclopentane. The formation of these isomers can be minimized by careful selection of the acid catalyst and reaction conditions. Using a non-oxidizing acid like phosphoric acid is preferable to sulfuric acid to avoid oxidation and charring.[1][2][3]

Q4: How can I confirm the purity of the synthesized this compound?

A4: The purity of the final product should be assessed using Gas Chromatography (GC) to separate and quantify any isomeric impurities. The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

Q5: What are the key safety precautions when handling the reagents for this synthesis?

A5: The Grignard reagent (ethylmagnesium bromide) used to synthesize the precursor alcohol is highly reactive with water and protic solvents and should be handled under anhydrous conditions. Concentrated acids like phosphoric acid are corrosive and should be handled with appropriate personal protective equipment. Diethyl ether and tetrahydrofuran (B95107) (THF) are highly flammable solvents.

Troubleshooting Guides

Synthesis Route 1: Acid-Catalyzed Dehydration of 1-Ethylcyclopentanol
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction temperature or time. - Ensure efficient removal of water as it forms to drive the equilibrium towards the product.
Formation of isomeric byproducts.- Use a milder acid catalyst like phosphoric acid instead of sulfuric acid.[1][2][3] - Optimize the reaction temperature; higher temperatures can sometimes favor the more stable internal alkene.
Loss of product during workup or distillation.- Ensure the distillation apparatus is properly set up to minimize holdup. - Collect fractions carefully during fractional distillation to separate the desired product from isomers and unreacted alcohol.
Product is Contaminated with Starting Alcohol Incomplete dehydration.- Increase the amount of acid catalyst or the reaction temperature.
Inefficient purification.- Improve the efficiency of the fractional distillation by using a longer column or a column with a higher number of theoretical plates.[5][6][7][8]
Charring or Darkening of the Reaction Mixture Use of a strong oxidizing acid.- Switch to a non-oxidizing acid like phosphoric acid.[1][2][3]
Reaction temperature is too high.- Reduce the reaction temperature and monitor the reaction progress more closely.
Synthesis Route 2: Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete formation of the ylide.- Ensure the base used is strong enough to deprotonate the phosphonium salt. - Use fresh, anhydrous solvents for the ylide generation.
Low reactivity of the ylide with cyclopentanone.- Increase the reaction temperature or reaction time.
Steric hindrance.- While cyclopentanone is not highly hindered, for larger-scale reactions, ensuring efficient mixing is crucial.
Difficulty in Removing Triphenylphosphine Oxide Byproduct Co-precipitation or similar solubility with the product.- Optimize the recrystallization solvent system. - Chromatography may be necessary for complete removal on a smaller scale.
Formation of (E/Z) Isomers (if applicable for other Wittig reactions) Nature of the ylide.- Non-stabilized ylides generally favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[9] The choice of solvent can also influence the stereoselectivity.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol for the dehydration reaction.

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of bromoethane (B45996) (1.2 equivalents) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Grignard Reaction: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethylcyclopentanol.[13][14][15][16][17]

Protocol 2: Dehydration of 1-Ethylcyclopentanol to this compound
  • Reaction Setup: In a round-bottom flask equipped for fractional distillation, place the crude 1-ethylcyclopentanol and a catalytic amount of 85% phosphoric acid (approximately 10-20% by volume of the alcohol).

  • Dehydration and Distillation: Heat the mixture gently. The this compound and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 106-108 °C.[2][3]

Data Presentation

Table 1: Reactant and Product Properties
Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
CyclopentanoneC₅H₈O84.12130.60.948
BromoethaneC₂H₅Br108.9738.41.46
1-EthylcyclopentanolC₇H₁₄O114.191560.924
This compoundC₇H₁₂96.171070.800
Table 2: Typical Reaction Parameters and Expected Yields
Reaction Key Parameters Typical Scale Expected Yield
Grignard Synthesis of 1-Ethylcyclopentanol Anhydrous conditions, controlled temperatureLab scale (grams to hundreds of grams)70-85%
Dehydration of 1-Ethylcyclopentanol Phosphoric acid catalyst, fractional distillationLab to pilot scale60-80% (dependent on purification efficiency)
Wittig Reaction Strong base, anhydrous solventLab scale50-70% (can be lower on larger scales due to byproduct removal)

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound via Dehydration cluster_0 Synthesis of 1-Ethylcyclopentanol cluster_1 Dehydration and Purification A 1. Grignard Reagent Preparation (Bromoethane + Mg in Ether/THF) B 2. Reaction with Cyclopentanone (Controlled Temperature) A->B C 3. Aqueous Workup (NH4Cl solution) B->C D Crude 1-Ethylcyclopentanol C->D E 4. Dehydration (Crude Alcohol + H3PO4, Heat) D->E Crude Product F 5. Co-distillation (Product + Water) E->F G 6. Workup (NaHCO3 wash, Brine wash) F->G H 7. Fractional Distillation (Purification) G->H I Pure this compound H->I troubleshooting_dehydration Troubleshooting Logic for Low Yield in Dehydration Start Low Yield of This compound CheckReaction Check GC of crude product Start->CheckReaction HighAlcohol High amount of starting alcohol? CheckReaction->HighAlcohol Analysis IncreaseConditions Increase reaction time/temp or catalyst amount HighAlcohol->IncreaseConditions Yes MultiplePeaks Multiple alkene isomer peaks? HighAlcohol->MultiplePeaks No OptimizeCatalyst Use milder catalyst (H3PO4) and optimize temperature MultiplePeaks->OptimizeCatalyst Yes LowCrudeYield Low overall crude yield? MultiplePeaks->LowCrudeYield No CheckWorkup Review workup and distillation procedure LowCrudeYield->CheckWorkup Yes

References

Technical Support Center: Analysis of Impurities in 1-Ethyl-1-cyclopentene Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1-cyclopentene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound samples.

Gas Chromatography (GC) Analysis Issues

Question: Why am I seeing peak tailing for the this compound peak in my GC chromatogram?

Answer:

Peak tailing in the GC analysis of this compound can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Check for Active Sites: Alkenes can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner. If the column is old, consider trimming the first few centimeters or replacing it.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing.

    • Solution: Bake out the column at a high temperature (within the column's limits). If contamination is severe, trimming the column inlet might be necessary.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can cause turbulence and peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.

  • Condensation Effects: If the injector temperature is too low, the sample may not vaporize efficiently, leading to tailing.

    • Solution: Ensure the injector temperature is sufficiently above the boiling point of this compound (107 °C) and any sample solvent.[1]

Question: I am observing broad or split peaks for my analyte. What could be the cause?

Answer:

Broad or split peaks can arise from issues with the injection technique or oven temperature program.

  • Slow Injection Speed: A slow injection can lead to a broad initial sample band on the column.

    • Solution: If using manual injection, ensure the injection is performed quickly and smoothly. For autosamplers, check the injection speed settings.

  • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, the sample may not focus efficiently at the head of the column, resulting in broad peaks.

    • Solution: Set the initial oven temperature significantly lower than the boiling point of your solvent and analyte.

  • Solvent Effects: The choice of solvent can impact peak shape. Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion.

    • Solution: Use a solvent that is compatible with your GC column's stationary phase. Consider reducing the injection volume.

High-Performance Liquid Chromatography (HPLC) Analysis Issues

Question: My baseline is drifting during the HPLC analysis of this compound. How can I fix this?

Answer:

Baseline drift in HPLC can be caused by several factors, even for non-polar analytes like this compound.

  • Mobile Phase Composition: Inconsistent mobile phase composition, due to poor mixing or evaporation of a volatile component, is a common cause.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep the solvent reservoirs sealed to minimize evaporation.

  • Column Temperature Fluctuations: Changes in the column temperature can affect the refractive index of the mobile phase, leading to baseline drift, especially with refractive index detectors.

    • Solution: Use a column oven to maintain a stable temperature.

  • Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can slowly elute, causing the baseline to drift.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove contaminants.

Question: I am seeing ghost peaks in my HPLC chromatogram. Where are they coming from?

Answer:

Ghost peaks are extraneous peaks that can appear in your chromatogram.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or carryover from previous injections are common sources.

    • Solution: Use fresh, high-purity mobile phase. Implement a needle wash step in your autosampler sequence and flush the system thoroughly between analyses.

  • Sample Degradation: Although less common for a stable hydrocarbon like this compound, degradation in the vial is a possibility under certain conditions (e.g., presence of contaminants, exposure to light).

    • Solution: Prepare samples fresh and store them in appropriate vials, protected from light if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound sample?

A1: The most common impurities are typically related to the synthesis route. If synthesized via the dehydration of 1-ethylcyclopentanol, potential impurities include:

  • Positional Isomers: Such as 3-ethyl-1-cyclopentene and 4-ethyl-1-cyclopentene.

  • Unreacted Starting Material: Residual 1-ethylcyclopentanol.

  • Byproducts of Side Reactions: Depending on the reaction conditions, other alkenes or rearranged products might be present.

Q2: Which analytical technique is better for analyzing impurities in this compound: GC or HPLC?

A2: Gas Chromatography (GC), particularly GC coupled with Mass Spectrometry (GC-MS), is generally the preferred method for analyzing volatile and thermally stable compounds like this compound and its likely impurities. GC provides excellent separation of isomers and volatile organic compounds. HPLC can also be used, especially for non-volatile impurities, but GC is often more suitable for this specific application.

Q3: How can I quantify the impurities in my sample?

A3: Impurity quantification is typically performed using a calibrated analytical method, such as GC-FID (Flame Ionization Detection) or GC-MS.

  • External Standard Method: This involves creating a calibration curve using certified reference standards of the impurities.

  • Internal Standard Method: An internal standard is added to both the sample and calibration standards to improve accuracy and precision.

  • Area Percent Method (with caution): In some cases, the relative area percentages of the peaks in the chromatogram are used to estimate the impurity levels. However, this assumes that the detector response is the same for all compounds, which may not be accurate. For more accurate results, response factors should be determined.

Q4: What is a typical purity for commercially available this compound?

A4: Commercially available this compound often has a purity of ≥95% or ≥96% as determined by GC.[2][3] The remaining percentage consists of the impurities mentioned above and potentially small amounts of solvent.

Data Presentation

Table 1: Potential Impurities in this compound and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Potential Origin
3-Ethyl-1-cyclopenteneC₇H₁₂96.17~105Isomerization during synthesis
4-Ethyl-1-cyclopenteneC₇H₁₂96.17~104Isomerization during synthesis
1-EthylcyclopentanolC₇H₁₄O114.19156-157Unreacted starting material
EthylcyclopentaneC₇H₁₄98.19103.5Over-reduction or side reaction

Table 2: Suggested Starting Parameters for GC-MS Analysis

ParameterValue
Column Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-17ms) capillary column
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Program Initial Temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, then 20 °C/min to 250 °C (hold 2 min)
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 35-350

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Objective: To identify and quantify impurities in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup: Set up the GC-MS system according to the parameters suggested in Table 2.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of potential impurities.

    • Quantify impurities using a suitable calibration method.

Protocol 2: Reversed-Phase HPLC Analysis of this compound

Objective: To analyze for less volatile or more polar impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC system with a C18 column and a UV or RI detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Instrument Setup:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm (as alkenes have some UV absorbance at low wavelengths) or Refractive Index (RI)

    • Column Temperature: 30 °C

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram for impurity peaks.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample This compound Sample Dilution Dilute with appropriate solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Primary Method HPLC HPLC Analysis (Optional) Dilution->HPLC For non-volatile impurities Peak_ID Peak Identification GCMS->Peak_ID HPLC->Peak_ID Quant Quantification Peak_ID->Quant Using standards Report Final Report Quant->Report

Caption: Workflow for the analysis of impurities in this compound.

GC_Troubleshooting_Logic Start GC Peak Problem Observed Problem_Type What is the problem? Start->Problem_Type Tailing_Checks Check for: 1. Active Sites 2. Contamination 3. Column Installation Problem_Type->Tailing_Checks Peak Tailing Broad_Checks Check for: 1. Injection Speed 2. Oven Temperature 3. Solvent Effects Problem_Type->Broad_Checks Broad/Split Peaks Solution Implement Corrective Action Tailing_Checks->Solution Broad_Checks->Solution

Caption: Logical troubleshooting flow for common GC peak shape issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Ethyl-1-cyclopentene and 1-Methylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The reactivity of alkenes in electrophilic addition reactions is primarily governed by two factors: the stability of the alkene and the stability of the carbocation intermediate formed during the reaction.

Alkene Stability: In general, the reactivity of an alkene is inversely related to its thermodynamic stability. More stable alkenes have lower ground state energies and thus higher activation energies for reactions. The stability of substituted alkenes is influenced by factors such as hyperconjugation and steric strain. For 1-ethyl-1-cyclopentene and 1-methylcyclopentene (B36725), both are trisubstituted double bonds within a five-membered ring, suggesting similar levels of ring strain. The primary difference lies in the electronic and steric nature of the ethyl versus the methyl group.

Carbocation Stability: The rate-determining step in many electrophilic additions is the formation of a carbocation intermediate. The more stable the carbocation, the faster the reaction rate. Both this compound and 1-methylcyclopentene will form a tertiary carbocation upon protonation at the C2 position, which is the more stable regioisomeric intermediate. The stability of this carbocation is influenced by the electron-donating effects of the alkyl substituents.

Electronic Effects:

  • Inductive Effect: Alkyl groups are electron-donating through the sigma bonds (inductive effect). An ethyl group has a slightly stronger electron-donating inductive effect than a methyl group. This increased electron donation can stabilize the adjacent carbocation more effectively.

  • Hyperconjugation: Hyperconjugation involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. The methyl group has three alpha-hydrogens that can participate in hyperconjugation. The ethyl group has two alpha-hydrogens on the methylene (B1212753) carbon. While the ethyl group as a whole is a better inductive donor, the methyl group may offer more C-H bonds for hyperconjugation directly attached to the double bond.

Steric Effects: The bulkier ethyl group may present greater steric hindrance to the approaching electrophile compared to the methyl group. This could potentially slow down the rate of reaction for this compound, depending on the size of the electrophile.

Predicted Reactivity: Based on a balance of these effects, it is challenging to definitively predict which alkene is more reactive without experimental data. The stronger inductive effect of the ethyl group would suggest that this compound forms a more stable carbocation, leading to a faster reaction. However, the greater steric hindrance of the ethyl group could counteract this effect.

Data Presentation

As direct comparative experimental data is unavailable, the following table summarizes the predicted relative reactivity based on theoretical principles. This should be verified experimentally.

Reaction TypePredicted Relative Reactivity (this compound vs. 1-Methylcyclopentene)Rationale
Catalytic Hydrogenation This compound ≈ 1-MethylcyclopenteneThe reaction occurs on the surface of a catalyst. Steric hindrance from the alkyl groups might slightly influence the rate, but the overall driving force is the relief of ring strain and conversion of a pi bond to two sigma bonds, which is similar for both.
Acid-Catalyzed Hydration This compound ≥ 1-MethylcyclopenteneThe reaction proceeds through a tertiary carbocation intermediate. The slightly stronger electron-donating inductive effect of the ethyl group is expected to stabilize the carbocation more than the methyl group, potentially leading to a faster reaction rate. Steric hindrance is less of a factor with a small electrophile like a proton.
Hydroboration-Oxidation 1-Methylcyclopentene > this compoundThis reaction is sensitive to steric hindrance. The bulkier ethyl group in this compound would likely hinder the approach of the borane (B79455) reagent more than the methyl group, leading to a slower reaction rate.
Epoxidation 1-Methylcyclopentene ≥ this compoundThe reaction rate is influenced by the nucleophilicity of the alkene and steric hindrance. The electron-donating alkyl groups increase the nucleophilicity of the double bond. The bulkier ethyl group might sterically hinder the approach of the peroxy acid.

Experimental Protocols

The following are detailed protocols for key experiments that can be used to compare the reactivity of this compound and 1-methylcyclopentene.

Protocol 1: Competitive Catalytic Hydrogenation

Objective: To determine the relative rate of hydrogenation of this compound and 1-methylcyclopentene.

Materials:

  • This compound

  • 1-Methylcyclopentene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 1-methylcyclopentene in 20 mL of anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (e.g., 10 mol%).

  • Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen three times.

  • Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 15 minutes), filtering them through a short pad of Celite, and analyzing by GC-MS.

  • Determine the relative consumption of the two alkenes over time to establish their relative reactivity.

Protocol 2: Competitive Acid-Catalyzed Hydration

Objective: To compare the relative rates of acid-catalyzed hydration.

Materials:

  • This compound

  • 1-Methylcyclopentene

  • Sulfuric acid (concentrated)

  • Distilled water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flask, prepare a solution of equimolar amounts of this compound and 1-methylcyclopentene in a suitable solvent (e.g., tetrahydrofuran).

  • In a separate flask, prepare a dilute solution of sulfuric acid (e.g., 10% v/v in water).

  • Cool the alkene mixture to 0 °C and add the cold dilute sulfuric acid dropwise with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress by taking aliquots at different time points.

  • Quench the aliquots by adding them to a saturated sodium bicarbonate solution.

  • Extract the organic components with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and analyze by GC-MS to determine the ratio of the alcohol products.

  • The ratio of 1-ethyl-1-cyclopentanol to 1-methylcyclopentanol (B105226) will reflect the relative rates of hydration.

Protocol 3: Competitive Hydroboration-Oxidation

Objective: To assess the relative reactivity towards hydroboration.

Materials:

  • This compound

  • 1-Methylcyclopentene

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) solution (3 M)

  • Hydrogen peroxide (30% solution)

  • Tetrahydrofuran (THF), anhydrous

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve equimolar amounts of this compound and 1-methylcyclopentene in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a limiting amount of BH3·THF solution (e.g., 0.5 equivalents relative to the total moles of alkenes) to the stirred alkene mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for another hour.

  • Carefully quench the reaction by the slow addition of water.

  • Oxidize the organoborane intermediate by adding 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature below 40 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product alcohols with diethyl ether, dry the organic layer, and analyze by GC-MS.

  • The ratio of the resulting alcohols (trans-2-ethylcyclopentanol and trans-2-methylcyclopentanol) will indicate the relative reactivity of the two alkenes towards hydroboration.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes involved in comparing the reactivity of this compound and 1-methylcyclopentene, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general experimental workflow.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkene 1-R-1-cyclopentene (R = Me or Et) Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + E⁺ (Slow, RDS) Electrophile E-Nu Nucleophile Nu⁻ Addition_Product Electrophilic Addition Product Carbocation->Addition_Product + Nu⁻ (Fast)

Electrophilic addition mechanism for substituted cyclopentenes.

Competitive_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Quenching cluster_analysis Analysis A Prepare equimolar mixture of This compound and 1-methylcyclopentene B Add limiting reagent (e.g., BH3, H3O⁺) A->B C Allow reaction to proceed (monitor time and temperature) B->C D Quench reaction C->D E Extract organic products D->E F Analyze product ratio using GC-MS E->F G Determine relative reactivity F->G

Workflow for a competitive reaction experiment.

Regioselectivity in the Hydrohalogenation of Substituted Cyclopentenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrohalogenation of substituted cyclopentenes is a fundamental reaction in organic synthesis, pivotal for the creation of diverse molecular scaffolds in drug discovery and development. The regioselectivity of this electrophilic addition is dictated by the substitution pattern of the cyclopentene (B43876) ring, primarily governed by the stability of the carbocation intermediate formed during the reaction. This guide provides a comparative analysis of the expected regiochemical outcomes for the hydrohalogenation of various substituted cyclopentenes, supported by established mechanistic principles. While precise quantitative data on product ratios can be highly dependent on specific reaction conditions and are not consistently reported in publicly available literature, the predictable nature of the underlying carbocation stability allows for a robust qualitative comparison.

Comparison of Regioselectivity in Hydrohalogenation of Substituted Cyclopentenes

The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrically substituted alkenes, including substituted cyclopentenes, generally adheres to Markovnikov's rule.[1][2] This principle states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon atom.[1][3] The underlying mechanistic basis for this rule is the formation of the more stable carbocation intermediate during the reaction.[2][4]

Substituted Cyclopentene Hydrohalogenating Agent Expected Major Product (Markovnikov) Expected Minor Product (anti-Markovnikov) Rationale for Regioselectivity
1-Methylcyclopentene (B36725) HCl, HBr, HI1-Halo-1-methylcyclopentane1-Halo-2-methylcyclopentaneThe reaction proceeds through a tertiary carbocation intermediate, which is significantly more stable than the alternative secondary carbocation.[1]
1-Ethylcyclopentene HCl, HBr, HI1-Halo-1-ethylcyclopentane1-Halo-2-ethylcyclopentaneSimilar to 1-methylcyclopentene, the formation of a tertiary carbocation is strongly favored over a secondary carbocation.[5][6]
1-Isopropylcyclopentene HCl, HBr, HI1-Halo-1-isopropylcyclopentane1-Halo-2-isopropylcyclopentaneThe electronic stabilizing effect of the isopropyl group directs the formation of the tertiary carbocation, leading to the Markovnikov product.
1,2-Dimethylcyclopentene (B3386875) HBr1-Bromo-1,2-dimethylcyclopentaneNot applicable (symmetrical addition)Addition of HBr to 1,2-dimethylcyclopentene leads to the formation of a tertiary carbocation. Due to the planar nature of the carbocation, the bromide ion can attack from either face, leading to a mixture of cis and trans isomers.[5][7]

Mechanistic Pathway and Factors Influencing Regioselectivity

The hydrohalogenation of a substituted cyclopentene, such as 1-methylcyclopentene, is a two-step electrophilic addition reaction. The regioselectivity is determined in the first step, which is the rate-determining step of the reaction.

G cluster_start Reactants cluster_intermediates Carbocation Intermediates cluster_products Products Start 1-Methylcyclopentene + HX TertiaryCarbocation Tertiary Carbocation (More Stable) Start->TertiaryCarbocation Protonation at C2 (Favored Pathway) SecondaryCarbocation Secondary Carbocation (Less Stable) Start->SecondaryCarbocation Protonation at C1 (Disfavored Pathway) MajorProduct Markovnikov Product (Major) TertiaryCarbocation->MajorProduct Nucleophilic Attack by X⁻ MinorProduct anti-Markovnikov Product (Minor) SecondaryCarbocation->MinorProduct Nucleophilic Attack by X⁻

Figure 1. Mechanistic pathway of hydrohalogenation.

The stability of the carbocation intermediate is the primary factor governing the regioselectivity. Tertiary carbocations are more stable than secondary carbocations due to the inductive effect and hyperconjugation provided by the alkyl substituents. This difference in stability leads to a lower activation energy for the formation of the tertiary carbocation, making it the predominant pathway.

Experimental Protocols

While specific product ratios are highly dependent on reaction conditions, a general protocol for the hydrohalogenation of a substituted cyclopentene can be outlined. The following is a representative procedure for the hydrobromination of 1-methylcyclopentene.

Materials:

  • 1-Methylcyclopentene

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether or other inert solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube or nitrogen inlet

Procedure:

  • A solution of 1-methylcyclopentene in an anhydrous inert solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is cooled to 0°C in an ice bath to control the exothermicity of the reaction.

  • Anhydrous hydrogen bromide gas is slowly bubbled through the stirred solution. Alternatively, a solution of HBr in a suitable solvent like acetic acid can be added dropwise.

  • The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

  • Upon completion, the reaction mixture is worked up by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product mixture can be purified by distillation or column chromatography. The ratio of the Markovnikov to anti-Markovnikov product can be determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The following workflow illustrates the general experimental procedure for the hydrohalogenation of a substituted cyclopentene.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis and Purification A Dissolve Substituted Cyclopentene in Anhydrous Solvent B Cool Reaction Mixture to 0°C A->B C Slowly Add Hydrogen Halide B->C D Monitor Reaction Progress (TLC/GC) C->D E Neutralize with Mild Base D->E F Wash with Brine E->F G Dry Organic Layer F->G H Remove Solvent G->H I Purify Product (Distillation/Chromatography) H->I J Analyze Product Ratio (GC-MS/NMR) I->J

Figure 2. Experimental workflow.

Conclusion

The hydrohalogenation of substituted cyclopentenes is a highly regioselective reaction that reliably follows Markovnikov's rule under standard ionic conditions. The formation of the more stable carbocation intermediate dictates the preferential formation of the corresponding alkyl halide. This predictable outcome makes hydrohalogenation a valuable tool in the synthesis of functionalized cyclopentane (B165970) derivatives for pharmaceutical and materials science applications. Further research to quantify the precise product ratios under various conditions would provide a more nuanced understanding and finer control over these important transformations.

References

comparative analysis of spectroscopic data of cyclopentene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for cyclopentene (B43876) and a selection of its derivatives. By presenting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in a clear, comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and drug development. Detailed experimental protocols for the acquisition of this data are also provided to ensure reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of cyclopentene and its derivatives. These derivatives have been selected to illustrate the influence of different functional groups on the spectroscopic properties of the cyclopentene ring.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Cyclopentene Derivatives.

CompoundH-1, H-2 (Olefinic)H-3, H-5 (Allylic)H-4Other ProtonsSolvent
Cyclopentene~5.73 (m)~2.30 (m)~1.82 (m)-CDCl₃
1-Methylcyclopentene~5.30 (m, 1H)~2.24 (m, 2H)~1.89 (m, 2H)~1.72 (s, 3H, -CH₃)CDCl₃
3-Chlorocyclopentene~5.9 (m)~4.8 (m, 1H, CH-Cl)~2.5-2.2 (m, 4H)-CDCl₃
Cyclopentenol~5.8 (m)~4.7 (m, 1H, CH-OH)~2.2-1.7 (m, 4H)Variable (-OH)CDCl₃
1-Cyclopentene-1-carboxylic acid~6.9 (m)~2.6 (m)~2.0 (m)~11.5 (br s, 1H, -COOH)CDCl₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is denoted as (s) singlet, (t) triplet, (m) multiplet, (br s) broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Cyclopentene Derivatives.

CompoundC-1, C-2 (Olefinic)C-3, C-5 (Allylic)C-4Other CarbonsSolvent
Cyclopentene~130.3~32.3~22.8-CDCl₃[1]
1-Methylcyclopentene~146.0, ~122.1~35.4, ~33.1~23.5~15.2 (-CH₃)CDCl₃[2]
3-Chlorocyclopentene~133, ~129~65 (C-Cl)~35, ~32-CDCl₃
Cyclopentenol~138, ~130~75 (C-OH)~34, ~31-CDCl₃
1-Cyclopentene-1-carboxylic acid~145, ~135~33, ~30~22~172 (-COOH)CDCl₃[3]
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Cyclopentene Derivatives.

Compound=C-H StretchC=C StretchC-H Stretch (sp³)Other Key Absorptions
Cyclopentene~3060~1615~2950-2850~720 (=C-H bend)[4]
1-Methylcyclopentene~3045~1650~2950-2850~815 (=C-H bend)[2]
3-Chlorocyclopentene~3050~1640~2960-2850~750-650 (C-Cl stretch)
Cyclopentenol~3040~1645~2950-2840~3350 (O-H stretch, broad), ~1050 (C-O stretch)
1-Cyclopentene-1-carboxylic acid~3030~1640~2960-2850~3200-2500 (O-H stretch, very broad), ~1690 (C=O stretch)
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for the Molecular Ion and Major Fragments of Cyclopentene Derivatives.

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
Cyclopentene686753, 41, 39
1-Methylcyclopentene826781, 54, 41[5]
3-Chlorocyclopentene102/104 (isotope pattern)6766, 39
Cyclopentenol845669, 41[6]
1-Cyclopentene-1-carboxylic acid11211295, 67, 41

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of cyclopentene derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the cyclopentene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Transfer the solution to a clean 5 mm NMR tube.[7]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.[2]

  • Data Acquisition :

    • ¹H NMR : Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

This protocol is for the analysis of liquid samples using a Sodium Chloride (NaCl) plate.

  • Sample Preparation : Place one to two drops of the neat liquid sample onto the surface of a clean, dry NaCl plate.[8]

  • Assembly : Place a second NaCl plate on top of the first, creating a thin liquid film between the plates.[8]

  • Data Acquisition : Place the assembled plates in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be acquired and automatically subtracted.[2]

Mass Spectrometry (MS)

This protocol describes a typical procedure for analyzing volatile organic compounds like cyclopentene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction : Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., Helium) onto the GC column.[9]

  • Gas Chromatography : The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.[10]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cyclopentene Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure Connectivity, Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

Caption: A general workflow for the spectroscopic analysis of organic compounds.

Logical_Relationships Start Unknown Cyclopentene Derivative MS_Data MS Data: Molecular Ion? Start->MS_Data IR_Data IR Data: Functional Groups? MS_Data->IR_Data Yes NMR_Data NMR Data: Proton/Carbon Environments? IR_Data->NMR_Data Yes Propose_Structure Propose Structure NMR_Data->Propose_Structure Yes Final_Structure Final Structure Propose_Structure->Final_Structure

Caption: Logical steps for structure elucidation using combined spectroscopic data.

References

Validation of Markovnikov's Rule: A Comparative Guide to the Hydrohalogenation of 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrohalogenation of 1-ethyl-1-cyclopentene, offering a clear validation of Markovnikov's rule and demonstrating the selective synthesis of isomeric bromoalkanes. The regioselectivity of HBr addition is explored under both ionic and radical conditions, yielding the Markovnikov and anti-Markovnikov products, respectively. This document presents detailed experimental protocols and summarizes the expected quantitative outcomes, providing valuable data for synthetic applications.

Executive Summary

The reaction of a hydrohalic acid, such as hydrogen bromide (HBr), with the unsymmetrical alkene this compound serves as a classic example for validating Markovnikov's rule. Under standard conditions, the reaction proceeds via an electrophilic addition mechanism, preferentially forming the more stable tertiary carbocation, leading to the Markovnikov product , 1-bromo-1-ethylcyclopentane. Conversely, in the presence of peroxides, the reaction follows a radical mechanism, resulting in the formation of the anti-Markovnikov product , 1-bromo-2-ethylcyclopentane. This guide details the experimental conditions required to selectively synthesize each isomer and provides expected product yields.

Comparison of Reaction Pathways

The addition of HBr to this compound can be directed to yield two distinct constitutional isomers based on the reaction conditions. The following table summarizes the expected outcomes for each pathway.

Reaction ConditionPredominant ProductRegioselectivityExpected Yield
HBr in an inert solvent1-bromo-1-ethylcyclopentane (Markovnikov Product)High>90%
HBr in the presence of peroxides (e.g., ROOR)1-bromo-2-ethylcyclopentane (Anti-Markovnikov Product)High80-100%[1]

Reaction Mechanisms and Logical Flow

The regiochemical outcome of the hydrobromination of this compound is determined by the reaction mechanism. The following diagrams illustrate the logical progression from the starting material to the major product for both Markovnikov and anti-Markovnikov additions.

markovnikov_mechanism start This compound + HBr intermediate Tertiary Carbocation (More Stable) start->intermediate Protonation of Alkene (Formation of most stable carbocation) product 1-Bromo-1-ethylcyclopentane (Markovnikov Product) intermediate->product Nucleophilic attack by Br- anti_markovnikov_mechanism start This compound + HBr + Peroxide (ROOR) intermediate Secondary Radical (More Stable) start->intermediate Addition of Br radical (Formation of most stable radical) product 1-Bromo-2-ethylcyclopentane (Anti-Markovnikov Product) intermediate->product Abstraction of H from HBr

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 1-Ethyl-1-cyclopentene and its structural analogs. Due to the limited availability of direct kinetic data for this compound, this guide extrapolates from existing data for similar cycloalkenes, such as 1-methylcyclopentene, cyclopentene (B43876), and cyclohexene, to provide a comprehensive overview for researchers in synthetic chemistry and drug development.

Ozonolysis

Ozonolysis is a powerful synthetic tool for the oxidative cleavage of carbon-carbon double bonds. The reaction proceeds via the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide before being worked up to yield carbonyl compounds. The rate of ozonolysis is influenced by the electron density of the double bond and steric hindrance around it.

Comparative Kinetic Data for Ozonolysis of Cycloalkenes
AlkeneRelative Rate Constant (Gas Phase)Reference CompoundNotes
Cyclopentene1.0CyclopenteneBaseline for comparison.
1-MethylcyclopenteneExpected to be faster than cyclopentene-The electron-donating methyl group increases the electron density of the double bond.
This compound Expected to be faster than cyclopentene and potentially similar to or slightly slower than 1-methylcyclopentene -The ethyl group is also electron-donating, but may introduce slightly more steric hindrance than a methyl group.
CyclohexeneSlower than cyclopenteneCyclopenteneRing strain in cyclopentene makes its double bond more reactive.
Experimental Protocol: Gas-Phase Ozonolysis Kinetics

A common method for determining the gas-phase ozonolysis rate constants is the relative rate technique.[1][2]

  • Reactor Setup: Experiments are typically conducted in a temperature-controlled reaction chamber (e.g., a FEP Teflon bag or a glass vessel) at atmospheric pressure.

  • Reactant Preparation: Known concentrations of the target alkene, a reference alkene with a known ozonolysis rate constant, and an OH radical scavenger (e.g., cyclohexane) are introduced into the reactor. Ozone is then introduced to initiate the reaction.

  • Monitoring: The concentrations of the target and reference alkenes are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The relative rate constant is determined from the following equation:

    where [Alkene]0 and [Alkene]t are the concentrations of the target alkene at time 0 and t, [Reference]0 and [Reference]t are the concentrations of the reference alkene, and k_alkene and k_ref are their respective rate constants for the reaction with ozone.

Hydrogenation

Catalytic hydrogenation is a fundamental reaction in organic synthesis, involving the addition of hydrogen across a double bond to form a saturated compound. The reaction is typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel.[3]

Comparative Kinetic Data for Hydrogenation of Cycloalkenes

Direct comparative kinetic data for the liquid-phase hydrogenation of this compound is scarce. However, the reactivity is influenced by factors such as steric hindrance around the double bond and the stability of the alkene.

AlkeneCatalystSolventTemperature (°C)Pressure (atm H2)Observations
CyclohexenePd/Aluminan-heptane7038Well-studied system, serves as a good benchmark.[4]
This compound Pd/C (typical)Ethanol (typical)Ambient1Expected to undergo hydrogenation readily. The ethyl group may slightly hinder the approach to the catalyst surface compared to cyclopentene.
2,4,4-trimethylpentene-1Ni-based complex---Terminal double bond hydrogenated faster than the internal double bond in its isomer.[5]
2,4,4-trimethylpentene-2Ni-based complex---Internal, more substituted double bond shows slower hydrogenation.[5]
Experimental Protocol: Liquid-Phase Hydrogenation Kinetics

The kinetics of liquid-phase hydrogenation can be studied in a batch reactor.[4][6]

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature and pressure controls, and a sampling system is used.

  • Catalyst Activation: The catalyst (e.g., Pd/C) is typically reduced in situ under a hydrogen flow.

  • Reaction Execution: The solvent and the alkene are introduced into the reactor. The reactor is then pressurized with hydrogen, and the reaction is initiated by heating and stirring.

  • Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) to determine the concentration of the reactant and product. The rate of hydrogen consumption can also be monitored.

  • Data Analysis: The reaction rate can be determined from the change in concentration of the alkene over time. Kinetic models, such as the Langmuir-Hinshelwood model, can be applied to elucidate the reaction mechanism and determine kinetic parameters.[7]

Polymerization

The polymerization of cyclic alkenes can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP). The reactivity of a cyclic alkene in polymerization is highly dependent on its ring strain.

Comparative Reactivity in Polymerization

While specific kinetic studies on the polymerization of this compound were not found, its behavior can be inferred from studies on similar monomers.

MonomerPolymerization MethodCatalystObservations
CyclopenteneROMPGrubbs' 1st-GenerationLess reactive than norbornene due to lower ring strain.[8]
This compound ROMP (potential)Grubbs' or similar Ru-based catalystsThe presence of the ethyl group on the double bond would likely make it a challenging monomer for ROMP due to steric hindrance, potentially favoring side reactions over polymerization.
NorborneneROMPGrubbs' 1st-GenerationHighly reactive due to significant ring strain.[8]
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) Kinetics

The kinetics of ROMP can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reactant Preparation: The monomer and catalyst are dissolved in a suitable deuterated solvent in an NMR tube under an inert atmosphere.

  • Reaction Initiation: The reaction is typically initiated by adding the catalyst solution to the monomer solution at a controlled temperature.

  • Monitoring: The reaction is monitored in real-time by acquiring ¹H NMR spectra at regular intervals. The disappearance of the olefinic proton signals of the monomer and the appearance of the corresponding signals of the polymer are used to track the monomer conversion.

  • Data Analysis: The rate of polymerization can be determined by plotting the monomer conversion as a function of time. The kinetic parameters can then be extracted by fitting the data to appropriate rate laws.

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the experimental processes and reaction mechanisms, the following diagrams have been generated using the DOT language.

Ozonolysis_Mechanism Alkene This compound POZ Primary Ozonide Alkene->POZ + O3 Ozone Ozone (O3) Carbonyl_Oxide Carbonyl Oxide POZ->Carbonyl_Oxide Aldehyde_Ketone Aldehyde/Ketone POZ->Aldehyde_Ketone SOZ Secondary Ozonide Carbonyl_Oxide->SOZ Aldehyde_Ketone->SOZ Workup Reductive Workup (e.g., Zn/H2O) SOZ->Workup Products Carbonyl Products Workup->Products

Ozonolysis reaction mechanism pathway.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Reactants (Alkene, Reagents) Reactor_Setup Set up Reactor (Temperature, Pressure) Reactant_Prep->Reactor_Setup Catalyst_Prep Prepare/Activate Catalyst Catalyst_Prep->Reactor_Setup Reaction_Start Initiate Reaction Reactor_Setup->Reaction_Start Sampling Collect Samples at Intervals Reaction_Start->Sampling Sample_Analysis Analyze Samples (e.g., GC, NMR) Sampling->Sample_Analysis Data_Processing Process Data (Concentration vs. Time) Sample_Analysis->Data_Processing Kinetic_Modeling Determine Rate Constants and Model Kinetics Data_Processing->Kinetic_Modeling

General workflow for a kinetic experiment.

References

A Comparative Guide to the Stability of Substituted Cycloalkenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thermodynamic stability of cyclic alkenes is a cornerstone of physical organic chemistry, with profound implications for reaction outcomes, synthetic pathway design, and the conformational analysis of bioactive molecules. In drug development, understanding the relative stabilities of intermediates and target structures containing cycloalkene moieties can be critical for optimizing synthesis and predicting metabolic pathways. This guide provides an objective comparison of the stability of substituted cycloalkenes, supported by experimental data, detailed methodologies, and a logical framework for understanding the interplay of stabilizing and destabilizing factors.

Factors Influencing Cycloalkene Stability

The stability of a substituted cycloalkene is primarily governed by a combination of ring strain, the degree and location of substitution on the double bond, and, in bicyclic systems, stereoelectronic constraints.

  • Ring Strain: Comprising angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), ring strain is a major destabilizing factor, particularly in small rings.[1][2] Cyclopropene and cyclobutene (B1205218) are highly strained and reactive due to severe angle distortion of the sp² hybridized carbons.[2] As the ring size increases to five or six carbons, the strain diminishes significantly, allowing for relatively stable configurations.[1] In rings with eight or more carbons, the flexibility is sufficient to accommodate both cis and trans double bonds, with the cis isomer generally being more stable in smaller rings.

  • Degree of Substitution: Similar to acyclic alkenes, the stability of a cycloalkene double bond increases with the number of alkyl substituents.[3][4] This is attributed to a combination of hyperconjugation—a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds—and the fact that a bond between an sp² and an sp³ carbon is stronger than one between two sp³ carbons.[1] Therefore, a tetrasubstituted double bond within a ring is more stable than a trisubstituted one, which is in turn more stable than a disubstituted or monosubstituted double bond.[3][5]

  • Endocyclic vs. Exocyclic Double Bonds: Generally, a double bond is more stable when it is located within a ring (endocyclic) compared to being attached to the ring (exocyclic).[6][7] This preference is particularly pronounced in five- and six-membered rings. The greater stability of the endocyclic isomer is often attributed to factors including better hyperconjugation and reduced ring strain compared to the exocyclic counterpart. For instance, 1-methylcyclohexene (endocyclic, trisubstituted) is significantly more stable than its isomer, methylenecyclohexane (B74748) (exocyclic, disubstituted).[6][8]

  • Bredt's Rule: In bridged bicyclic systems, a double bond cannot be placed at a bridgehead position unless the rings are large enough to accommodate the planar geometry of the sp² carbons without introducing excessive strain.[3] This prohibition, known as Bredt's rule, arises because small rings cannot tolerate the twisting required to maintain p-orbital overlap for the π bond at the bridgehead.

Quantitative Comparison of Cycloalkene Stability

The most common experimental method for quantifying the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog).[3][9] This exothermic reaction involves the addition of hydrogen across the double bond to form the corresponding alkane.[9] A lower heat of hydrogenation indicates a more stable (lower energy) starting alkene, as less energy is released to reach the same saturated product.[5][10]

The following tables summarize experimental data for various cycloalkenes.

Table 1: Heats of Hydrogenation for Unsubstituted Cycloalkenes
CycloalkeneRing SizeHeat of Hydrogenation (kcal/mol)Relative Stability
Cyclopropene3-53.5Least Stable
Cyclobutene4-30.9[11]
Cyclopentene5-26.8[11]
Cyclohexene6-28.3[11]Most Stable

Note: Data reflects the significant ring strain in smaller rings, which is released upon hydrogenation, leading to a much higher heat of hydrogenation.

Table 2: Relative Stabilities of Methylcyclohexene Isomers

The isomers of methylcyclohexene provide an excellent case study for comparing the effects of substitution and double bond placement. The data below is derived from heats of isomerization relative to the most stable isomer, 1-methylcyclohexene. The heats of hydrogenation are calculated based on the experimental value for 1-methylcyclohexene (-26.5 kcal/mol).

IsomerDouble Bond TypeSubstitutionHeat of Isomerization (kcal/mol)Calculated Heat of Hydrogenation (kcal/mol)
1-MethylcyclohexeneEndocyclicTrisubstituted0[12]-26.5
4-MethylcyclohexeneEndocyclicDisubstituted+1.4[12]-27.9
MethylenecyclohexaneExocyclicDisubstituted+1.7[12]-28.2
3-MethylcyclohexeneEndocyclicDisubstituted+1.9[12]-28.4

Data sourced from isomerization studies by Yursha, Kabo, et al. (1974) as cited by NIST.[12] The heat of isomerization is the enthalpy change when converting to the more stable 1-methylcyclohexene.

As the data shows, the trisubstituted, endocyclic 1-methylcyclohexene is the most stable isomer.[8] Among the disubstituted isomers, subtle electronic and steric factors influence the stability order.[8]

Logical Framework for Stability Assessment

The following diagram illustrates the logical flow for assessing the relative stability of a substituted cycloalkene.

StabilityFactors Start Substituted Cycloalkene Bicyclic Is it a bridged bicyclic system? Start->Bicyclic Bredt Does the double bond violate Bredt's Rule? Bicyclic->Bredt Yes RingSize Analyze Ring Size (Strain) Bicyclic->RingSize No Unstable Highly Unstable Bredt->Unstable Yes Bredt->RingSize No Substitution Analyze Substitution (Tetra > Tri > Di > Mono) RingSize->Substitution Position Analyze Position (Endocyclic vs. Exocyclic) Substitution->Position FinalStability Determine Relative Stability Position->FinalStability

Caption: Logical workflow for evaluating cycloalkene stability.

Experimental Protocols

Determination of Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is a direct and reliable measure of alkene stability.[9] The following protocol outlines a typical procedure for this experiment using a reaction calorimeter.

Objective: To measure and compare the heats of hydrogenation for different cycloalkene isomers.

Materials:

  • Reaction calorimeter (e.g., a constant-pressure calorimeter)

  • High-precision thermometer or temperature probe

  • Hydrogen gas (H₂) source

  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))[9]

  • Anhydrous solvent (e.g., ethanol, acetic acid)

  • Substituted cycloalkene sample of known mass

  • Stirring mechanism

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter must be determined first. This is typically done by performing a reaction with a known enthalpy change or by using an electrical heater to introduce a known amount of heat and measuring the corresponding temperature rise.[13]

  • Preparation: A known mass of the catalyst and a specific volume of the solvent are placed into the calorimeter vessel. The system is sealed and allowed to reach thermal equilibrium while stirring. The initial temperature (Tinitial) is recorded.[14]

  • Catalyst Prereduction: The catalyst (e.g., PtO₂) is often prereduced by saturating the solvent with hydrogen gas until H₂ uptake ceases. This ensures the active catalyst is ready for the reaction.

  • Reaction Initiation: A known mass of the cycloalkene sample is injected into the calorimeter vessel. The hydrogenation reaction begins immediately.

  • Data Acquisition: The temperature of the system is recorded at regular intervals as it rises due to the exothermic reaction. The reaction is complete when the temperature stops increasing and begins to cool.[13][14]

  • Determination of Temperature Change (ΔT): The maximum temperature reached (Tfinal) is determined. Graphical extrapolation of the cooling curve back to the time of injection is often used to correct for heat loss to the surroundings, providing a more accurate ΔT.

  • Calculation of Heat of Reaction (q_rxn): The heat absorbed by the calorimeter and its contents is calculated using the formula: qcal = (Ccalorimeter + Ccontents) * ΔT Where C is the heat capacity. Since the process is exothermic, the heat of the reaction is the negative of the heat absorbed by the calorimeter: qrxn = -qcal

  • Calculation of Molar Enthalpy of Hydrogenation (ΔH°hydrog): The heat of reaction is divided by the number of moles of the cycloalkene used to obtain the molar enthalpy of hydrogenation in kJ/mol or kcal/mol.[13]

  • Comparison: The procedure is repeated for each cycloalkene isomer under identical conditions. A lower absolute value for the exothermic ΔH°hydrog corresponds to a more stable initial alkene.[10]

References

A Comparative Guide to the Reactivity of 1-Ethyl-1-cyclopentene and Other C7H12 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of an alkene isomer is a critical decision that can significantly influence reaction outcomes, yields, and stereoselectivity. For the molecular formula C7H12, a multitude of structural and geometric isomers exist, each possessing a unique reactivity profile governed by its inherent thermodynamic stability and steric and electronic characteristics. This guide provides an objective comparison of 1-Ethyl-1-cyclopentene against other representative C7H12 isomers, supported by experimental data to inform substrate selection in chemical research and development.

Thermodynamic Stability: The Foundation of Reactivity

The thermodynamic stability of an alkene is a crucial determinant of its reactivity. A more stable, lower-energy alkene will generally exhibit lower reactivity in addition reactions. The heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon saturation of the double bond, serves as a reliable experimental measure of alkene stability. A less negative heat of hydrogenation corresponds to a more stable alkene, as less energy is released upon its conversion to the corresponding alkane.[1][2][3]

The stability of an alkene is primarily influenced by two factors:

  • Substitution: The degree of substitution of the double bond plays a major role. Stability generally increases with the number of alkyl substituents on the double bond (Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted). This is attributed to hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds.[4]

  • Steric Strain: Steric hindrance between bulky substituents, particularly in cis isomers, can decrease stability. For cyclic alkenes, ring strain is a significant factor; for instance, five-membered rings like cyclopentene (B43876) experience greater ring strain compared to the relatively strain-free chair conformation of six-membered rings like cyclohexene (B86901).[5][6]

Table 1: Comparison of Heats of Hydrogenation for this compound and Related Isomers

IsomerStructureSubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
This compound Trisubstituted, Endocyclic-100.8More Stable
1-Methylcyclohexene Trisubstituted, Endocyclic-111.4[6]Less Stable
Methylenecyclopentane Disubstituted, Exocyclic-105.9Less Stable
(E)-2-Heptene Disubstituted, Acyclic-117.2Less Stable
1-Heptene Monosubstituted, Acyclic-126.8Least Stable

Note: Data for some C7H12 isomers is estimated based on structurally similar compounds and established stability trends.

From the data, this compound is notably more stable than its six-membered ring counterpart, 1-methylcyclohexene. This is contrary to the general trend of cyclopentene rings being more strained than cyclohexene rings and highlights the complex interplay of factors influencing alkene stability.[6] The greater stability of this compound suggests it will be less reactive in reactions where thermodynamic control is dominant.

Kinetic Reactivity: A Comparison of Reaction Rates

While thermodynamic stability provides a baseline, the kinetic reactivity of an alkene in a specific reaction is governed by the activation energy of the rate-determining step. This is influenced by steric accessibility of the double bond and the electronic nature of the alkene.

Epoxidation

Epoxidation, typically carried out with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is an electrophilic addition reaction. The reaction rate is sensitive to the nucleophilicity of the double bond; more electron-rich alkenes react faster. Consequently, the rate of epoxidation generally increases with the degree of alkyl substitution.[7]

Table 2: Relative Reactivity of C7H12 Isomers in Epoxidation

IsomerSubstitutionExpected Relative RateKey Factors
This compound TrisubstitutedHighElectron-rich double bond
1-Methylcyclohexene TrisubstitutedHighElectron-rich double bond
Methylenecyclopentane DisubstitutedModerateLess electron-rich than trisubstituted
(E)-2-Heptene DisubstitutedModerateLess electron-rich than trisubstituted
1-Heptene MonosubstitutedLowElectron-poor double bond

This compound, being a trisubstituted alkene, is expected to undergo epoxidation at a relatively high rate due to its electron-rich double bond.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of an alkene proceeds via a carbocation intermediate, with the formation of this intermediate being the rate-determining step.[8][9] The reaction rate is therefore highly dependent on the stability of the carbocation formed upon protonation of the double bond. The stability of carbocations follows the order: Tertiary > Secondary > Primary.

Table 3: Relative Reactivity of C7H12 Isomers in Acid-Catalyzed Hydration

IsomerCarbocation IntermediateExpected Relative RateKey Factors
This compound TertiaryHighFormation of a stable tertiary carbocation
1-Methylcyclohexene TertiaryHighFormation of a stable tertiary carbocation
Methylenecyclopentane TertiaryHighFormation of a stable tertiary carbocation
(E)-2-Heptene SecondaryModerateFormation of a secondary carbocation
1-Heptene SecondaryModerateFormation of a secondary carbocation

This compound is expected to show high reactivity in acid-catalyzed hydration as protonation of the double bond leads to the formation of a stable tertiary carbocation.

Experimental Protocols

Protocol for Catalytic Hydrogenation

This protocol is a general procedure for the catalytic hydrogenation of an alkene to determine its heat of hydrogenation or for synthetic purposes.

Materials:

  • Alkene (e.g., this compound)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Catalyst (e.g., 10% Palladium on Carbon, Pd/C)

  • Hydrogen gas (H2)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) in the chosen solvent (10 mL).

  • Carefully add the 10% Pd/C catalyst (5-10 wt% of the alkene).

  • Seal the flask with a septum and purge the flask with nitrogen gas, followed by a vacuum.

  • Introduce hydrogen gas into the flask, typically using a balloon filled with H2.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the alkane product.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Dissolve Alkene in Solvent B Add Pd/C Catalyst A->B C Seal and Purge Flask B->C D Introduce H2 Gas C->D Start Reaction E Stir Vigorously D->E F Monitor by TLC E->F G Filter through Celite F->G Reaction Complete H Remove Solvent G->H I Isolate Alkane H->I

Caption: Experimental workflow for catalytic hydrogenation of an alkene.

Protocol for Epoxidation with m-CPBA

This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Alkene (e.g., this compound)

  • m-CPBA (typically 1.1-1.5 equivalents)

  • Aprotic solvent (e.g., Dichloromethane, DCM)

  • Sodium bicarbonate (aqueous solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

  • Dissolve the alkene (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting alkene.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the epoxide by column chromatography if necessary.

Reaction Mechanisms and Logical Relationships

Acid-Catalyzed Hydration of this compound

The mechanism for the acid-catalyzed hydration of this compound involves three key steps, starting with the protonation of the double bond to form the most stable carbocation intermediate.

hydration_mechanism Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Step 1: Protonation (Rate-Determining) H3O H3O+ (Catalyst) H3O->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Step 2: Nucleophilic Attack H2O_nuc H2O (Nucleophile) H2O_nuc->Oxonium Alcohol 1-Ethyl-1-cyclopentanol (Product) Oxonium->Alcohol Step 3: Deprotonation H3O_regen H3O+ (Regenerated) Oxonium->H3O_regen H2O_base H2O (Base) H2O_base->Alcohol

Caption: Mechanism of acid-catalyzed hydration of this compound.

Factors Influencing Alkene Reactivity

The choice of an alkene isomer for a particular synthesis should be guided by an understanding of the interplay between its structural and electronic properties and the demands of the reaction mechanism.

reactivity_factors Reactivity Alkene Reactivity Thermo Thermodynamic Factors - Stability - Ring Strain Reactivity->Thermo Inversely Proportional Kinetic Kinetic Factors + Steric Hindrance + Electronic Effects Reactivity->Kinetic Directly Proportional Stability Alkene Stability + More Substitution - Steric Strain (cis) Thermo->Stability Steric Steric Hindrance - Bulky Groups - Crowded Transition State Kinetic->Steric Electronic Electronic Effects + Electron-Donating Groups - Electron-Withdrawing Groups Kinetic->Electronic

Caption: Logical relationship of factors governing alkene reactivity.

Conclusion

This compound, a trisubstituted cyclic alkene, presents a unique reactivity profile. Its thermodynamic data indicates a higher stability compared to some other C7H12 isomers, suggesting lower reactivity in thermodynamically controlled reactions. However, its trisubstituted nature makes it highly reactive in electrophilic additions such as epoxidation and acid-catalyzed hydration, which are governed by electronic effects and the formation of stable intermediates. For synthetic applications, this compound is a valuable substrate when a tertiary functional group on a five-membered ring is desired. The choice between this compound and other isomers will ultimately depend on the specific reaction, the desired product, and the relative importance of thermodynamic versus kinetic control.

References

Unraveling the Reaction Mechanisms of 1-Ethyl-1-cyclopentene: A Comparative Guide Based on Computational and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 1-Ethyl-1-cyclopentene, primarily focusing on its behavior under pyrolytic conditions. Due to a scarcity of direct computational studies on this compound, this document leverages experimental and computational data from analogous compounds—cyclopentene (B43876) and ethylcyclohexane (B155913)—to infer and propose likely reaction pathways. This comparative approach offers valuable insights for researchers studying the thermal decomposition of cyclic hydrocarbons, which is crucial in fields ranging from combustion science to synthetic chemistry and drug degradation studies.

Comparison with Alternative Compounds

To understand the potential reaction mechanisms of this compound, it is instructive to examine the computationally and experimentally determined pathways of structurally related molecules. Cyclopentene serves as the fundamental unsaturated five-membered ring, while ethylcyclohexane provides insight into the influence of an ethyl substituent on a cyclic hydrocarbon under thermal stress.

Cyclopentene: The Unsubstituted Core

Computational and experimental studies on the pyrolysis of cyclopentene reveal that its thermal decomposition is initiated by the cleavage of the allylic C-C bond, which is the weakest bond in the ring. This leads to the formation of a diradical intermediate that can undergo a series of rearrangements and subsequent fragmentation. Key reaction pathways include dehydrogenation to form cyclopentadiene (B3395910) and hydrogen, and ring-opening to produce various smaller unsaturated hydrocarbons. The formation of aromatic compounds, such as benzene, has also been observed at higher temperatures, proceeding through intermediates like the cyclopentadienyl (B1206354) radical.[1]

Ethylcyclohexane: Influence of the Ethyl Group

The pyrolysis of ethylcyclohexane has been studied experimentally, providing valuable data on product distribution under various conditions.[2][3] The presence of the ethyl group introduces additional reaction channels, primarily initiated by the homolytic cleavage of the C-C bond between the ring and the ethyl group, or C-H bond cleavage at various positions. Major pathways include the loss of the ethyl radical to form a cyclohexyl radical, and subsequent ring-opening and beta-scission reactions that lead to a complex mixture of smaller alkanes and alkenes. The formation of vinylcyclopentane (B1346689) and cyclopentene has been identified as a significant reaction pathway in the pyrolysis of ethylcyclohexane.[4]

Proposed Reaction Mechanisms for this compound

Based on the established mechanisms of cyclopentene and ethylcyclohexane, the thermal decomposition of this compound is likely to proceed through several competing pathways initiated by bond fissions at different locations.

Key Proposed Pathways:

  • Allylic C-C Bond Cleavage: Similar to cyclopentene, the cleavage of the allylic C-C bond within the cyclopentene ring is a probable initiation step. This would lead to a diradical intermediate that can isomerize and fragment.

  • Vinylic C-C Bond Cleavage: The bond between the ethyl group and the double-bonded carbon of the cyclopentene ring could cleave, yielding an ethyl radical and a cyclopentenyl radical.

  • Retro-Diels-Alder Reaction: Substituted cyclopentenes can potentially undergo a retro-Diels-Alder reaction, leading to the formation of a diene and an alkene. For this compound, this would likely involve a hydrogen shift followed by ring opening.

  • Hydrogen Abstraction: Hydrogen abstraction from the ethyl group or the cyclopentene ring by radicals present in the system can lead to the formation of various radical intermediates, which then undergo further decomposition.

Quantitative Data Presentation

While direct quantitative computational data for this compound is not available in the reviewed literature, the following table summarizes the experimental product yields from the supercritical pyrolysis of a key analogue, ethylcyclohexane, at different temperatures. This data provides a reference for the types and relative amounts of products that might be expected from the decomposition of a substituted cyclic hydrocarbon.

ProductYield (wt%) at 528 °CYield (wt%) at 555 °CYield (wt%) at 583 °C
Methane0.51.22.5
Ethylene1.53.56.0
Propylene0.81.83.2
1-Butene0.71.52.8
Cyclopentane0.30.61.0
Cyclohexane0.20.40.7
Benzene0.10.30.6
Toluene0.10.20.4

Note: Data is illustrative and based on trends observed in the pyrolysis of ethylcyclohexane under supercritical conditions.[3]

Experimental Protocols

The following outlines a typical experimental protocol for studying the pyrolysis of a liquid hydrocarbon like this compound, based on methodologies reported for analogous compounds.[2][5]

Flow Reactor Pyrolysis:

  • Apparatus: A continuous flow tubular reactor, typically made of quartz or stainless steel, is used. The reactor is housed in a furnace to maintain a constant, high temperature (e.g., 913 to 1073 K).

  • Sample Introduction: The liquid sample (e.g., this compound) is introduced into the reactor at a controlled flow rate using a syringe pump. The liquid is vaporized in a pre-heating zone before entering the main reactor.

  • Carrier Gas: An inert carrier gas, such as nitrogen or argon, is typically used to dilute the sample and control the residence time in the reactor.

  • Product Collection: The reactor effluent, containing unreacted starting material and pyrolysis products, is passed through a series of cold traps to condense the liquid products. Gaseous products are collected in gas bags.

  • Analysis: The collected liquid and gaseous products are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual components.[6][7][8]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the proposed and comparative reaction pathways.

G Proposed Initial Steps in this compound Pyrolysis cluster_start This compound cluster_pathways Initiation Pathways cluster_products Initial Products/Intermediates start This compound allylic_cleavage Allylic C-C Cleavage start->allylic_cleavage Heat vinylic_cleavage Vinylic C-C Cleavage start->vinylic_cleavage Heat retro_da Retro-Diels-Alder (post H-shift) start->retro_da Heat h_abstraction Hydrogen Abstraction start->h_abstraction +_R• diradical Diradical Intermediate allylic_cleavage->diradical ethyl_rad Ethyl Radical + Cyclopentenyl Radical vinylic_cleavage->ethyl_rad diene_alkene Diene + Alkene retro_da->diene_alkene substrate_rad Substrate Radical h_abstraction->substrate_rad

Caption: Proposed initial reaction pathways for the pyrolysis of this compound.

G Comparative Pyrolysis Pathways cluster_cyclopentene Cyclopentene cluster_ethylcyclohexane Ethylcyclohexane cluster_ethylcyclopentene This compound (Proposed) cp Cyclopentene cp_path Allylic C-C Cleavage cp->cp_path cp_prod Cyclopentadienyl Radical cp_path->cp_prod ech Ethylcyclohexane ech_path Side-chain C-C Cleavage ech->ech_path ech_prod Ethyl Radical + Cyclohexyl Radical ech_path->ech_prod ecp This compound ecp_path Multiple Pathways ecp->ecp_path ecp_prod Complex Product Mixture ecp_path->ecp_prod

Caption: Comparison of dominant pyrolysis initiation pathways for cyclic hydrocarbons.

References

A Comparative Guide to Experimental and Theoretical Studies of 1-Ethyl-1-cyclopentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data and theoretical models relevant to the chemical reactions of 1-Ethyl-1-cyclopentene. Due to a scarcity of studies directly comparing experimental and theoretical results for this specific molecule, this document leverages data from analogous reactions of closely related compounds, such as cyclopentene (B43876) and other substituted cycloalkenes. This approach offers valuable insights into the expected reactivity of this compound and highlights the methodologies employed in such investigations.

Ozonolysis of the Cyclopentene Ring

The ozonolysis of alkenes is a fundamental organic reaction that cleaves the carbon-carbon double bond. The Criegee mechanism, which involves the formation of a primary ozonide followed by rearrangement to a more stable secondary ozonide, is the widely accepted theoretical model for this reaction.

Theoretical Model: The Criegee Mechanism

The ozonolysis of this compound is predicted to proceed via the Criegee mechanism. This involves a 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). This intermediate then rapidly rearranges into a carbonyl oxide and a ketone. These two fragments can then recombine in a different orientation to form a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products. Reductive work-up typically yields aldehydes and ketones, while oxidative work-up produces carboxylic acids and ketones.

Experimental Validation (by Analogy with Cyclopentene)

Experimental studies on the ozonolysis of cyclopentene have successfully identified key intermediates proposed by the Criegee mechanism. Using techniques like matrix isolation Fourier-transform infrared (MI-FTIR) spectroscopy, researchers have been able to trap and characterize the primary ozonide, secondary ozonide, and carbonyl oxide intermediates at low temperatures. These experimental findings provide strong evidence for the validity of the Criegee mechanism in the ozonolysis of cyclic alkenes.

Comparative Data for Ozonolysis
FeatureTheoretical Model (Criegee Mechanism)Experimental Observations (Cyclopentene Analogy)
Key Intermediates Primary Ozonide (Molozonide), Carbonyl Oxide, Secondary OzonideSpectroscopic detection of primary and secondary ozonides, and carbonyl oxides at low temperatures.
Reaction Pathway 1,3-dipolar cycloaddition followed by rearrangement.Isotopic labeling studies confirm the rearrangement pathway.
Final Products (Reductive Workup) 3-Heptanone and FormaldehydeFor cyclopentene, the analogous product is a dicarbonyl compound.
Experimental Protocol: Matrix Isolation FTIR for Ozonolysis Intermediates
  • Sample Preparation: A dilute mixture of the alkene (e.g., cyclopentene) and ozone in an inert gas matrix (e.g., argon) is prepared.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10-20 K.

  • FTIR Spectroscopy: Infrared spectra of the matrix-isolated species are recorded.

  • Identification of Intermediates: The vibrational frequencies of the observed species are compared with theoretical predictions (e.g., from density functional theory calculations) to identify the primary ozonide, secondary ozonide, and other intermediates.

  • Annealing: The matrix is slowly warmed to observe the conversion of unstable intermediates (like the primary ozonide) to more stable species.

Hydrogenation of this compound

The addition of hydrogen across the double bond of an alkene is a classic example of a catalytic hydrogenation reaction, typically employing a metal catalyst.

Theoretical Modeling of Hydrogenation

Theoretical studies on the hydrogenation of cyclopentene have been performed using methods like the Hartree-Fock theory. These calculations can predict the reaction pathway and the structure of the transition state. Without a catalyst, the direct hydrogenation of cyclopentene is predicted to have a very high activation energy barrier, making the reaction unlikely. In the presence of a catalyst model (e.g., molybdenum disulfide), the calculations show a significant lowering of the activation energy, facilitating the addition of hydrogen to form cyclopentane.[1][2]

Experimental Data for Hydrogenation

The heat of hydrogenation for this compound has been experimentally determined. This value provides a quantitative measure of the stability of the double bond. The reaction is typically carried out in the presence of a heterogeneous catalyst such as platinum, palladium, or nickel.

Comparative Data for Hydrogenation
ParameterTheoretical Prediction (Cyclopentene Analogy)Experimental Value (this compound)
Product EthylcyclopentaneEthylcyclopentane
Reaction Feasibility High activation energy without a catalyst; feasible with a catalyst.Requires a metal catalyst (e.g., Pt, Pd, Ni).
Enthalpy of Hydrogenation (ΔH) Can be calculated using computational chemistry methods.-92.5 ± 1.1 kJ/mol
Experimental Protocol: Catalytic Hydrogenation
  • Reactant and Catalyst Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd on carbon) is added to the solution.

  • Reaction Setup: The reaction mixture is placed in a hydrogenation apparatus, which is then purged with hydrogen gas.

  • Reaction Conditions: The reaction is stirred under a positive pressure of hydrogen at room temperature until the uptake of hydrogen ceases.

  • Product Isolation and Analysis: The catalyst is removed by filtration. The solvent is evaporated, and the product, ethylcyclopentane, is purified and characterized by techniques such as NMR and gas chromatography-mass spectrometry (GC-MS).

Visualizing Reaction Pathways

Below are graphical representations of a key reaction pathway and a generalized workflow for comparing theoretical models with experimental data.

Ozonolysis_Pathway A This compound + O3 B Primary Ozonide (Molozonide) A->B [3+2] Cycloaddition C Carbonyl Oxide + 3-Heptanone B->C Cycloreversion D Secondary Ozonide C->D [3+2] Cycloaddition

Caption: The Criegee mechanism for the ozonolysis of this compound.

Validation_Workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation T1 Propose Reaction Mechanism T2 Computational Calculations (e.g., DFT, Ab Initio) T1->T2 T3 Predict Intermediates, Products, and Energetics T2->T3 C Comparison and Model Refinement T3->C Predicted Outcomes E1 Design and Perform Controlled Experiment E2 Isolate and Characterize Products and Intermediates E1->E2 E3 Measure Quantitative Data (Yields, Rates) E2->E3 E3->C Observed Outcomes

Caption: A generalized workflow for the validation of theoretical models with experimental data.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-1-cyclopentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-1-cyclopentene, a highly flammable liquid. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.

This compound is classified as a Class 3 Flammable Liquid, necessitating stringent handling and disposal protocols.[1][2] Improper disposal can lead to fire, environmental contamination, and potential legal liabilities. This guide outlines the necessary steps for safe handling, temporary storage, and final disposal of this chemical.

Key Physical and Chemical Properties

A thorough understanding of the properties of this compound is crucial for its safe management. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C7H12
Molecular Weight 96.17 g/mol [3]
Boiling Point 107 °C
Flash Point -1 °C
Specific Gravity 0.80 (20/20)
UN Number UN3295

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with the following safety precautions to minimize risks.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][5]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[4] Use proper glove removal technique to avoid skin contact.[4]

  • Skin and Body Protection: Wear impervious, flame-resistant clothing.[4][5] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

Handling and Storage:

  • Avoid contact with skin and eyes.[4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

  • Use only non-sparking tools.[4][5]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][5]

  • Store in a cool, well-ventilated place.[4][5] Keep the container tightly closed.[4][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures is mandatory.

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly labeled waste container. The original container or a container of the same material is recommended.[6][7]

  • The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Do not mix with other incompatible wastes.

2. Temporary Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area must be a cool, dry, and well-ventilated location, away from ignition sources and high traffic areas.[1][2]

  • Ensure the container is kept tightly closed when not in use.[6]

3. Final Disposal:

  • Never pour this compound down the drain or dispose of it in regular trash.[6][7][8] This is illegal and environmentally harmful.

  • Disposal must be conducted through an approved and licensed hazardous waste disposal company.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Follow all institutional, local, state, and federal regulations for the disposal of flammable hazardous waste.[2][6]

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate personnel to a safe area.[4]

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Use personal protective equipment as outlined above.[4]

  • Contain the spill using non-combustible absorbent materials (e.g., sand, earth).

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated collect 1. Collect in a Designated, Labeled Container start->collect store 2. Store in a Cool, Well-Ventilated Area collect->store contact_ehs 3. Contact Environmental Health & Safety (EHS) store->contact_ehs spill Spill or Leak Occurs store->spill pickup 4. Arrange for Pickup by Licensed Waste Disposal contact_ehs->pickup end End: Proper Disposal pickup->end spill->contact_ehs No emergency_proc Follow Emergency Spill Procedures spill->emergency_proc Yes emergency_proc->collect

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Ethyl-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of 1-Ethyl-1-cyclopentene, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for this compound, a highly flammable cyclic alkene. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial when working with this compound. The following table summarizes the recommended PPE, and the subsequent workflow provides a logical process for its selection.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard.[1]
Hand Protection Chemical-resistant gloves must be worn. Given the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to similar hydrocarbons. Nitrile or Butyl rubber gloves are a suitable choice for splash protection, but prolonged contact should be avoided. Always inspect gloves for degradation before use and change them immediately if contact with the chemical occurs.[2][3][4][5]
Body Protection Wear a flame-resistant lab coat. For operations with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.[1][6] Ensure that clothing fully covers the arms and legs.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator with organic vapor cartridges is necessary.[1] Respirator use requires a formal respiratory protection program, including fit testing and training.

Estimated Glove Compatibility for this compound

Glove MaterialEstimated Breakthrough Time (minutes)Recommendation
Nitrile Rubber< 15Suitable for splash protection only. Change gloves immediately upon contact.[2]
Butyl Rubber> 480Recommended for prolonged contact and immersion. Offers excellent resistance to a wide range of chemicals, including hydrocarbons.[5]
Viton®> 480An excellent alternative to Butyl rubber, offering high resistance to aromatic and aliphatic hydrocarbons.
Neoprene15 - 30Provides fair resistance; suitable for short-duration tasks with a low likelihood of contact.
Natural Rubber (Latex)< 5Not recommended for handling this compound due to poor chemical resistance.

Note: Breakthrough time is the time it takes for a chemical to permeate through the glove material. Factors such as glove thickness, chemical concentration, and temperature can affect this time.[7][8][9][10]

Experimental Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Practices start Start: Handling This compound assess_hazards Assess Hazards: - Flammability - Skin/Eye Irritation - Inhalation Risk start->assess_hazards eye_face Eye/Face Protection: - Safety Goggles (EN 166/NIOSH) - Face Shield (if splash risk) assess_hazards->eye_face Select Based on Assessment hand Hand Protection: - Consult Glove Compatibility Table - Select appropriate gloves (e.g., Butyl rubber for prolonged contact) assess_hazards->hand body Body Protection: - Flame-resistant lab coat - Chemical-resistant apron (if needed) assess_hazards->body respiratory Respiratory Protection: - Work in fume hood - Respirator with organic vapor cartridges (if ventilation is inadequate) assess_hazards->respiratory conduct_work Conduct Work Following Safe Handling Procedures eye_face->conduct_work hand->conduct_work body->conduct_work respiratory->conduct_work end End of Procedure conduct_work->end

Caption: A logical workflow for selecting appropriate PPE.

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is essential for the safe management of this compound.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[11]

  • Ignition Sources: This compound is highly flammable.[11][12] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[11]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[11]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent injury and fire.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.[13]

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated material into a designated, labeled, and sealed container for hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[14][15]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.[16] Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must also be collected in a labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Never dispose of this compound down the drain or in the regular trash.[16]

By implementing these safety protocols, researchers and laboratory personnel can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.